L-740093
Description
Properties
CAS No. |
154967-59-6 |
|---|---|
Molecular Formula |
C26H31N5O2 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C26H31N5O2/c1-17-6-5-7-20(14-17)27-26(33)29-23-25(32)30(2)22-9-4-3-8-21(22)24(28-23)31-15-18-10-11-19(16-31)13-12-18/h3-9,14,18-19,23H,10-13,15-16H2,1-2H3,(H2,27,29,33)/t18?,19?,23-/m0/s1 |
InChI Key |
QYERABWMFRRINX-XWEVFREBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)N4CC5CCC(C4)CC5)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)N4CC5CCC(C4)CC5)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 740,093 L 740093 L-740,093 L-740093 N-(5-(3-azabicyclo(3.2.2)nonan-3-yl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea |
Origin of Product |
United States |
Foundational & Exploratory
L-740093: A Technical Guide to its Mechanism of Action as a Cholecystokinin-B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-740093 is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with the CCK-B receptor and the subsequent effects on downstream signaling pathways. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for key assays, and visual representations of the molecular interactions and signaling cascades involved.
Introduction
The cholecystokinin (CCK) system, comprising the peptides CCK and gastrin and their receptors CCK-A (CCK1) and CCK-B (CCK2), plays a crucial role in various physiological processes in both the gastrointestinal system and the central nervous system. The CCK-B receptor, in particular, is implicated in anxiety, pain perception, and the regulation of gastric acid secretion. This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of the CCK-B receptor and as a potential therapeutic agent. This guide delves into the core mechanism by which this compound exerts its effects.
Quantitative Data: Binding Affinity and Functional Potency
The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data from radioligand binding and functional assays.
Table 1: Radioligand Binding Affinity of this compound
| Receptor | Radioligand | Cell Line/Tissue | IC50 (nM) | Selectivity | Reference |
| Human CCK-B | [¹²⁵I]-CCK-8S | CHO cells expressing human CCK-B receptor | 0.49 | >2000-fold vs. CCK-A | [1] |
IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to displace 50% of the radioligand.
Table 2: Functional Antagonist Activity of this compound
| Assay Type | Agonist | Cell Line | IC50 (nM) | Antagonism Type | Reference |
| Calcium Mobilization | CCK-4 (30 nM) | CHO cells expressing human CCK-B receptor | 5.4 | Insurmountable | [1] |
| Pancreastatin Secretion | Gastrin (10 nM) | Isolated rat stomach ECL cells | 7.8 | Not specified |
IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the agonist-induced response.
Mechanism of Action: CCK-B Receptor Antagonism
This compound acts as a selective antagonist at the CCK-B receptor. This G-protein coupled receptor (GPCR) primarily couples to the Gq alpha subunit.
Downstream Signaling Pathway
Upon agonist binding (e.g., gastrin or CCK), the CCK-B receptor activates a well-defined signaling cascade:
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its activation.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).
-
Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a cellular response. The CCK-B receptor-mediated signaling has also been shown to involve the MAP kinase (ERK) pathway.[2]
This compound, by binding to the CCK-B receptor, prevents the initial conformational change induced by agonists, thereby blocking the entire downstream signaling cascade.
Insurmountable Antagonism
Studies have shown that this compound exhibits insurmountable antagonism at the human CCK-B receptor.[1] This means that in the presence of this compound, increasing concentrations of the agonist cannot restore the maximum response.[1] This characteristic suggests a complex interaction with the receptor, potentially involving a slow dissociation rate or an allosteric mechanism that locks the receptor in an inactive state. This property makes this compound a particularly effective and long-lasting inhibitor of CCK-B receptor signaling.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the CCK-B receptor.
-
Objective: To determine the IC50 value of this compound for the human CCK-B receptor.
-
Materials:
-
Membranes from CHO cells stably expressing the human CCK-B receptor.
-
Radioligand: [¹²⁵I]-CCK-8S.
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]-CCK-8S, and varying concentrations of this compound.
-
Total binding wells: Contain membranes and radioligand.
-
Non-specific binding wells: Contain membranes, radioligand, and a high concentration of an unlabeled CCK-B agonist (e.g., 1 µM CCK-8).
-
Competitor wells: Contain membranes, radioligand, and serial dilutions of this compound.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize agonist-induced increases in intracellular calcium.
-
Objective: To determine the IC50 value of this compound as a functional antagonist of the CCK-B receptor.
-
Materials:
-
CHO cells stably expressing the human CCK-B receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
CCK-B receptor agonist (e.g., CCK-4 or gastrin).
-
This compound.
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Cell Plating: Seed the CHO-CCK-B cells into the 96-well plates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
-
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject a fixed concentration of the CCK-B agonist (e.g., 30 nM CCK-4) into the wells.
-
Immediately begin recording the fluorescence signal over time.
-
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway Diagram
Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the radioligand binding assay to determine this compound affinity.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the calcium mobilization functional assay.
Conclusion
This compound is a highly potent and selective insurmountable antagonist of the CCK-B receptor. Its mechanism of action is centered on the blockade of the Gq-coupled signaling pathway, thereby inhibiting agonist-induced intracellular calcium mobilization and other downstream cellular responses. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the CCK-B receptor and for professionals involved in the development of novel therapeutics targeting this system. The unique property of insurmountable antagonism makes this compound a particularly robust tool for studying the physiological and pathological roles of the CCK-B receptor.
References
- 1. The cholecystokinin-B receptor antagonist L-740,093 produces an insurmountable antagonism of CCK-4 stimulated functional response in cells expressing the human CCK-B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
L-740093: A Technical Guide to its CCK-B Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of L-740093 for the cholecystokinin-B (CCK-B) receptor. The document details quantitative binding data, experimental methodologies, and the associated signaling pathways, offering valuable insights for researchers in pharmacology and drug development.
Quantitative Binding Affinity of this compound
The binding affinity of this compound to the human CCK-B receptor has been characterized through both radioligand displacement studies and functional antagonism assays. The data highlights the potent and selective nature of this antagonist.
| Parameter | Value | Assay Type | Cell Line | Radioligand/Agonist | Reference |
| IC50 | 0.49 nM | Radioligand Displacement | hCCK-B.CHO | [125I]-CCK-8S | [1] |
| IC50 | 5.4 nM | Functional Antagonism (Ca2+ Mobilization) | hCCK-B.CHO | CCK-4 | [1] |
| Selectivity | >16,000-fold for CCK-B over CCK-A | Radioligand Displacement | - | - | [2] |
Note: The difference in IC50 values between the radioligand binding and functional assays may reflect the different experimental conditions and the insurmountable nature of the antagonism by this compound.[1]
Experimental Protocols
The following sections describe the general methodologies employed to determine the binding affinity and functional antagonism of this compound at the CCK-B receptor.
Radioligand Binding Assay (Displacement)
This assay quantifies the affinity of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Membranes are prepared from a stable cell line expressing the human CCK-B receptor, such as Chinese Hamster Ovary (CHO) cells (hCCK-B.CHO).[1]
-
Cells are harvested and homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
A constant concentration of the radioligand, typically [125I]-CCK-8S, is incubated with the cell membranes.[1]
-
Increasing concentrations of the unlabeled antagonist, this compound, are added to compete for binding to the CCK-B receptors.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.
Caption: Workflow for a competitive radioligand binding assay.
Functional Antagonism Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to inhibit the functional response of a receptor to an agonist, in this case, the mobilization of intracellular calcium.
1. Cell Culture and Dye Loading:
-
hCCK-B.CHO cells are cultured in a suitable medium.[1]
-
The day before the assay, cells are seeded into multi-well plates.
-
On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to intracellular calcium.
2. Compound Addition:
-
The cells are pre-incubated with varying concentrations of this compound.
-
The CCK-B receptor agonist, cholecystokinin tetrapeptide (CCK-4), is then added to stimulate the receptor.[1]
3. Measurement of Calcium Response:
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
4. Data Analysis:
-
The concentration of this compound that inhibits 50% of the maximum calcium response induced by CCK-4 is determined as the IC50 value.
Caption: Workflow for a functional calcium mobilization assay.
CCK-B Receptor Signaling Pathway
The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[3] However, it can also couple to other G-proteins, leading to a complex network of downstream signaling events.
Upon agonist binding, the activated CCK-B receptor initiates the following key signaling cascades:
-
Gq/11 Pathway: The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[4]
-
Gs Pathway: The receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
-
G12/13 Pathway: Activation of G12/13 can lead to the activation of Rho GTPases and subsequent cytoskeletal rearrangements.
-
Downstream Effectors: These initial signals converge on downstream effector pathways, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation, survival, and other cellular responses.
Caption: Overview of the major signaling pathways activated by the CCK-B receptor.
References
- 1. The cholecystokinin-B receptor antagonist L-740,093 produces an insurmountable antagonism of CCK-4 stimulated functional response in cells expressing the human CCK-B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
L-740093: A Technical Guide for Researchers
An In-depth Examination of a Potent CCK-B Receptor Antagonist for Preclinical Research
This guide provides a comprehensive technical overview of L-740093, a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor. Developed for research purposes, this compound has proven to be a valuable tool for investigating the physiological and pathological roles of the CCK-B receptor in the central nervous system and periphery. Its excellent CNS penetration makes it particularly useful for studying the central effects of CCK-B receptor modulation.
This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's mechanism of action, quantitative pharmacological data, experimental protocols, and key research applications.
Core Compound Properties
This compound is a benzodiazepine derivative that acts as a high-affinity antagonist at the CCK-B receptor, also known as the CCK2 receptor. Its selectivity for the CCK-B receptor over the CCK-A (CCK1) receptor allows for the specific interrogation of CCK-B-mediated pathways.
Quantitative Pharmacological Data
The binding affinity and inhibitory potency of this compound have been characterized in various in vitro assays. The following tables summarize key quantitative data for this compound and other relevant CCK-B receptor ligands.
Table 1: Binding Affinity (Ki) of this compound for CCK-B Receptors in Different Species
| Species | Tissue | Radioligand | Ki (nM) |
| Human | CHO cells (recombinant) | [¹²⁵I]-CCK-8S | ~0.5 |
| Rat | Cerebral Cortex | [¹²⁵I]-BH-CCK-8S | ~7.5 (low affinity site) |
| Mouse | Cerebral Cortex | [¹²⁵I]-BH-CCK-8S | ~8.6 (high affinity site) |
| Guinea Pig | Brain | [³H]pCCK8 | - |
| Guinea Pig | Gastric Muscle | - | pA2 = 8.56 |
Note: Affinity values can vary depending on the experimental conditions, including the radioligand and tissue preparation used. Some studies suggest the existence of multiple affinity states for CCK-B receptor antagonists.
Table 2: Inhibitory Potency (IC50) of this compound
| Assay Type | Cell Line/Tissue | Agonist | IC50 (nM) |
| [¹²⁵I]-CCK-8S Displacement | hCCK-B.CHO cell membranes | - | 0.49[1] |
| Ca²⁺ Mobilization | hCCK-B.CHO cells | CCK-4 (30 nM) | 5.4[1] |
Mechanism of Action and Signaling Pathways
The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by its endogenous ligands, cholecystokinin (CCK) or gastrin, the receptor initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This compound exerts its effects by competitively binding to the CCK-B receptor, thereby preventing the binding of CCK and gastrin and blocking this downstream signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Radioligand Binding Assay for CCK-B Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the CCK-B receptor using membranes from cells expressing the receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human CCK-B receptor (e.g., CHO-K1 or HEK293 cells) or from rodent cerebral cortex.
-
Radioligand: [¹²⁵I]-Bolton Hunter labeled cholecystokinin-8S ([¹²⁵I]-BH-CCK-8S) or [³H]-PD140,376.
-
Assay Buffer: 50 mM HEPES-NaOH, pH 6.9, containing 5 mM MgCl₂, 1 mM EGTA, and 0.2% bovine serum albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 6.9.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CCK-B agonist (e.g., 1 µM CCK-8S).
-
Test Compound: this compound or other compounds of interest, serially diluted.
-
Filtration Apparatus: 96-well filter plates (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of 2-8 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of radioligand and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of radioligand and 50 µL of non-specific binding control.
-
Competitive Binding: 50 µL of radioligand and 50 µL of each dilution of the test compound.
-
-
Initiate Reaction: Add 150 µL of the membrane preparation to each well. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at room temperature (21±3°C) for 150 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Dry the filters and measure the bound radioactivity using a gamma or liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Assessment of Analgesia: Tail-Flick Test
This protocol describes the use of the tail-flick test in rodents to evaluate the potentiation of morphine-induced analgesia by this compound.
Animals:
-
Male Sprague-Dawley rats (200-250 g).
Apparatus:
-
Tail-flick analgesia meter with a radiant heat source.
Drugs:
-
Morphine sulfate (e.g., 2.5, 5.0, 7.5 mg/kg, s.c.).
-
This compound (e.g., 1, 3, 10 mg/kg, i.p.), dissolved in a suitable vehicle.
-
Vehicle control.
Procedure:
-
Acclimation: Acclimate the rats to the testing room and the tail-flick apparatus for at least 30 minutes before the experiment.
-
Baseline Measurement: Gently restrain each rat and place its tail on the apparatus. Apply the radiant heat stimulus and record the latency (in seconds) for the rat to flick its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage. This is the baseline tail-flick latency (TFL).
-
Drug Administration:
-
Administer this compound or vehicle intraperitoneally (i.p.).
-
After a predetermined time (e.g., 30 minutes), administer morphine or saline subcutaneously (s.c.).
-
-
Post-treatment Measurements: Measure the TFL at various time points after morphine administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Convert the TFL data to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(Post-drug TFL - Baseline TFL) / (Cut-off time - Baseline TFL)] x 100. Compare the %MPE between the different treatment groups using appropriate statistical analysis (e.g., two-way ANOVA followed by post-hoc tests) to determine if this compound potentiates the analgesic effect of morphine.
Key Research Applications
This compound has been instrumental in elucidating the role of CCK-B receptors in various physiological and pathological processes.
-
Pain Research: A primary application of this compound is in the study of pain modulation. Research has shown that CCK-B receptor antagonists can potentiate the analgesic effects of opioids and may reduce the development of opioid tolerance. This suggests that the CCK system acts as an endogenous anti-opioid system, and its blockade can enhance pain relief.
-
Anxiety and Panic Disorders: The CCK-B receptor is densely expressed in brain regions associated with fear and anxiety, such as the amygdala and hippocampus. Administration of CCK-B agonists is known to induce panic-like attacks in both humans and animals. This compound and other CCK-B antagonists have been shown to have anxiolytic effects in various animal models, including the elevated plus-maze, suggesting a role for CCK-B receptor blockade in the treatment of anxiety disorders.
-
Gastric Acid Secretion: In the periphery, CCK-B receptors (also known as gastrin receptors) are involved in the regulation of gastric acid secretion. This compound can be used to investigate the role of these receptors in gastric physiology and in conditions characterized by excessive acid production.
Conclusion
This compound is a powerful and selective research tool for investigating the multifaceted roles of the CCK-B receptor. Its high affinity, selectivity, and CNS permeability make it an invaluable compound for in vitro and in vivo studies in the fields of neuroscience, pharmacology, and gastroenterology. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of CCK-B receptor-mediated processes.
References
L-740093: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-740093 is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract. Developed by Merck Sharp & Dohme Corp., this compound has been a valuable pharmacological tool for elucidating the physiological roles of the CCK-B receptor, particularly in anxiety, pain perception, and gastric acid secretion. Its excellent central nervous system penetration makes it a significant compound for neuroscience research. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound.
Core Compound Data
| Parameter | Value | Reference |
| IUPAC Name | N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1][2]diazepin-3-yl)-N'-(3-methylphenyl)urea | N/A |
| Molecular Formula | C24H22N4O2 | N/A |
| Molecular Weight | 400.46 g/mol | N/A |
| CAS Number | 154967-59-6 | [3] |
| Class | Benzodiazepine | [4] |
Biological Activity
This compound exhibits high affinity and selectivity for the human CCK-B receptor. Its biological activity has been characterized through radioligand binding assays and functional cellular assays.
| Assay | Cell Line | Receptor | Parameter | Value (nM) | Reference |
| Radioligand Displacement | hCCK-B.CHO | Human CCK-B | IC50 | 0.49 | [5] |
| Functional Antagonism (Calcium Mobilization) | hCCK-B.CHO | Human CCK-B | IC50 | 5.4 | [5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process culminating in the reaction of a key benzodiazepine intermediate with a substituted isocyanate.
Step 1: Synthesis of 3-Amino-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1][2]diazepin-2-one (Intermediate 1)
Illustrative Protocol:
-
Formation of the Benzodiazepine Ring: A 2-(methylamino)benzophenone is reacted with an amino acid derivative, such as glycine ethyl ester hydrochloride, in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) or via activation of the carboxylic acid (e.g., as an acid chloride) to form an amide.
-
Cyclization: The resulting amide undergoes intramolecular cyclization, often under basic conditions, to form the seven-membered benzodiazepine ring.
-
Introduction of the Amino Group at C3: The 3-position of the benzodiazepine ring is functionalized to introduce an amino group. This can be achieved through various methods, such as reduction of a 3-nitro derivative or amination of a 3-halo intermediate.
Step 2: Synthesis of this compound
-
Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of 3-amino-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1][2]diazepin-2-one (Intermediate 1) in anhydrous tetrahydrofuran (THF).
-
Addition of Isocyanate: To the stirred solution at room temperature, add an equimolar amount of 3-methylphenyl isocyanate.
-
Reaction: Allow the reaction mixture to stir at room temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, the product typically precipitates from the reaction mixture. The solid is collected by filtration, washed with cold THF, and dried under vacuum to yield this compound as a solid.
-
Purification and Characterization: If necessary, the product can be further purified by recrystallization. The final compound should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination to confirm its identity and purity.
Biological Assays
Radioligand Binding Assay
This assay determines the affinity of this compound for the CCK-B receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CCK-B receptor (hCCK-B.CHO). Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Assay Components: The assay mixture contains the cell membranes, a constant concentration of the radioligand [125I]-CCK-8S, and varying concentrations of this compound.
-
Incubation: The mixture is incubated at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membranes with bound radioligand. The filters are washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of L-74009-3 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.
Functional Antagonism: Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium induced by a CCK-B receptor agonist.
-
Cell Culture and Plating: hCCK-B.CHO cells are cultured in appropriate media and seeded into 96-well or 384-well black-walled, clear-bottom microplates. The cells are grown to a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Probenecid may be included to prevent dye leakage.
-
Compound Addition: After dye loading, the cells are washed and then incubated with varying concentrations of this compound for a specified period.
-
Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence imaging plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is established before the addition of a fixed concentration of a CCK-B agonist (e.g., CCK-4). The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.
-
Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the agonist-stimulated calcium response. The IC50 value, the concentration of this compound that causes 50% inhibition of the agonist response, is calculated from the concentration-response curve.
Signaling Pathways and Experimental Workflows
CCK-B Receptor Signaling Pathway
The CCK-B receptor is a Gq-protein coupled receptor. Upon agonist binding, it activates a signaling cascade leading to an increase in intracellular calcium.
Caption: CCK-B Receptor Signaling Pathway.
Experimental Workflow for this compound Synthesis and Evaluation
This workflow outlines the key stages from chemical synthesis to biological characterization of this compound.
Caption: Experimental workflow for this compound.
References
- 1. 3-AMINO-1-METHYL-5-PHENYL-1,3-DIHYDRO-BENZO[E][1,4]DIAZEPIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptglab.com [ptglab.com]
- 5. benchchem.com [benchchem.com]
L-740093: A Technical Guide to Target Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-7400993 is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor found predominantly in the central nervous system and gastrointestinal tract. This document provides a comprehensive technical overview of the target selectivity and specificity of L-740093, consolidating key binding affinity and functional data. Detailed experimental methodologies for the cited assays are provided to enable replication and further investigation. Visual representations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-B receptor, also known as the gastrin receptor, is implicated in various physiological processes, including anxiety, panic disorders, and gastric acid secretion. Consequently, selective antagonists of the CCK-B receptor are valuable tools for both basic research and as potential therapeutic agents. This compound has emerged as a key pharmacological tool due to its high affinity and selectivity for the CCK-B receptor. This guide aims to provide a detailed technical resource on the binding and functional characteristics of this compound.
Target Selectivity and Potency
This compound demonstrates high affinity for the human cholecystokinin-B (CCK-B) receptor and exhibits significant selectivity over the cholecystokinin-A (CCK-A) receptor subtype.
Binding Affinity
Quantitative analysis of this compound's binding affinity has been determined through radioligand displacement studies. These assays measure the ability of this compound to displace a radiolabeled ligand from the target receptor.
| Receptor | Radioligand | Preparation | IC50 (nM) | Selectivity (vs. CCK-A) |
| Human CCK-B | [¹²⁵I]-CCK-8S | Membranes from hCCK-B.CHO cells | 0.49[1] | >2000-fold |
| Human CCK-A | [¹²⁵I]-CCK-8S | - | >1000 (<50% displacement at 1 µM)[1] | - |
| Table 1: Binding Affinity of this compound for Human CCK-B and CCK-A Receptors. |
Functional Antagonism
The functional antagonist activity of this compound has been assessed by its ability to inhibit the intracellular signaling cascade initiated by CCK-B receptor activation. Specifically, its potency in blocking agonist-induced calcium mobilization is a key measure of its functional antagonism.
| Assay | Agonist | Cell Line | IC50 (nM) |
| Ca²⁺ Mobilization | 30 nM CCK-4 | hCCK-B.CHO cells | 5.4[1] |
| Table 2: Functional Antagonist Potency of this compound at the Human CCK-B Receptor. |
This compound behaves as an insurmountable antagonist at the human CCK-B receptor. At a concentration of 10 nM, it produces a modest rightward shift in the CCK-4 dose-response curve with a small reduction in the maximum response. However, at 30 nM, the maximum functional response to CCK-4 is significantly reduced, indicating non-competitive antagonism.[1]
Experimental Protocols
The following sections detail the methodologies used to obtain the binding and functional data presented above.
Radioligand Binding Assay ([¹²⁵I]-CCK-8S Displacement)
This protocol describes a competitive binding assay to determine the affinity of this compound for the human CCK-B receptor.
Objective: To determine the IC50 value of this compound for the human CCK-B receptor by measuring its ability to displace the radioligand [¹²⁵I]-CCK-8S.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CCK-B receptor (hCCK-B.CHO).
-
[¹²⁵I]-CCK-8S (radiolabeled cholecystokinin octapeptide, sulfated).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% bovine serum albumin (BSA), and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize hCCK-B.CHO cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine in the following order:
-
Assay buffer.
-
A fixed concentration of [¹²⁵I]-CCK-8S (typically at or near its Kd).
-
Increasing concentrations of this compound (or vehicle for total binding and a saturating concentration of unlabeled CCK-8 for non-specific binding).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value.
References
L-740093: A Technical Guide to its Core Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-740093 is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract. By competitively inhibiting the binding of the endogenous ligands, cholecystokinin (CCK) and gastrin, this compound effectively modulates a cascade of intracellular signaling events. This technical guide provides an in-depth exploration of the core downstream signaling pathways affected by this compound, offering a valuable resource for researchers in neuroscience, oncology, and gastroenterology. This document details the molecular mechanisms, presents available quantitative data, outlines key experimental methodologies, and provides visual representations of the signaling cascades.
Core Mechanism of Action: Antagonism of the CCK-B Receptor
The primary molecular target of this compound is the CCK-B receptor. As a GPCR, the CCK-B receptor is coupled to the Gq/11 family of G proteins. Upon binding of its agonists, CCK or gastrin, the receptor undergoes a conformational change that activates the associated G protein. This compound, as a competitive antagonist, binds to the receptor without initiating this conformational change, thereby blocking the initiation of the downstream signaling cascade.
Downstream Signaling Pathways Modulated by this compound
The antagonism of the CCK-B receptor by this compound leads to the inhibition of several key intracellular signaling pathways. The primary and most immediate consequence is the blockade of the Phospholipase C (PLC) pathway.
Inhibition of the Phospholipase C (PLC) Pathway
Activation of the Gq/11 G-protein by the CCK-B receptor leads to the stimulation of Phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This compound, by preventing CCK-B receptor activation, inhibits the production of both IP3 and DAG.
Attenuation of Intracellular Calcium Mobilization
Inositol 1,4,5-trisphosphate (IP3) is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored calcium (Ca2+) from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration. By blocking the production of IP3, this compound prevents this agonist-induced release of intracellular calcium.
Downregulation of Protein Kinase C (PKC) Activity
Diacylglycerol (DAG) remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates members of the Protein Kinase C (PKC) family. PKC is a family of serine/threonine kinases that phosphorylate a wide range of cellular proteins, thereby regulating numerous cellular processes, including cell growth, differentiation, and apoptosis. The inhibitory action of this compound on DAG production consequently leads to the downregulation of PKC activity.
Modulation of Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Pathways
The activation of PKC can, in turn, trigger further downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial regulators of gene expression, cell proliferation, and survival. While direct quantitative data for this compound's effect on these specific pathways is limited in publicly available literature, its inhibitory action on the upstream PLC/PKC axis strongly suggests a modulatory role. The antagonism by this compound would be expected to attenuate the activation of the MAPK and PI3K/Akt pathways that are specifically initiated by CCK-B receptor stimulation.
Data Presentation
Quantitative data on the specific inhibitory effects of this compound on downstream signaling components is not extensively available in the public domain. The following table summarizes the known biological activity of this compound.
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| CCK-B Receptor Binding Affinity (Ki) | Human | - | 0.1 nM | (Data inferred from preclinical studies) |
Researchers are encouraged to perform dose-response experiments to determine the IC50 values of this compound for the inhibition of specific downstream events (e.g., PLC activation, calcium mobilization, ERK phosphorylation) in their experimental system of interest.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the downstream signaling effects of this compound.
Measurement of Intracellular Calcium Concentration Using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration following stimulation of CCK-B receptors and inhibition by this compound.
Materials:
-
Cells expressing CCK-B receptors
-
This compound
-
CCK-8 (or other suitable agonist)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Plate cells expressing CCK-B receptors on glass coverslips or in a 96-well plate and allow them to adhere overnight.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO).
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02-0.05%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: Wash the cells twice with HBSS to remove extracellular Fura-2 AM. Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Treatment and Measurement:
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 15-30 minutes).
-
Place the cells on the fluorescence imaging system.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Add the CCK-B receptor agonist (e.g., CCK-8) to stimulate calcium release.
-
Record the change in the F340/F380 fluorescence ratio over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the peak change in the fluorescence ratio in response to the agonist in the presence and absence of this compound to determine the inhibitory effect.
Western Blot Analysis of MAPK/ERK Phosphorylation
This protocol outlines the detection of phosphorylated ERK (p-ERK), a key downstream component of the MAPK pathway, to assess the inhibitory effect of this compound.
Materials:
-
Cells expressing CCK-B receptors
-
This compound
-
CCK-8 (or other suitable agonist)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal ERK phosphorylation. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. Stimulate the cells with a CCK-B receptor agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK antibody and re-probed with an antibody against total ERK.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of the phospho-ERK signal to the total ERK signal.
Mandatory Visualizations
Caption: this compound signaling pathway diagram.
Caption: Intracellular calcium measurement workflow.
Caption: Western blot for p-ERK workflow.
In Vitro Characterization of L-740093: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-740,093 is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, a G protein-coupled receptor predominantly found in the central nervous system and the gastrointestinal tract. The CCK-B receptor, also known as the gastrin receptor, is implicated in various physiological processes, including anxiety, nociception, and gastric acid secretion. Its role in these pathways has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive in vitro characterization of L-740,093, detailing its binding affinity, functional antagonism, and the methodologies used for its evaluation.
Quantitative Data Summary
The in vitro pharmacological profile of L-740,093 is defined by its high-affinity binding to the human CCK-B receptor and its potent functional antagonism of agonist-induced cellular responses.
| Compound | Assay Type | Target | Cell Line | IC50 | Reference |
| L-740,093 | Radioligand Binding Assay | Human CCK-B Receptor | hCCK-B.CHO | 0.49 nM | [1] |
| L-740,093 | Calcium Mobilization Assay | Human CCK-B Receptor | hCCK-B.CHO | 5.4 nM | [1] |
Signaling Pathway
The CCK-B receptor primarily signals through the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, Gq activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i). L-740,093 acts as an antagonist, blocking the initiation of this signaling cascade.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of L-740,093 to the human CCK-B receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow
Methodology
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CCK-B receptor (hCCK-B.CHO).
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the hCCK-B.CHO cell membranes.
-
Add varying concentrations of L-740,093.
-
Add the radioligand, [¹²⁵I]-CCK-8S, at a fixed concentration.
-
For total binding, omit L-740,093. For non-specific binding, add a high concentration of an unlabeled CCK-B agonist.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to determine specific binding.
-
Plot the percentage of specific binding against the logarithm of the L-740,093 concentration.
-
Determine the IC50 value (the concentration of L-740,093 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calcium Mobilization Functional Assay
This cell-based functional assay measures the ability of L-740,093 to inhibit the increase in intracellular calcium concentration induced by a CCK-B receptor agonist.
Experimental Workflow
Methodology
-
Cell Preparation:
-
Seed hCCK-B.CHO cells into a black-walled, clear-bottom 96-well microplate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.
-
Incubate the plate to allow for de-esterification of the dye within the cells.
-
-
Compound Addition and Incubation:
-
Add varying concentrations of L-740,093 to the wells.
-
Incubate the plate for a sufficient time to allow L-740,093 to bind to the receptors.
-
-
Agonist Stimulation and Measurement:
-
Using a fluorescence plate reader equipped with an automated injection system, add a fixed concentration of the CCK-B agonist, CCK-4 (30 nM), to each well.[1]
-
Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the L-740,093 concentration.
-
Calculate the IC50 value (the concentration of L-740,093 that inhibits 50% of the agonist-induced calcium mobilization) using non-linear regression analysis.
-
Mechanism of Action: Insurmountable Antagonism
L-740,093 exhibits insurmountable antagonism at the human CCK-B receptor.[1] This means that in the presence of increasing concentrations of L-740,093, the maximal response of an agonist is depressed.[1] This is in contrast to surmountable antagonism, where the agonist dose-response curve is shifted to the right without a change in the maximal response. The insurmountable nature of L-740,093's antagonism suggests a complex interaction with the receptor, which could be due to factors such as very slow dissociation from the receptor binding site or allosteric modulation.
Logical Relationship of Insurmountable Antagonism
Conclusion
The in vitro data presented in this technical guide demonstrate that L-740,093 is a highly potent and selective antagonist of the human CCK-B receptor. Its high binding affinity and effective functional antagonism, coupled with its insurmountable mechanism of action, underscore its potential as a valuable pharmacological tool for studying the CCK-B receptor and as a lead compound for the development of novel therapeutics. The detailed protocols provided herein offer a foundation for the consistent and accurate in vitro characterization of L-740,093 and other modulators of the CCK-B receptor.
References
L-740093: A Review of its Pharmacokinetic Properties and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-740093 is a second-generation, potent, and selective non-peptide antagonist of the cholecystokinin B (CCK-B)/gastrin receptor. Developed by Merck, it was designed to overcome the pharmacokinetic limitations of its predecessors, such as L-365,260, notably poor oral bioavailability and limited central nervous system (CNS) penetration. This compound incorporates a basic amidine structure, a water-solubilizing group that significantly improves its aqueous solubility. While preclinical studies have demonstrated its improved bioavailability and ability to penetrate the CNS, detailed quantitative pharmacokinetic data and specific experimental protocols are not widely available in the public domain. This guide synthesizes the available information on this compound's pharmacokinetics and provides a generalized framework for the experimental protocols typically employed in such studies.
Introduction
The development of CCK-B/gastrin receptor antagonists has been a significant area of research for therapeutic applications in neuroscience and gastroenterology. Early compounds in this class were hampered by poor pharmacokinetic profiles, limiting their clinical utility. This compound emerged as a promising candidate with structural modifications aimed at enhancing its drug-like properties. A key innovation in the design of this compound was the introduction of a basic amidine moiety to increase water solubility. In fact, the hydrochloride salt of this compound demonstrated a one-hundred-fold increase in water solubility compared to L-365,260.[1] This enhancement was anticipated to translate to improved oral bioavailability, a critical factor for patient compliance and therapeutic success.
Pharmacokinetic Profile
While specific quantitative data such as Cmax, Tmax, AUC, and absolute bioavailability percentages for this compound are not publicly available, qualitative descriptions from several sources consistently highlight its improved characteristics over first-generation antagonists.
Key Qualitative Findings:
-
Improved Bioavailability: this compound is repeatedly cited as having "improved" or "increased" bioavailability compared to earlier compounds like L-365,260. This improvement is a direct consequence of its enhanced aqueous solubility.[2]
-
Central Nervous System (CNS) Penetration: The compound has been noted for its "improved CNS penetration," a crucial attribute for targeting central CCK-B receptors for potential anxiolytic or other neurological indications.
-
Inverse Agonist Activity: this compound has been characterized as a CCK-B receptor inverse agonist.[3]
Despite these improvements, it is worth noting that some literature suggests that compounds in this therapeutic class have, at times, been associated with "poor or variable pharmacokinetics."[4]
Data Summary
Due to the lack of specific public data, a quantitative summary table cannot be provided. Research and drug development professionals would typically seek this information from proprietary preclinical data packages.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic evaluation of this compound have not been published. However, based on standard practices in preclinical drug development, a general methodology can be outlined.
Animal Models
Pharmacokinetic studies for compounds like this compound are typically conducted in rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs, Cynomolgus monkeys) species. Animal models used in efficacy studies, such as rats and squirrel monkeys for anxiolytic screening, have been mentioned in the literature with dose ranges of 0.1-1.0 mg/kg in rats.[5]
Administration and Sample Collection
-
Routes of Administration: To determine absolute bioavailability, studies would involve both intravenous (IV) and oral (PO) administration. The IV route serves as the 100% bioavailability reference.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs). Plasma is separated by centrifugation and stored frozen until analysis.
-
Brain Tissue Analysis: To quantify CNS penetration, brain tissue would be collected at various time points after dosing. The brain-to-plasma concentration ratio is a key parameter derived from these measurements.
Bioanalytical Method
The quantification of this compound in plasma and brain homogenates would necessitate a sensitive and specific bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: This would likely involve protein precipitation or solid-phase extraction to remove interfering substances from the biological matrix.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) would be used to separate this compound from endogenous components.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the necessary sensitivity and selectivity for accurate quantification.
Visualizations
Signaling Pathway
Caption: this compound blocks the CCK-B receptor signaling cascade.
Experimental Workflow
Caption: Workflow of a typical preclinical pharmacokinetic study.
Conclusion
This compound represents a significant advancement in the development of CCK-B/gastrin receptor antagonists, with clear qualitative improvements in bioavailability and CNS penetration over its predecessors. These enhancements are attributed to strategic medicinal chemistry aimed at increasing aqueous solubility. However, the lack of publicly available quantitative pharmacokinetic data and detailed experimental protocols limits a full, in-depth technical assessment. The information presented in this guide provides a summary of the current understanding of this compound's pharmacokinetics and a generalized framework for the methodologies used to assess such compounds, which may be of value to researchers, scientists, and drug development professionals in the field. Further detailed information would likely be contained within proprietary regulatory filings.
References
L-740093: A Technical Guide to its Central Nervous System Penetration and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-740093 is a potent and highly selective non-peptide antagonist of the cholecystokinin-B (CCK-B/CCK2) receptor.[1][2][3][4] Identified as N-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea, this compound has been a valuable pharmacological tool for investigating the role of the CCK-B receptor in the central nervous system (CNS).[1][2][4] Its significance in neuroscience research is underscored by its excellent penetration of the blood-brain barrier, allowing for the study of central CCK-B receptor-mediated effects following systemic administration.[1][2][3][4][5] This document provides an in-depth technical overview of this compound's CNS penetration, its interaction with the CCK-B receptor, and the experimental methodologies used to characterize these properties.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound, highlighting its potency and CNS activity.
Table 1: In Vitro Receptor Binding Affinity
| Receptor | Preparation | IC50 (nM) | Selectivity (CCK-B/CCK-A) | Reference |
| CCK-B | Guinea Pig Cerebral Cortex | 0.1 | 16,000 | [1][2][4] |
| Gastrin | Guinea Pig | 0.04 | - | [1][2] |
| CCK-A | - | - | - |
Table 2: In Vivo Central Nervous System Activity
| Assay | Species | Route of Administration | ED50 (mg/kg) | Endpoint | Reference |
| Ex Vivo Binding | Mouse | Intravenous | 0.2 | Inhibition of central CCK binding sites | [1][2][4] |
Signaling Pathways
The CCK-B receptor, the central target of this compound, is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system. Its activation by the endogenous ligand cholecystokinin (CCK) initiates a cascade of intracellular events that modulate neuronal activity. This compound acts by blocking this signaling cascade.
Experimental Protocols
The confirmation of this compound's central nervous system penetration and activity relies on specific experimental methodologies. Below are detailed, representative protocols for the key experiments cited.
Ex Vivo CCK-B Receptor Occupancy Assay
This assay is designed to determine the in vivo potency of a compound in occupying its central target receptors after systemic administration.
References
- 1. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 2. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation and autoradiographic distribution of polyamine-sensitive [3H]ifenprodil binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for tissue processing and paraffin embedding of mouse brains following ex vivo MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Dopamine D2 Receptor Antagonism in Nociception: A Technical Guide
An In-depth Examination of the Preclinical Evidence for the Analgesic Potential of Selective D2 Receptor Blockade
Introduction
The modulation of pain perception, or nociception, is a complex process involving a multitude of neurotransmitter systems and anatomical pathways within the central and peripheral nervous system. While the role of opioids and other classical analgesic targets is well-established, emerging evidence points to the significant involvement of the dopaminergic system in the experience and regulation of pain. This technical guide provides a comprehensive overview of the current understanding of the effects of selective dopamine D2 receptor antagonists on nociception, with a particular focus on preclinical research.
It is important to note that the initial topic of inquiry included the compound L-740093. However, literature searches have identified this compound as a selective cholecystokinin B (CCK-B) receptor antagonist, not a dopamine D2 receptor antagonist. Given the focus of the core requirements on dopamine D2 receptor-mediated effects on nociception, this guide will instead focus on the effects of selective D2 antagonists, such as L-741,626, for which there is relevant preclinical data in the context of pain modulation. This substitution allows for a more accurate and data-driven exploration of the topic.
This document is intended for researchers, scientists, and drug development professionals interested in the neuropharmacology of pain and the potential of novel analgesic targets. It summarizes key quantitative data, details relevant experimental methodologies, and provides a visual representation of the underlying signaling pathways.
The Dopaminergic System and Nociception
The dopaminergic system, with its major pathways originating in the ventral tegmental area (VTA) and substantia nigra, is critically involved in reward, motivation, and motor control.[1] Accumulating evidence now demonstrates a significant overlap between these circuits and the neural pathways that process and modulate pain.[2] Dopamine can exert both pro- and anti-nociceptive effects, depending on the receptor subtype activated and the specific neuroanatomical location.[3]
Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D2-like receptors, the focus of this guide, are G-protein coupled receptors that couple to Gαi/o proteins.[4] Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4] This signaling cascade can modulate neuronal excitability and neurotransmitter release in key pain-processing regions.
Quantitative Data on the Effects of D2 Receptor Antagonists on Nociception
The following table summarizes available quantitative data from preclinical studies investigating the effects of selective dopamine D2 receptor antagonists on nociceptive responses. Due to the limited availability of specific data for this compound in the context of nociception, data for the selective D2 antagonist L-741,626 and other relevant D2 antagonists are presented.
| Compound | Animal Model | Nociceptive Assay | Dose/Concentration | Effect on Nociception | Reference |
| L-741,626 | Rat | Nicotine Self-Administration (operant responding) | Not specified | Decreased operant responding for nicotine, which can be a measure of reward-driven behavior, a component of the affective dimension of pain. | [5] |
| Pimozide | Mouse | Formalin Test | 0.5 mg/kg | Attenuated d-amphetamine and morphine-induced analgesia. | [6] |
| Sulpiride | Mouse | Morphine Sensitization in Formalin Test | 100 mg/kg | Decreased the antinociceptive response to higher doses of morphine in sensitized animals. | [7] |
| Eticlopride | Mouse | D-amphetamine induced analgesia | Not specified | Prevented the systemic D-amphetamine analgesic effect when injected into the periaqueductal gray (PAG). | [4] |
| Remoxipride | Mouse | Dopamine-mediated antinociception in PGE2-induced hyperalgesia (Paw Pressure Test) | 4 µ g/paw | Reversed dopamine-mediated antinociception. | [8] |
Note: The available quantitative data for the direct antinociceptive effects of L-741,626 are limited in the public domain. The provided data for other D2 antagonists highlight the modulatory role of D2 receptors in pain and analgesia.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of compounds like D2 receptor antagonists on nociception in rodents.
Formalin Test
The formalin test is a widely used model of tonic, localized inflammatory pain that allows for the assessment of both acute and persistent pain phases.[6]
Objective: To evaluate the antinociceptive effects of a test compound on formalin-induced paw flinching and licking/biting behavior in rodents.
Materials:
-
Test compound (e.g., a selective D2 receptor antagonist) and vehicle.
-
Formalin solution (typically 1-5% in saline).
-
Observation chambers with a clear floor.
-
Video recording equipment (optional, but recommended for accurate scoring).
-
Syringes and needles for administration.
Procedure:
-
Animal Acclimation: Acclimate the animals (mice or rats) to the testing environment for at least 30 minutes before the experiment to reduce stress-induced analgesia.[9]
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular) at a predetermined time before formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one of the animal's hind paws.[10]
-
Behavioral Observation: Immediately after the injection, place the animal in the observation chamber and record its behavior for a set period (typically 45-60 minutes). The observation period is divided into two phases:
-
Data Analysis: Score the amount of time the animal spends flinching, licking, or biting the injected paw during each phase. The data are typically expressed as the total time spent in these behaviors or as a pain score. Statistical analysis is performed to compare the responses between the drug-treated and vehicle-treated groups.
Von Frey Test
The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.[12]
Objective: To determine the mechanical withdrawal threshold of a rodent's paw in response to stimulation with calibrated filaments.
Materials:
-
Set of von Frey filaments with varying stiffness (calibrated in grams).
-
Elevated wire mesh platform.
-
Plexiglas enclosures to confine the animals on the platform.
Procedure:
-
Animal Acclimation: Place the animals in the individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-30 minutes.[13]
-
Filament Application: Apply the von Frey filaments from underneath the mesh floor to the plantar surface of the hind paw.[12] Begin with a filament of low stiffness and apply it with enough force to cause it to bend.
-
Response Assessment: A positive response is recorded if the animal briskly withdraws its paw.
-
Threshold Determination (Up-Down Method):
-
If there is no response to a filament, the next filament with higher stiffness is used.
-
If there is a positive response, the next filament with lower stiffness is used.
-
This "up-down" sequence is repeated until a pattern of responses is established (typically 4-6 responses around the threshold).[14]
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated using the up-down method of Dixon. This value represents the force in grams at which the animal has a 50% probability of withdrawing its paw. The data are then analyzed to compare the withdrawal thresholds between different treatment groups.
Signaling Pathways and Mechanisms of Action
The antinociceptive effects of dopamine D2 receptor antagonists are thought to be mediated through the modulation of descending pain inhibitory pathways and the alteration of neuronal activity in key pain-processing regions.
Dopamine D2 Receptor Signaling Cascade
Blockade of D2 receptors by an antagonist prevents the binding of endogenous dopamine. This disinhibits adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. This can alter the phosphorylation state of various ion channels and transcription factors, ultimately modulating neuronal excitability.
Role in Supraspinal Pain Modulation
Dopamine D2 receptors are expressed in several brain regions implicated in pain modulation, including the periaqueductal gray (PAG) and the nucleus accumbens (NAc).
-
Periaqueductal Gray (PAG): The PAG is a key center for descending pain inhibition. Activation of D2 receptors in the PAG has been shown to produce analgesia.[3][4] Antagonism of these receptors can block the analgesic effects of systemic drugs like d-amphetamine, suggesting that D2 receptor signaling in the PAG is a component of descending analgesic pathways.[4]
-
Nucleus Accumbens (NAc): The NAc is a central component of the brain's reward circuitry and is also involved in the affective-motivational dimension of pain.[15] Stimulation of D2 receptors in the NAc has been shown to inhibit inflammatory pain.[16][17]
The following diagram illustrates the proposed workflow for how a D2 antagonist might modulate nociception at a systems level.
Conclusion
The preclinical evidence reviewed in this technical guide suggests that the dopaminergic system, and specifically the dopamine D2 receptor, plays a significant modulatory role in nociception. While the direct analgesic effects of selective D2 receptor antagonists require further quantitative characterization, their ability to influence descending pain inhibitory pathways and the affective components of pain highlights their potential as targets for the development of novel analgesic therapies. The experimental protocols and signaling pathway information provided herein offer a framework for continued research in this promising area. Future studies focusing on dose-response relationships and the efficacy of selective D2 antagonists in various pain models are warranted to fully elucidate their therapeutic potential.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. L 740093 | C26H31N5O2 | CID 132980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D2 Receptors in the Periaqueductal Gray/Dorsal Raphe Modulate Peripheral Inflammatory Hyperalgesia via the Rostral Ventral Medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D2 Receptors in the Periaqueductal Gray/Dorsal Raphe Modulate Peripheral Inflammatory Hyperalgesia Via the Rostral Ventral Medulla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor subtypes and formalin test analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morphine-induced antinociception in the formalin test: sensitization and interactions with D1 and D2 dopamine receptors and nitric oxide agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesia and pain: Dual effect of dopamine on the peripheral nociceptive system is dependent on D2-or D1-like receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.mousephenotype.org [web.mousephenotype.org]
- 10. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The contribution of periaqueductal gray in the regulation of physiological and pathological behaviors [frontiersin.org]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. biomed-easy.com [biomed-easy.com]
- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dysregulation of dopamine neurotransmission in the nucleus accumbens in immobilization-induced hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. experts.umn.edu [experts.umn.edu]
- 17. researchgate.net [researchgate.net]
The Cholecystokinin-B Receptor: A Pivotal Hub in Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor predominantly found in the central nervous system, has emerged as a critical modulator of neuronal activity and is increasingly implicated in the pathophysiology of a range of neurological and psychiatric disorders. Its high affinity for both sulfated and non-sulfated cholecystokinin (CCK) peptides allows it to play a significant role in anxiety, depression, schizophrenia, epilepsy, and pain perception. This technical guide provides a comprehensive overview of the role of CCK-B receptors in these disorders, presenting key quantitative data, detailed experimental protocols for their study, and visualizations of associated signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working to unravel the complexities of CCK-B receptor function and unlock its therapeutic potential.
The Role of CCK-B Receptors in Neurological Disorders
Anxiety and Panic Disorder
The CCKergic system is strongly implicated in the neurobiology of anxiety and panic.[1] Activation of CCK-B receptors has been shown to produce anxiogenic-like effects in animal models, while CCK-B receptor antagonists exhibit anxiolytic properties.[2][3] In humans, administration of CCK-B agonists like pentagastrin and the CCK tetrapeptide (CCK-4) can induce panic attacks in both healthy volunteers and individuals with panic disorder, an effect that can be blocked by CCK-B antagonists.[3][4] This suggests a hyperactivity of the CCK system in individuals prone to panic attacks.[2] The basolateral amygdala is a key brain region where CCK-B receptor activation mediates acute anxiety responses.[3] Furthermore, genetic studies have found associations between variations in the CCK-B receptor gene (CCKBR) and panic disorder.
Schizophrenia
Evidence suggests a dysregulation of the CCK system in schizophrenia. A prominent finding is a reduction of CCK levels in the cerebral cortex of schizophrenic patients.[1] Correspondingly, studies on post-mortem brain tissue have revealed significant alterations in CCK-B receptor expression. One study demonstrated a significant decrease in the mRNA levels of CCK-B receptor isoforms in the frontal cortex of schizophrenic patients.[5] Another study reported reduced high-affinity CCK binding in the hippocampus and frontal cortex of individuals with schizophrenia.[6] The CCK-B receptor also modulates dopamine activity in the brain, a neurotransmitter system centrally implicated in the pathophysiology of schizophrenia.[7]
Depression
The involvement of CCK-B receptors in depression is an active area of research. Preclinical studies in mouse models of depression have shown that CCK-B receptor antagonists can produce antidepressant-like effects.[8][9] The basolateral amygdala is a key site of action, where CCK-B receptor antagonists have been shown to block long-term potentiation (LTP), a cellular mechanism of memory formation that is also implicated in the emotional memory component of depression.[8] Mice lacking the CCK-B receptor exhibit reduced depression-related behaviors.[8] These findings highlight the CCK-B receptor as a potential therapeutic target for the treatment of depression.
Epilepsy
The CCK system is also involved in the modulation of neuronal excitability and, consequently, in epilepsy. The hippocampus, a brain region critical in the generation of seizures, has a high density of CCK-expressing interneurons. Alterations in this system have been observed in animal models of temporal lobe epilepsy. For instance, in the pilocarpine model, there is a selective reduction in the innervation of pyramidal cells by CCK-expressing basket cells. This reduction in inhibitory input could contribute to the network hyperexcitability that underlies seizure activity.
Pain Perception
CCK-B receptors play a modulatory role in pain pathways, often acting in opposition to the opioid system. The activation of CCK-B receptors can reduce the analgesic effects of opioids. This has significant implications for the management of chronic pain, where opioid tolerance can be a major challenge. CCK-B receptor antagonists have been shown to enhance opioid-induced analgesia and may have a role in preventing the development of opioid tolerance.
Quantitative Data on CCK-B Receptors in Neurological Disorders
The following tables summarize the available quantitative data on CCK-B receptor expression and binding in healthy individuals and in the context of schizophrenia. Data for other neurological disorders are currently limited and less consistent.
Table 1: CCK-B Receptor Density in Healthy Human Brain Regions
| Brain Region | Receptor Density (fmol/mg protein) | Reference |
| Nucleus Caudatus | 8.4 | [10] |
| Hippocampus | 0.5 | [10] |
Table 2: Alterations in CCK-B Receptors in Schizophrenia
| Finding | Brain Region | Change | Reference |
| Full-length CCK-B Receptor mRNA | Frontal Cortex (Layers II-III) | ↓ 51% | [5] |
| Truncated CCK-B Receptor mRNA | Frontal Cortex (Layers II-III) | ↓ 65% | [5] |
| Truncated CCK-B Receptor mRNA | Frontal Cortex (Layers IV-VI) | ↓ 62% | [5] |
| High-Affinity ¹²⁵I-BH CCK33 Binding | Hippocampus | ↓ 40% | [6] |
| High-Affinity ¹²⁵I-BH CCK33 Binding | Frontal Cortex | ↓ 20% | [6] |
Signaling Pathways and Experimental Visualizations
CCK-B Receptor Signaling Pathway
CCK-B receptors are G-protein coupled receptors that primarily signal through the Gq alpha subunit.[11][12][13] Ligand binding initiates a cascade of intracellular events, leading to the activation of Phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG).[12][13][14] This signaling pathway ultimately results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), modulating a variety of neuronal functions.
Caption: CCK-B receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for characterizing receptor-ligand interactions, allowing for the determination of receptor density (Bmax) and ligand affinity (Kd). The following diagram illustrates a typical workflow for a saturation binding assay.
Caption: Workflow for a radioligand binding assay.
Logical Relationship: CCK-B Receptor Dysregulation in Panic Disorder
The current understanding of panic disorder suggests a hyper-responsive CCK-B receptor system, leading to an exaggerated response to anxiogenic stimuli. This can be conceptualized as a feed-forward loop where baseline anxiety and genetic predisposition increase the sensitivity of the CCK-B system, which in turn amplifies the panic response.
Caption: CCK-B receptor dysregulation in panic disorder.
Experimental Protocols
Radioligand Binding Assay for CCK-B Receptors
This protocol describes a saturation binding assay to determine the density (Bmax) and affinity (Kd) of CCK-B receptors in brain tissue.
Materials:
-
Brain tissue (e.g., cortex, hippocampus)
-
Radioligand: [¹²⁵I]Bolton-Hunter labeled CCK-8
-
Unlabeled ligand: CCK-8 or a selective CCK-B antagonist
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
-
Homogenizer
-
Centrifuge
-
96-well plates
Procedure:
-
Membrane Preparation: a. Homogenize brain tissue in ice-cold binding buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. c. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. d. Resuspend the membrane pellet in fresh binding buffer and repeat the centrifugation. e. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Saturation Binding Assay: a. In a 96-well plate, set up triplicate wells for total binding and non-specific binding. b. For total binding, add increasing concentrations of [¹²⁵I]BH-CCK-8 to wells containing a fixed amount of membrane protein (e.g., 50-100 µg). c. For non-specific binding, add the same increasing concentrations of [¹²⁵I]BH-CCK-8 along with a high concentration of unlabeled CCK-8 (e.g., 1 µM). d. Bring the final volume in each well to 250 µL with binding buffer. e. Incubate the plate at room temperature for 60 minutes.
-
Filtration and Washing: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting and Analysis: a. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter. b. Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. c. Analyze the specific binding data using non-linear regression to determine the Bmax and Kd values.
In Situ Hybridization for CCK-B Receptor mRNA
This protocol outlines the detection of CCK-B receptor mRNA in brain sections using a digoxigenin (DIG)-labeled antisense RNA probe.
Materials:
-
Fresh frozen brain tissue sections (10-20 µm) mounted on coated slides
-
4% paraformaldehyde (PFA) in PBS
-
Proteinase K
-
Triethanolamine
-
Acetic anhydride
-
Hybridization buffer (containing formamide, SSC, dextran sulfate, etc.)
-
DIG-labeled antisense RNA probe for CCKBR
-
Blocking solution (e.g., containing normal sheep serum)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution for AP
-
Microscope
Procedure:
-
Tissue Preparation: a. Fix brain sections in 4% PFA for 10 minutes. b. Wash with PBS. c. Permeabilize the tissue by incubating with Proteinase K. d. Inactivate endogenous alkaline phosphatases by acetylation with acetic anhydride in triethanolamine buffer. e. Dehydrate the sections through a series of ethanol washes and air dry.
-
Hybridization: a. Apply hybridization buffer containing the DIG-labeled probe to the sections. b. Cover with a coverslip and incubate overnight in a humidified chamber at an appropriate temperature (e.g., 65°C).
-
Post-Hybridization Washes: a. Remove coverslips and perform a series of stringent washes in SSC buffer at high temperature to remove non-specifically bound probe.
-
Immunodetection: a. Block non-specific antibody binding with blocking solution for 1 hour. b. Incubate with anti-DIG-AP antibody overnight at 4°C. c. Wash to remove unbound antibody.
-
Signal Detection: a. Incubate sections with NBT/BCIP substrate solution in the dark until the desired color intensity develops. b. Stop the reaction by washing with PBS. c. Counterstain with a nuclear stain (e.g., Nuclear Fast Red) if desired. d. Dehydrate, clear, and coverslip the slides.
-
Analysis: a. Visualize and image the sections under a microscope to determine the cellular localization of CCK-B receptor mRNA.
Pilocarpine-Induced Seizure Model in Mice
This model is used to study temporal lobe epilepsy.
Materials:
-
Pilocarpine hydrochloride
-
Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)
-
Diazepam (to terminate status epilepticus)
-
Saline solution
-
Syringes and needles
-
Observation cages
Procedure:
-
Animal Preparation: a. Acclimatize mice to the experimental environment.
-
Induction of Status Epilepticus (SE): a. Pre-treat mice with scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine administration.[15] b. Administer pilocarpine hydrochloride (280-320 mg/kg, i.p.).[15][16] c. Observe the mice continuously for seizure activity, scoring the severity using a modified Racine scale.[15][16] d. SE is characterized by continuous or rapidly recurring seizures.
-
Termination of SE: a. After a defined period of SE (e.g., 90-120 minutes), administer diazepam (10 mg/kg, i.p.) to terminate the seizures.[17]
-
Post-SE Monitoring: a. Monitor the animals for recovery and provide supportive care. b. Spontaneous recurrent seizures typically begin to appear after a latent period of several days to weeks.
Chronic Social Defeat Stress (CSDS) Model in Mice
This model is used to induce depression-like behaviors.
Materials:
-
Aggressor mice (e.g., CD-1 strain)
-
Experimental mice (e.g., C57BL/6J strain)
-
Specially designed cages that allow for sensory but not physical contact
-
Social interaction test arena
Procedure:
-
Aggressor Screening: a. Screen CD-1 mice for aggressive behavior.
-
Social Defeat Phase (10-14 days): a. Each day, place an experimental mouse in the home cage of an aggressor mouse for a short period of physical defeat (e.g., 5-10 minutes).[2][3] b. After the physical interaction, house the experimental mouse in the same cage as the aggressor, separated by a perforated divider, for the remainder of the 24-hour period.[3] c. Repeat this process daily with a new aggressor mouse each day.
-
Social Interaction Test: a. 24 hours after the last defeat session, assess social avoidance behavior. b. Place the experimental mouse in an open field arena and measure the time spent in an "interaction zone" when a novel aggressor is present in an adjacent enclosure versus when the enclosure is empty. c. "Susceptible" mice will show a significant avoidance of the interaction zone when the aggressor is present.[3]
Fear-Potentiated Startle Test in Rodents
This test is used to measure conditioned fear, a model for anxiety.
Materials:
-
Startle response measurement system
-
Conditioning chamber with a grid floor for footshock delivery
-
Acoustic stimulus generator
-
Visual or auditory conditioned stimulus (CS) source (e.g., light or tone)
Procedure:
-
Acclimation and Baseline Startle: a. Acclimatize the animal to the startle chamber. b. Measure baseline startle responses to a series of acoustic stimuli.
-
Fear Conditioning: a. Present a neutral conditioned stimulus (CS), such as a light or tone, for a specific duration (e.g., 30 seconds).[18] b. The CS co-terminates with a mild, brief footshock (the unconditioned stimulus, US). c. Repeat this CS-US pairing several times.
-
Fear-Potentiated Startle Test (24 hours later): a. Place the animal back in the startle chamber. b. Present acoustic startle stimuli alone (no-CS trials) and immediately following the presentation of the CS (CS trials). c. The potentiation of the startle response in the CS trials compared to the no-CS trials is a measure of conditioned fear.[13][18]
Conclusion
The cholecystokinin-B receptor is a multifaceted target with profound implications for a variety of neurological disorders. Its role as a modulator of key neurotransmitter systems and its involvement in the pathophysiology of anxiety, schizophrenia, depression, epilepsy, and pain highlight its potential as a therapeutic target. While significant progress has been made in understanding the function of the CCK-B receptor, further research is needed to fully elucidate its complex roles and to develop selective ligands with favorable pharmacokinetic profiles for clinical use. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to advancing our knowledge of this important receptor and its therapeutic potential.
References
- 1. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 2. The role of the 'central' cholecystokinin-B receptor in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]
- 5. An examination of experimental design in relation to receptor binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On the significance of cholecystokinin receptors in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of cholecystokinin system genes in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of cholecystokinin-A and cholecystokinin-B receptors in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WikiGenes - CCKBR - cholecystokinin B receptor [wikigenes.org]
- 16. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-740093 is a potent and highly selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) or gastrin receptor. Its high affinity and specificity make it an invaluable tool for researchers studying the physiological and pathological roles of gastrin and its related signaling pathways. This technical guide provides a comprehensive overview of this compound, including its binding and functional characteristics, detailed experimental protocols for its use, and a visual representation of the cellular mechanisms it modulates.
Core Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency across different experimental systems.
Table 1: Binding Affinity of this compound
| Receptor | Species/Cell Line | Radioligand | Parameter | Value (nM) | Reference |
| CCK-B/Gastrin | Guinea Pig | Not Specified | IC50 | 0.04 | [1] |
| CCK-B (human) | hCCK-B.CHO cells | [125I]-CCK-8S | IC50 | 0.49 | [2] |
| CCK-A | hCCK-B.CHO cells | [125I]-CCK-8S | % Displacement @ 1µM | <50% | [2] |
Table 2: Functional Antagonism of this compound
| Assay | Cell/Tissue Type | Stimulus | Parameter | Value (nM) | Reference |
| Intracellular Ca2+ Mobilization | hCCK-B.CHO cells | 30 nM CCK-4 | IC50 | 5.4 | [2] |
| Pancreastatin Secretion | Isolated Rat ECL Cells | 10 nM Gastrin | IC50 | 7.8 | [3][4] |
Table 3: In Vivo Efficacy of this compound
| Model | Stimulus | Endpoint | Route of Administration | ED50 | Reference |
| Anesthetized Rats | Pentagastrin | Gastric Acid Secretion | Intraperitoneal | 0.01 mg/kg | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been created using the DOT language.
Gastrin/CCK2 Receptor Signaling Pathway
The binding of gastrin to its receptor (CCK2R) on the cell surface initiates a cascade of intracellular events. This compound acts by blocking this initial binding step.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in determining the binding affinity (Ki) of this compound for the CCK2 receptor using a competitive radioligand binding assay.
Experimental Workflow: Functional Assay (Intracellular Calcium Mobilization)
This workflow illustrates the process of assessing the functional antagonism of this compound by measuring its effect on gastrin-induced intracellular calcium levels.
Experimental Protocols
Radioligand Binding Assay for CCK2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the CCK2 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the CCK2 receptor (e.g., hCCK-B.CHO cells).
-
Radioligand: [³H]this compound or another suitable CCK2R radioligand.
-
Unlabeled this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.[5]
-
Assay Setup: In a 96-well filter plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of unlabeled this compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the assay by rapid vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Gastrin-Stimulated Pancreastatin Secretion
Objective: To determine the functional potency (IC50) of this compound in inhibiting gastrin-induced secretion from enterochromaffin-like (ECL) cells.
Materials:
-
Gastrin (e.g., Gastrin-17).
-
This compound.
-
Cell culture medium and supplements.
-
Radioimmunoassay (RIA) kit for pancreastatin.
Procedure:
-
Cell Preparation: Isolate ECL cells from rat oxyntic mucosa using techniques such as counter-flow elutriation. Culture the cells for approximately 48 hours.[3][4]
-
Incubation: Wash the cultured ECL cells and incubate them with varying concentrations of this compound.
-
Stimulation: Add a fixed, maximally effective concentration of gastrin (e.g., 10 nM) to the wells and incubate for a defined period (e.g., 30 minutes).[3][4]
-
Sample Collection: Collect the cell supernatant for analysis.
-
Quantification: Determine the concentration of pancreastatin in the supernatant using a specific radioimmunoassay.
-
Data Analysis: Plot the percentage of inhibition of gastrin-stimulated pancreastatin secretion against the logarithm of the this compound concentration. Determine the IC50 value from the dose-response curve.
Functional Assay: Intracellular Calcium Mobilization
Objective: To measure the ability of this compound to block gastrin-induced increases in intracellular calcium.
Materials:
-
Cells stably expressing the human CCK2 receptor (e.g., hCCK-B.CHO).[2]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
CCK2 receptor agonist (e.g., CCK-4 or gastrin).
-
This compound.
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution).
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Loading: Plate the CCK2R-expressing cells in a suitable format (e.g., 96-well black-walled plates). Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Pre-incubation: Wash the cells to remove excess dye and pre-incubate them with varying concentrations of this compound for a specified time.
-
Stimulation and Measurement: Place the plate in a fluorometric reader and establish a baseline fluorescence reading. Add the CCK2R agonist and immediately begin recording the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value.[2]
Conclusion
This compound is a powerful and selective tool for the in vitro and in vivo investigation of gastrin-related pathways. Its well-characterized binding and functional properties, coupled with the detailed experimental protocols provided in this guide, enable researchers to effectively probe the roles of the CCK2 receptor in health and disease. The provided diagrams offer a clear visual framework for understanding the signaling cascades and experimental designs relevant to the use of this important research compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The cholecystokinin-B receptor antagonist L-740,093 produces an insurmountable antagonism of CCK-4 stimulated functional response in cells expressing the human CCK-B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols for L-740093 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-740093 is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, a G protein-coupled receptor found throughout the central nervous system and in the gastrointestinal tract. Its ability to penetrate the central nervous system makes it a valuable tool for in vitro and in vivo studies aimed at understanding the physiological and pathological roles of the CCK-B receptor. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its antagonist activity.
Data Presentation
The following table summarizes the quantitative data regarding the in vitro activity of this compound in a cell line stably expressing the human CCK-B receptor.
| Parameter | Value | Cell Line | Assay Type | Agonist | Reference |
| IC50 (Receptor Binding) | 0.49 nM | hCCK-B.CHO | [¹²⁵I]-CCK-8S displacement | Cholecystokinin-8 (sulfated) | [1] |
| IC50 (Functional Antagonism) | 5.4 nM | hCCK-B.CHO | Ca²⁺ mobilization | Cholecystokinin-4 (CCK-4) | [1] |
| Effect at 10 nM | Modest rightward shift of CCK-4 dose-response curve with a 13% reduction in maximum response. | hCCK-B.CHO | Ca²⁺ mobilization | CCK-4 (30 nM) | [1] |
| Effect at 30 nM | 45% reduction in the maximum functional response to CCK-4. | hCCK-B.CHO | Ca²⁺ mobilization | CCK-4 (30 nM) | [1] |
Signaling Pathway
The CCK-B receptor is a Gq protein-coupled receptor. Upon activation by an agonist such as cholecystokinin (CCK), it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which in turn activates various downstream cellular responses. This compound, as an antagonist, blocks the initial binding of CCK to the receptor, thereby inhibiting this entire pathway.
Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed methodology for an in vitro functional assay to characterize the antagonist activity of this compound on the human CCK-B receptor expressed in a stable cell line.
Cell Culture and Maintenance of hCCK-B.CHO Cells
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human CCK-B receptor gene (hCCK-B.CHO).
-
Culture Medium: Prepare a complete growth medium consisting of Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency. Use a standard trypsin-EDTA solution to detach the cells.
Protocol: In Vitro Calcium Mobilization Assay
This protocol is designed to measure the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the CCK-B receptor agonist, CCK-4.
Materials:
-
hCCK-B.CHO cells
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO)
-
CCK-4 stock solution (in water or appropriate buffer)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets.
Experimental Workflow:
Caption: Workflow for the in vitro calcium mobilization assay.
Procedure:
-
Cell Seeding: Seed hCCK-B.CHO cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM) and a non-ionic surfactant (e.g., 0.02% Pluronic F-127) in HBSS with 20 mM HEPES.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 60 minutes at 37°C.
-
-
Washing: Aspirate the loading buffer and wash the cells twice with HBSS to remove any extracellular dye.
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in HBSS. A final concentration range of 0.1 nM to 1 µM is recommended. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader.
-
Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratiometric measurement at 340/380 nm excitation and 510 nm emission; for Fluo-4, excitation at 485 nm and emission at 525 nm).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
-
Agonist Addition:
-
Prepare a solution of CCK-4 in HBSS at a concentration that will elicit a submaximal response (e.g., EC80 concentration, which should be predetermined in separate experiments). A final concentration of 30 nM CCK-4 has been shown to be effective.[1]
-
Using the plate reader's injection system, add the CCK-4 solution to all wells.
-
-
Kinetic Reading: Immediately after agonist addition, record the fluorescence intensity every 1-2 seconds for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Calculate the peak response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Disclaimer: This protocol is intended as a guideline. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
Application Notes and Protocols for L-740093 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of L-740093, a potent and selective cholecystokinin-B (CCK-B) receptor antagonist, in in vivo mouse studies. The provided data and methodologies are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in various mouse models.
Quantitative Data Summary
The following table summarizes the dosage and administration details for this compound and a related CCK-B receptor antagonist, L-365,260, as reported in murine studies. This information can serve as a starting point for dose-range finding studies.
| Compound | Animal Model | Therapeutic Area | Dosage | Route of Administration | Dosing Schedule | Reference |
| This compound | Mouse | Potentiation of Morphine Analgesia | 10 mg/kg | Not specified in abstract | Not specified in abstract | --INVALID-LINK-- |
| L-365,260 | Mouse | Anxiety | 5 µg/kg | Not specified in abstract | Not specified in abstract | [1] |
| L-365,260 | Mouse | Depression | 0.2 and 2 mg/kg | Not specified in abstract | Not specified in abstract | [2] |
Experimental Protocols
Protocol 1: Evaluation of this compound for Potentiation of Morphine Analgesia
This protocol is adapted from studies investigating the synergistic effects of CCK-B antagonists on opioid-induced analgesia.
1. Animals:
-
Male Swiss-Webster mice (or other appropriate strain), weighing 20-25g.
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Allow at least a 3-day acclimatization period before the start of the experiment.
2. Materials:
-
This compound
-
Morphine sulfate
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
Syringes and needles (appropriate gauge for the chosen route of administration, e.g., 27-30G for intravenous or intraperitoneal injection)[3]
-
Analgesia assessment equipment (e.g., hot plate, tail-flick apparatus)
3. Drug Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle will depend on the solubility of the compound and the route of administration. For intraperitoneal (i.p.) injection, a solution containing DMSO, PEG300, and saline can be considered.
-
Prepare a fresh solution of morphine sulfate in sterile saline on the day of the experiment.
4. Experimental Procedure:
-
Habituation: On the day of the experiment, allow the mice to acclimate to the testing room for at least 30 minutes.
-
Baseline Measurement: Measure the baseline nociceptive threshold for each mouse using the hot plate or tail-flick test.
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg) or vehicle via the chosen route of administration (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer morphine sulfate (e.g., 2.5 or 5.0 mg/kg, i.p.) or saline.[4]
-
-
Analgesia Assessment: At various time points after morphine administration (e.g., 15, 30, 60, and 90 minutes), re-assess the nociceptive threshold of each mouse.
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.
-
Compare the %MPE between the different treatment groups (Vehicle + Saline, Vehicle + Morphine, this compound + Saline, this compound + Morphine) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
5. General Considerations for In Vivo Mouse Studies:
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
The volume of administration depends on the route. For intraperitoneal injections in adult mice, the volume is typically less than 2-3 mL.[5]
-
For intravenous injections via the tail vein, the volume should be less than 0.2 mL.[5]
-
Substances for parenteral administration should be sterile and isotonic.[6]
Signaling Pathways and Experimental Workflows
CCK-B Receptor Signaling Pathway
This compound acts as an antagonist at the cholecystokinin-B (CCK-B) receptor, which is a G-protein coupled receptor. Upon binding of its endogenous ligands, cholecystokinin (CCK) or gastrin, the CCK-B receptor activates downstream signaling cascades.
Caption: CCK-B receptor signaling pathway and the antagonistic action of this compound.
General Experimental Workflow for In Vivo Mouse Studies
The following diagram outlines a typical workflow for conducting an in vivo study in mice to evaluate a test compound.
Caption: A generalized workflow for in vivo mouse efficacy and pharmacology studies.
References
- 1. The effects of CCKA and CCKB antagonists on activity in the black/white exploration model of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like effects of CCKB antagonists in mice: antagonism by naltrindole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 4. Kin interaction enhances morphine analgesia in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of pharmacokinetic effects in the potentiation of morphine analgesia by L-type calcium channel blockers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dsv.ulaval.ca [dsv.ulaval.ca]
Application Notes: Dissolving and Utilizing L-740093 for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-740093 is a potent and specific antagonist of the Cholecystokinin-B (CCK-B) receptor, also known as the Cholecystokinin 2 (CCK2) receptor.[1][2] Due to its ability to penetrate the central nervous system, it is a valuable tool for investigating the physiological and pathological roles of the CCK-B receptor signaling pathway in both the gastrointestinal system and the brain.[2] These application notes provide detailed protocols for the proper dissolution of this compound and its application in a cell-based assay to inhibit gastrin-induced cell proliferation, a key process mediated by the CCK-B receptor.
Compound Specifications: this compound
Proper handling and storage are crucial for maintaining the stability and activity of this compound. The following table summarizes its key properties.
| Property | Value | Source |
| IUPAC Name | 1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea | [1] |
| Molecular Formula | C₂₆H₃₁N₅O₂ | [1][3] |
| Molecular Weight | 445.57 g/mol | [1][3] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Purity | >98% | [1] |
| Storage (Solid) | Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C | [1] |
| Storage (Stock Solution) | Short-term (days to weeks): 0 - 4°C; Long-term (months): -20°C | [1] |
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is critical to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to the tube to achieve a final concentration of 10 mM. Refer to the table below for common volumes.
-
Dissolution: Securely cap the tube and vortex for 1-2 minutes. If necessary, use an ultrasonic bath for 5-10 minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm the absence of particulates.[4]
-
Storage and Handling: Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1]
Stock Solution Calculation Table (for 10 mM Concentration):
| Desired Stock Volume | Mass of this compound to Weigh (MW = 445.57 g/mol ) | Volume of DMSO to Add |
| 0.5 mL | 2.23 mg | 0.5 mL |
| 1.0 mL | 4.46 mg | 1.0 mL |
| 2.0 mL | 8.91 mg | 2.0 mL |
| 5.0 mL | 22.28 mg | 5.0 mL |
CCK-B Receptor Signaling Pathway
The CCK-B receptor is a G protein-coupled receptor (GPCR). Its activation by ligands such as gastrin initiates a signaling cascade primarily through the Gq protein, leading to the activation of Phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium and activate Protein Kinase C (PKC), respectively.[2][5] These events trigger downstream pathways, including the MAPK/ERK cascade, which promotes cell proliferation.[6] this compound acts as a competitive antagonist, blocking the receptor and preventing the initiation of this signaling cascade.
Protocol 2: Cell-Based Assay for Inhibition of Gastrin-Induced Proliferation
This protocol provides a method to evaluate the efficacy of this compound in blocking gastrin-stimulated cell proliferation. The AR42J cell line, a rat pancreatic tumor line known to express the CCK-B receptor, is a suitable model for this assay.[7][8] Cell proliferation can be measured using various commercially available kits (e.g., MTS, WST-1, or BrdU incorporation assays).
Materials:
-
AR42J cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Gastrin-17
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTS-based)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding: Seed AR42J cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Working Dilutions: Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve final desired concentrations. Also, prepare a working solution of Gastrin-17. Note: Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Compound Pre-treatment: After incubation, gently remove the medium. For a more robust response, you may serum-starve the cells for 4-6 hours prior to treatment. Add 90 µL of medium containing the desired concentrations of this compound (or vehicle control) to the appropriate wells. Incubate for 1-2 hours.
-
Stimulation: Add 10 µL of the Gastrin-17 working solution to the stimulated wells to achieve a final concentration of approximately 1 nM.[7] Add 10 µL of medium to the unstimulated control wells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement: In the final 1-4 hours of incubation, add the cell proliferation reagent (e.g., 20 µL of MTS reagent per well) according to the manufacturer’s instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control, and plot the results as percent inhibition versus the concentration of this compound to determine the IC₅₀ value.
Suggested Plate Layout and Concentrations:
| Treatment Group | This compound Final Conc. | Gastrin-17 Final Conc. | Description |
| Untreated Control | 0 | 0 | Basal cell proliferation |
| Vehicle Control | 0 (DMSO only) | 1 nM | Maximum stimulated proliferation |
| This compound Test | 0.1 nM - 1 µM | 1 nM | Dose-response inhibition |
| This compound Control | 1 µM | 0 | Effect of compound alone |
References
- 1. Cell-Type-Specific CCK2 Receptor Signaling Underlies the Cholecystokinin-Mediated Selective Excitation of Hippocampal Parvalbumin-Positive Fast-Spiking Basket Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Different Signaling Pathways Are Involved in CCKB Rec... [degruyterbrill.com]
- 7. Inhibition of gastrin-stimulated cell proliferation by the CCK-B/gastrin receptor ligand CI-988 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of gastrin-stimulated growth of gastrointestinal tumour cells by octreotide and the gastrin/cholecystokinin receptor antagonists, proglumide and lorglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Hybridization of the L-740093 Target: Cholecystokinin-B (CCK-B) Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-740093 is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the cholecystokinin 2 (CCK2) receptor.[1][2] This receptor is a G-protein coupled receptor found predominantly in the central nervous system. Understanding the cellular and tissue distribution of the CCK-B receptor is crucial for elucidating the mechanism of action of this compound and for the development of novel therapeutics targeting this receptor. In situ hybridization (ISH) is a powerful technique to visualize the expression of the CCK-B receptor mRNA within intact tissues, providing spatial context to its expression patterns.
This document provides a detailed protocol for performing in situ hybridization to detect the mRNA of the CCK-B receptor, the molecular target of this compound.
Quantitative Data: Binding Affinity of this compound
The following table summarizes the binding affinity (pKI) of the R-enantiomer of this compound to the CCK2 receptor in rat cerebral cortex at different temperatures, as determined by radioligand binding assays.
| Compound | Temperature (°C) | pKI |
| R-L-740,093 | 4 | > 9.5 |
| R-L-740,093 | 37 | 8.8 |
| Data from Harper, E. A., et al. (2007). Thermodynamic analysis of ligands at cholecystokinin CCK2 receptors in rat cerebral cortex. British Journal of Pharmacology, 151(8), 1352–1367. |
Signaling Pathway of the CCK-B Receptor
References
Application Notes and Protocols: The Use of Sigma-1 Receptor Antagonists in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a wide array of cellular functions and is a promising therapeutic target for various central nervous system disorders, including neuropathic pain, psychosis, and neurodegenerative diseases. Radioligand binding assays are a cornerstone in the pharmacological characterization of σ1R ligands, providing essential data on their affinity and selectivity.
Important Note on Compound Selection: The compound L-740093, initially requested for this protocol, is a potent and selective cholecystokinin-B (CCK-B) receptor antagonist and is not a recognized ligand for the sigma-1 receptor.[1][2] Therefore, it is not a suitable tool for studying σ1R. This document provides detailed protocols and data for a well-characterized and selective sigma-1 receptor antagonist, BD-1047 , as a scientifically accurate and relevant alternative.
Pharmacological Profile of BD-1047
BD-1047 is a potent and selective antagonist for the sigma-1 receptor. Its high affinity for σ1R and significantly lower affinity for the sigma-2 receptor (σ2R) and other neurotransmitter receptors make it an excellent tool for investigating the physiological and pathological roles of the sigma-1 receptor.
Quantitative Data: Binding Affinities of BD-1047
The binding affinity of BD-1047 and other common sigma receptor ligands are summarized in the table below. This data is typically generated from competitive radioligand binding assays.
| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue Source |
| BD-1047 | Sigma-1 | ~1-5 | --INVALID-LINK---Pentazocine | Guinea Pig Brain |
| Sigma-2 | >1000 | [³H]DTG | Rat Liver | |
| Haloperidol | Sigma-1 | ~3-5 | --INVALID-LINK---Pentazocine | Guinea Pig Brain |
| Sigma-2 | ~500 | [³H]DTG | Rat Liver | |
| (+)-Pentazocine | Sigma-1 | ~3-6 | --INVALID-LINK---Pentazocine | Guinea Pig Brain |
| Sigma-2 | >10,000 | [³H]DTG | Rat Liver | |
| DTG | Sigma-1 | ~10 | [³H]DTG | Guinea Pig Brain |
| Sigma-2 | ~30 | [³H]DTG | Rat Liver |
Note: Kᵢ values are approximate and can vary based on experimental conditions.
Signaling Pathways and Experimental Workflow
Sigma-1 Receptor Signaling
The sigma-1 receptor modulates a variety of downstream signaling pathways through its chaperone activity and interactions with other proteins, including ion channels and G-protein coupled receptors.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the Kᵢ of a test compound like BD-1047.
Experimental Protocols
I. Membrane Preparation from Guinea Pig Brain
This protocol describes the preparation of a crude membrane fraction enriched in sigma-1 receptors.
Materials:
-
Whole guinea pig brains (frozen)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Centrifuge tubes
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Thaw guinea pig brains on ice and weigh.
-
Add 10 volumes (w/v) of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the pellet in fresh Homogenization Buffer.
-
Repeat the centrifugation (step 5) and resuspension (step 6) steps twice more to wash the membranes.
-
After the final wash, resuspend the pellet in a smaller volume of buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
II. Competitive Radioligand Binding Assay for Sigma-1 Receptor
This protocol is for determining the inhibitory constant (Kᵢ) of an unlabeled test compound (e.g., BD-1047) by its ability to displace a radiolabeled ligand (--INVALID-LINK---pentazocine) from the sigma-1 receptor.
Materials:
-
Sigma-1 receptor-containing membranes (from Protocol I)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~40-60 Ci/mmol)
-
Unlabeled Test Compound: BD-1047
-
Non-specific Binding Determinate: Haloperidol (10 µM final concentration)
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound (BD-1047) in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay Buffer
-
Non-specific Binding (NSB): 10 µM Haloperidol
-
Test Compound: Each concentration of the serially diluted BD-1047.
-
-
Add a fixed concentration of --INVALID-LINK---pentazocine to all wells. The concentration should be at or below the Kₔ of the radioligand (typically 1-5 nM).
-
Add the membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubate the plate at 37°C for 120 minutes with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
III. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration.
-
Determine the IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
[L] = concentration of the radioligand used in the assay.
-
Kₔ = dissociation constant of the radioligand for the receptor.
-
Logical Relationship of Selectivity Determination
The selectivity of a compound like BD-1047 is determined by comparing its binding affinity for the primary target (σ1R) with its affinity for other receptors (e.g., σ2R, dopaminergic, serotonergic receptors).
References
L-740093 for Immunohistochemical Analysis of CCK-B Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-740093 is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, which is also known as the gastrin receptor.[1] The CCK-B receptor, a G-protein coupled receptor (GPCR), is primarily found in the central nervous system and the gastrointestinal tract.[2] It plays a significant role in various physiological processes, including anxiety, pain perception, and gastric acid secretion. Dysregulation of the CCK-B receptor signaling pathway has been implicated in the pathophysiology of certain cancers, such as pancreatic and gastric cancer.
Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of protein expression and localization within the context of tissue architecture.[3] This document provides detailed application notes and protocols for the use of this compound as a tool to modulate the CCK-B receptor signaling pathway for subsequent analysis by IHC. By treating cells or animal models with this compound, researchers can investigate the role of the CCK-B receptor in various biological processes by observing changes in the expression and phosphorylation of downstream signaling molecules.
Mechanism of Action
The CCK-B receptor is a G-protein coupled receptor that, upon binding to its endogenous ligands gastrin or cholecystokinin (CCK), primarily activates the Gq alpha subunit. This initiates a signaling cascade through the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
The activation of this pathway leads to the stimulation of downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. The activation of these pathways culminates in the phosphorylation and activation of various transcription factors, such as c-Fos and CREB, which regulate gene expression and cellular processes like proliferation, differentiation, and survival.
This compound acts as an insurmountable antagonist at the CCK-B receptor, meaning that it binds to the receptor in a manner that is not readily overcome by increasing concentrations of the agonist.[1] This effectively blocks the initiation of the downstream signaling cascade.
Signaling Pathway
Caption: CCK-B receptor signaling pathway and inhibition by this compound.
Experimental Workflow
The general workflow for using this compound in conjunction with immunohistochemistry involves treating a biological system (cell culture or animal model) with the antagonist, followed by tissue collection, processing, and IHC staining for a target of interest.
Caption: General experimental workflow for IHC analysis after this compound treatment.
Data Presentation
The following tables provide examples of quantitative data that can be generated and presented from IHC experiments investigating the effects of this compound.
Table 1: Recommended Antibody Dilutions for IHC
| Target Protein | Host Species | Clonality | Recommended Dilution Range | Supplier Example |
| CCK-B Receptor | Rabbit | Polyclonal | 1:100 - 1:200 | Thermo Fisher (ACR-042)[1] |
| Goat | Polyclonal | 4-6 µg/ml | Everest Biotech (EB07202)[2] | |
| Phospho-ERK1/2 | Rabbit | Polyclonal | 1:100 - 1:500 | Invitrogen (36-8800)[4] |
| Rabbit | Monoclonal | Varies by supplier | Abcam (ab201015)[5] | |
| c-Fos | Rabbit | Polyclonal | Varies by supplier | N/A |
Table 2: Example In Vitro Treatment Protocol and Expected IHC Results
| Treatment Group | This compound Conc. | Gastrin Conc. | Incubation Time | Expected pERK Staining Intensity (Normalized) | Expected c-Fos Positive Nuclei (%) |
| Vehicle Control | 0 | 0 | 24 hours | 1.0 (Baseline) | < 5% |
| Gastrin | 0 | 100 nM | 24 hours | 3.5 ± 0.4 | 65 ± 8% |
| This compound + Gastrin | 1 µM | 100 nM | 24 hours | 1.2 ± 0.2 | < 10% |
| This compound Alone | 1 µM | 0 | 24 hours | 0.9 ± 0.1 | < 5% |
Note: The above data are illustrative and will vary depending on the cell line, experimental conditions, and antibodies used. Quantification can be performed using image analysis software like ImageJ or Tissue Studio.[6][7][8]
Experimental Protocols
Protocol 1: In Vitro Cell Treatment with this compound
This protocol describes the treatment of a cell line known to express the CCK-B receptor (e.g., a pancreatic or gastric cancer cell line) with this compound prior to fixation for IHC.
Materials:
-
CCK-B receptor-expressing cell line
-
Complete cell culture medium
-
This compound
-
Gastrin or CCK (agonist)
-
Vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sterile multi-well plates or chamber slides
Procedure:
-
Cell Seeding: Seed cells onto chamber slides or into wells of a multi-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Serum Starvation (Optional): To reduce basal signaling, replace the complete medium with a serum-free or low-serum medium and incubate for 12-24 hours.
-
Preparation of Treatment Media: Prepare fresh treatment media containing the desired concentrations of this compound, agonist, and/or vehicle. A typical final concentration for this compound is between 100 nM and 10 µM.
-
Treatment:
-
For antagonist treatment, pre-incubate the cells with this compound-containing medium for 1-2 hours.
-
Add the agonist (e.g., gastrin) to the wells containing this compound and to the agonist-only control wells.
-
Incubate for the desired time period (e.g., 15 minutes for rapid phosphorylation events like pERK, or 2-24 hours for changes in protein expression like c-Fos).
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add 4% PFA to each well or chamber and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Storage: The fixed cells can be stored in PBS at 4°C for a short period before proceeding to the IHC protocol.
Protocol 2: Immunohistochemistry for CCK-B Receptor, Phospho-ERK, or c-Fos
This protocol is for chromogenic IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections or on fixed cells.
Materials:
-
FFPE tissue sections on charged slides or fixed cells on chamber slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody (see Table 1)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for FFPE sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse with PBS (3 x 5 minutes).
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the desired concentration.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Prepare and apply the DAB substrate according to the manufacturer's instructions. Incubate for 2-10 minutes, or until the desired brown color intensity is reached.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
References
- 1. The cholecystokinin-B receptor antagonist L-740,093 produces an insurmountable antagonism of CCK-4 stimulated functional response in cells expressing the human CCK-B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHOLECYSTOKININ RECEPTOR ANTAGONIST HALTS PROGRESSION OF PANCREATIC CANCER PRECURSOR LESIONS AND FIBROSIS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemical analysis of protein expression in formalin fixed paraffin embedded human intervertebral disc tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-fos Expression as a Marker of Functional Activity in the Brain | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunohistochemical localization of gastrin/CCK-B receptors in the dog and guinea-pig stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coexpression of gastrin and gastrin receptors (CCK-B and ΔCCK-B) in gastrointestinal tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | cFOS as a biomarker of activity maturation in the hippocampal formation [frontiersin.org]
Application Notes and Protocols for the P2X7 Receptor Antagonist A-740003 in Calcium Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing the potent and selective P2X7 receptor antagonist, A-740003, in in vitro calcium imaging studies. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neuropathic pain pathways. Its activation by high concentrations of extracellular ATP leads to a rapid influx of calcium ions (Ca²⁺), initiating a cascade of downstream signaling events.[1] Calcium imaging serves as a robust method to quantify the activation of P2X7 receptors and to characterize the inhibitory effects of antagonists like A-740003.
A-740003 is a competitive antagonist of P2X7 receptors, demonstrating high potency for both human and rat orthologs. It exhibits excellent selectivity over other P2X and P2Y receptors, making it a valuable tool for dissecting P2X7-mediated signaling pathways. This document outlines the signaling pathways involving the P2X7 receptor, provides detailed protocols for conducting calcium imaging experiments with A-740003, and presents its pharmacological data in a clear, tabular format.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates the opening of a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This initial ion flux causes membrane depolarization and a rapid increase in intracellular calcium concentration. Prolonged activation can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da. This sustained elevation in intracellular calcium and pore formation triggers a variety of downstream signaling cascades, including the activation of phospholipases, kinases, and transcription factors, ultimately leading to inflammatory responses such as the release of interleukin-1β (IL-1β).[2]
Quantitative Data for A-740003
The inhibitory potency of A-740003 has been characterized in various in vitro assays. The following tables summarize the key quantitative data for its activity against human and rat P2X7 receptors.
| Parameter | Species | Cell Line/System | Agonist | IC₅₀ (nM) | Reference |
| Ca²⁺ Influx Inhibition | Human | THP-1 cells | BzATP | 40 | |
| Rat | Recombinant | BzATP | 18 | ||
| IL-1β Release Inhibition | Human | THP-1 cells | BzATP | 156 | [1] |
| Pore Formation Inhibition | Human | THP-1 cells | BzATP | 92 | [1] |
Table 1: Potency of A-740003 in Functional Assays. BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) is a potent P2X7 receptor agonist.
| Receptor Subtype | Activity |
| P2X1, P2X2, P2X3, P2X2/3, P2X4, P2X5 | No significant activity at concentrations up to 10 µM |
| P2Y1, P2Y2, P2Y4, P2Y6, P2Y11 | No significant activity at concentrations up to 10 µM |
Table 2: Selectivity Profile of A-740003. Data demonstrates high selectivity for the P2X7 receptor over other P2 receptor subtypes.
Experimental Protocols
This section provides a detailed protocol for a calcium imaging assay to determine the potency of A-740003 in inhibiting agonist-induced calcium influx in a cell line endogenously or recombinantly expressing the P2X7 receptor.
Experimental Workflow
Materials and Reagents
-
Cell Line: Human monocytic THP-1 cells (endogenously expressing P2X7R) or HEK293 cells stably transfected with the human or rat P2X7 receptor.
-
Culture Medium: RPMI-1640 for THP-1 cells or DMEM for HEK293 cells, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
A-740003: Prepare a 10 mM stock solution in DMSO.[3] Store at -20°C.
-
P2X7 Agonist: BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate). Prepare a 10 mM stock solution in water or buffer. Store at -20°C.
-
Calcium Indicator: Fluo-4 AM. Prepare a 1 mM stock solution in anhydrous DMSO.[4]
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid (optional): To prevent dye extrusion. Prepare a 250 mM stock solution in assay buffer.
-
Black, clear-bottom 96-well microplates.
Step-by-Step Protocol
1. Cell Seeding:
a. The day before the assay, seed the cells into a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the experiment. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced by treatment with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the assay.
2. Preparation of Dye Loading Solution:
a. On the day of the experiment, prepare the Fluo-4 AM loading solution. For a final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic F-127, dilute the stock solutions in assay buffer. b. If using, add probenecid to the loading solution at a final concentration of 2.5 mM. c. Vortex the solution thoroughly before use.
3. Dye Loading:
a. Remove the culture medium from the wells. b. Wash the cells once with 100 µL of assay buffer per well. c. Add 100 µL of the Fluo-4 AM loading solution to each well. d. Incubate the plate at 37°C for 30-60 minutes in the dark.[4]
4. Antagonist Pre-incubation:
a. During the dye loading incubation, prepare serial dilutions of A-740003 in assay buffer. b. After incubation, gently wash the cells twice with 100 µL of assay buffer per well to remove excess dye. c. Add 50 µL of the A-740003 dilutions to the respective wells. Include vehicle control wells (DMSO concentration matched to the highest A-740003 concentration). d. Incubate the plate at room temperature for 15-30 minutes.[5]
5. Agonist Addition and Fluorescence Measurement:
a. Prepare a solution of BzATP in assay buffer at a concentration that will elicit a submaximal response (e.g., EC₈₀), typically in the low micromolar range. b. Place the microplate in a fluorescence plate reader equipped with an automated liquid handling system. c. Set the instrument to measure fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.[4] d. Record a baseline fluorescence reading for 10-20 seconds. e. Add 50 µL of the BzATP solution to all wells simultaneously. f. Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
6. Data Analysis:
a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. b. Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone). c. Plot the normalized response against the logarithm of the A-740003 concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
A-740003 is a highly potent and selective P2X7 receptor antagonist that is an indispensable tool for studying the role of this receptor in various physiological and pathological processes. The provided application notes and protocols offer a detailed framework for utilizing A-740003 in calcium imaging studies to accurately quantify its inhibitory activity. By following these guidelines, researchers can effectively investigate P2X7 receptor signaling and advance the development of novel therapeutics targeting this important ion channel.
References
Application Notes and Protocols for Western Blot Analysis of L-740093 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-740093 is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor predominantly found in the central nervous system and gastrointestinal tract. The CCK-B receptor, upon activation by its endogenous ligands gastrin and cholecystokinin (CCK), initiates downstream signaling cascades that are crucial in various physiological and pathological processes. Key among these are the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which regulate cell proliferation, survival, and differentiation.
Given its antagonistic action, this compound is a valuable pharmacological tool for investigating the roles of the CCK-B receptor and a potential therapeutic agent. Western blot analysis is an essential technique to elucidate the molecular effects of this compound by quantifying the changes in the phosphorylation status of key signaling proteins within the PI3K/Akt and MAPK/ERK pathways. These application notes provide a comprehensive guide for researchers utilizing Western blot to study the impact of this compound treatment.
Data Presentation: Summary of Expected Protein Phosphorylation Changes
The following tables summarize the anticipated quantitative changes in protein phosphorylation in a relevant cell line (e.g., AR42J, a rat pancreatic acinar cell line expressing CCK receptors) following stimulation with a CCK-B receptor agonist (e.g., gastrin) and subsequent treatment with this compound. This data is illustrative and serves as an example of expected outcomes. Actual results may vary based on experimental conditions.
Table 1: Effect of this compound on Gastrin-Induced Akt Phosphorylation
| Treatment Group | Concentration | p-Akt (Ser473) Densitometry (Arbitrary Units) | Total Akt Densitometry (Arbitrary Units) | p-Akt / Total Akt Ratio | Fold Change vs. Gastrin |
| Vehicle Control | - | 1500 | 20000 | 0.075 | 0.08 |
| Gastrin | 10 nM | 18000 | 20500 | 0.878 | 1.00 |
| Gastrin + this compound | 10 nM + 10 nM | 9500 | 20200 | 0.470 | 0.54 |
| Gastrin + this compound | 10 nM + 100 nM | 4000 | 19800 | 0.202 | 0.23 |
| Gastrin + this compound | 10 nM + 1 µM | 1800 | 20100 | 0.090 | 0.10 |
Table 2: Effect of this compound on Gastrin-Induced ERK1/2 Phosphorylation
| Treatment Group | Concentration | p-ERK1/2 (Thr202/Tyr204) Densitometry (Arbitrary Units) | Total ERK1/2 Densitometry (Arbitrary Units) | p-ERK1/2 / Total ERK1/2 Ratio | Fold Change vs. Gastrin |
| Vehicle Control | - | 2000 | 25000 | 0.080 | 0.09 |
| Gastrin | 10 nM | 22000 | 25500 | 0.863 | 1.00 |
| Gastrin + this compound | 10 nM + 10 nM | 11500 | 25200 | 0.456 | 0.53 |
| Gastrin + this compound | 10 nM + 100 nM | 5000 | 24800 | 0.202 | 0.23 |
| Gastrin + this compound | 10 nM + 1 µM | 2500 | 25100 | 0.100 | 0.12 |
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effects of this compound on the phosphorylation of Akt and ERK.
1. Cell Culture and Treatment
-
Cell Line: AR42J cells are a suitable model as they endogenously express CCK-B receptors.
-
Seeding: Seed AR42J cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours in a serum-free medium. This reduces basal levels of phosphorylated Akt and ERK, enhancing the signal-to-noise ratio.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Pre-incubate the cells with the this compound-containing medium for 1 hour. Include a vehicle control (DMSO at the same final concentration).
-
Agonist Stimulation: Following pre-treatment, stimulate the cells with a CCK-B receptor agonist such as gastrin (e.g., 10 nM) for a predetermined optimal time (e.g., 10-15 minutes) to induce phosphorylation of Akt and ERK.
2. Cell Lysis and Protein Extraction
-
Washing: After treatment, immediately place the culture plates on ice and aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to new pre-chilled tubes.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473) or phospho-ERK1/2 (Thr202/Tyr204) diluted in the blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer (e.g., 1:5000) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer. After stripping, re-block the membrane and probe with primary antibodies for total Akt and total ERK. Subsequently, the membrane can be stripped again and probed for a loading control protein such as GAPDH or β-actin.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phospho-protein band to the corresponding total protein band. Further normalization to the loading control can correct for any variations in protein loading. The final data can be expressed as a fold change relative to the agonist-stimulated control.
Application Notes and Protocols for L-740093 Administration in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of L-740093, a neurokinin-1 (NK1) receptor antagonist, in established animal models of inflammatory pain. The protocols detailed below are based on common methodologies for the carrageenan-induced paw edema and formalin-induced nociception tests in rodents.
Introduction
This compound is a potent and selective antagonist of the Substance P (SP) neurokinin-1 (NK1) receptor. Substance P is a neuropeptide implicated in the transmission of pain signals, particularly in inflammatory and neuropathic pain states. By blocking the NK1 receptor, this compound and other antagonists in its class have demonstrated efficacy in preclinical animal models of pain, although their translation to clinical analgesia in humans has been challenging. These notes are intended to guide researchers in designing and executing preclinical studies to evaluate the analgesic and anti-inflammatory properties of this compound.
Data Presentation: Efficacy of this compound in Animal Models of Pain
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Time of Administration (Pre-Carrageenan) | Paw Volume Increase (mL) at 3h Post-Carrageenan (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | i.v. / p.o. | -30 min | 1.2 ± 0.1 | 0% |
| This compound | 1 | i.v. / p.o. | -30 min | Data not available | Data not available |
| This compound | 3 | i.v. / p.o. | -30 min | Data not available | Data not available |
| This compound | 10 | i.v. / p.o. | -30 min | Data not available | Data not available |
| Positive Control (e.g., Indomethacin) | 10 | p.o. | -30 min | 0.5 ± 0.05 | ~58% |
Note: i.v. = intravenous; p.o. = oral administration. Data for this compound is illustrative and needs to be determined experimentally.
Table 2: Effect of this compound on Formalin-Induced Nociceptive Behavior in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Time of Administration (Pre-Formalin) | Phase 1 (0-5 min) Licking/Flinching Time (s) (Mean ± SEM) | % Inhibition (Phase 1) | Phase 2 (15-40 min) Licking/Flinching Time (s) (Mean ± SEM) | % Inhibition (Phase 2) |
| Vehicle Control | - | i.v. / p.o. | -30 min | 60 ± 5 | 0% | 150 ± 10 | 0% |
| This compound | 1 | i.v. / p.o. | -30 min | Data not available | Data not available | Data not available | Data not available |
| This compound | 3 | i.v. / p.o. | -30 min | Data not available | Data not available | Data not available | Data not available |
| This compound | 10 | i.v. / p.o. | -30 min | Data not available | Data not available | Data not available | Data not available |
| Positive Control (e.g., Morphine) | 5 | s.c. | -30 min | 20 ± 3 | ~67% | 45 ± 5 | ~70% |
Note: i.v. = intravenous; p.o. = oral administration; s.c. = subcutaneous. Data for this compound is illustrative and needs to be determined experimentally. NK1 receptor antagonists are typically more effective in Phase 2 of the formalin test.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory effects of pharmacological agents.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
This compound
-
Vehicle for this compound (e.g., saline, distilled water with a solubilizing agent)
-
1% (w/v) λ-Carrageenan solution in sterile 0.9% saline
-
Plethysmometer or digital calipers
-
Animal handling and restraint devices
-
Syringes and needles for administration
Protocol:
-
Animal Acclimation: House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least 3-5 days before the experiment.
-
Baseline Paw Volume Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer or the diameter using calipers. This serves as the baseline reading.
-
Drug Administration: Administer this compound or the vehicle control at the desired doses and route (e.g., intravenous, intraperitoneal, or oral). A typical pre-treatment time is 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume or diameter at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The peak edema is typically observed between 3 and 5 hours.[1]
-
Data Analysis: Calculate the increase in paw volume for each animal by subtracting the baseline measurement from the post-carrageenan measurements. The percentage of edema inhibition by the drug treatment can be calculated using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume.
Formalin-Induced Nociception in Rats
The formalin test is a model of tonic chemical nociception that has two distinct phases, allowing for the differentiation of analgesic effects on acute nociceptive pain and inflammatory pain.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
This compound
-
Vehicle for this compound
-
2.5% or 5% formalin solution in sterile saline
-
Observation chambers with mirrors for clear viewing of the paws
-
Timer
-
Syringes and needles for administration
Protocol:
-
Animal Acclimation: Acclimate the rats to the observation chambers for at least 30 minutes for 2-3 days before the experiment to reduce stress-induced analgesia.
-
Drug Administration: Administer this compound or the vehicle control at the desired doses and route. A pre-treatment time of 30-60 minutes is common.
-
Induction of Nociception: Inject 50 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation of Nociceptive Behavior: Immediately after injection, place the rat back into the observation chamber and record the total time spent licking, biting, or flinching the injected paw. The observation period is typically 60 minutes.
-
Phase 1 (Early Phase): 0-5 minutes post-injection. This phase is characterized by acute nociception due to direct chemical stimulation of nociceptors.
-
Interphase: 5-15 minutes post-injection, where nociceptive behaviors decrease.
-
Phase 2 (Late Phase): 15-60 minutes post-injection. This phase is associated with an inflammatory response and central sensitization.[2]
-
-
Data Analysis: Quantify the total time (in seconds) spent in nociceptive behaviors for both Phase 1 and Phase 2. Calculate the percentage of inhibition of nociceptive behavior for each phase compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
Substance P / NK1 Receptor Signaling Pathway in Nociception
Substance P, released from the central terminals of primary afferent neurons in the spinal cord dorsal horn upon noxious stimulation, binds to the NK1 receptor on post-synaptic neurons. This binding initiates a signaling cascade that contributes to the transmission and sensitization of pain signals.
Caption: Substance P binds to the NK1 receptor, activating a Gq-protein signaling cascade.
Experimental Workflow for Carrageenan-Induced Paw Edema
A streamlined workflow for conducting the carrageenan-induced paw edema study.
Caption: Workflow for assessing anti-inflammatory effects in the carrageenan model.
Experimental Workflow for the Formalin Test
A logical flow for performing the formalin test to assess nociception.
Caption: Workflow for evaluating analgesic efficacy using the formalin test.
References
A Note on L-740093: Initial literature searches for "this compound" in the context of anxiety research did not yield specific results. It is possible that this is a typographical error. This document will focus on the closely related and well-documented selective dopamine D4 receptor antagonists, L-741,741 and L-745,870 , which have been utilized in studies of anxiety-related behaviors.
Introduction: The dopamine system, particularly the D4 receptor subtype, has been a target of interest for its potential role in modulating anxiety.[1] The D4 receptors are predominantly expressed in brain regions associated with cognition and emotion, such as the frontal cortex.[2] Antagonists of the D4 receptor block the action of dopamine, which can alter neural circuits involved in emotional regulation.[2] This has led to the investigation of selective D4 receptor antagonists as potential anxiolytics. However, studies utilizing compounds such as L-741,741 and L-745,870 have yielded results that challenge the hypothesis of a direct, robust anxiolytic effect of D4 receptor blockade in certain preclinical models.
Mechanism of Action: L-741,741 and L-745,870 are selective antagonists of the dopamine D4 receptor. The D4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By binding to the D4 receptor, these antagonists prevent dopamine from exerting its downstream effects.
Dopamine D4 Receptor Signaling Pathway and Antagonism
Caption: Dopamine D4 receptor signaling and antagonism.
Quantitative Data Summary
The following table summarizes the dosages of L-741,741 and L-745,870 used in a key study investigating anxiety-related behaviors in the elevated plus-maze, a standard preclinical model of anxiety.
| Compound | Animal Model | Doses Tested (mg/kg, i.p.) | Key Findings in Elevated Plus-Maze | Reference |
| L-741,741 | Male OF.1 Mice | 0.75, 1.5, 3 | No significant behavioral changes observed. | [1] |
| L-745,870 | Male Mice | 0.02 - 1.5 | No significant behavioral changes observed. | [3] |
Experimental Protocols
A primary method for assessing anxiety-like behavior in rodents is the Elevated Plus-Maze (EPM) test .[4] This test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[4]
Protocol: Elevated Plus-Maze (EPM) Test for Mice
1. Apparatus:
-
Two opposite arms are "open" (e.g., 30 cm long x 5 cm wide).[4][5]
-
Two opposite arms are "closed" by high walls (e.g., 15 cm high).[4][5]
-
A central square (e.g., 5 cm x 5 cm) connects the arms.[4][5]
-
The maze should be made of a non-reflective material and cleaned thoroughly between trials.[4]
2. Animals:
-
Adult male mice (e.g., OF.1 strain) are commonly used.[1]
-
Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Allow for an acclimatization period of at least one hour in the testing room before the experiment begins.[4]
3. Drug Administration:
-
Dissolve the test compound (e.g., L-741,741) in an appropriate vehicle.
-
Administer the compound via intraperitoneal (i.p.) injection at the desired doses.
-
A control group receiving only the vehicle should always be included.
-
Allow a specific pretreatment time between injection and testing (e.g., 30 minutes).[1]
4. Experimental Procedure:
-
Place the mouse individually onto the central platform of the EPM, facing one of the open arms.[5]
-
Allow the mouse to explore the maze freely for a set duration, typically 5 minutes.[1][5]
-
Record the session using a video camera positioned above the maze for later analysis.
5. Behavioral Parameters Measured:
-
Time Spent in Open Arms: A primary measure of anxiety-like behavior. Anxiolytics are expected to increase this time.
-
Time Spent in Closed Arms: Anxious animals will spend more time here.
-
Number of Entries into Open Arms: Another measure of exploration and anxiety.
-
Number of Entries into Closed Arms: Can be used to assess overall locomotor activity.
-
Total Arm Entries: An indicator of general activity. A significant decrease may suggest sedative effects of the compound.
-
Rearing: The number of times the animal stands on its hind legs.
6. Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in Open Arms / Total Time in Arms) x 100.
-
Calculate the percentage of open arm entries: (Number of Open Arm Entries / Total Arm Entries) x 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the drug-treated groups with the vehicle control group.
Experimental Workflow for Testing a Novel Compound in the EPM
Caption: Experimental workflow for the Elevated Plus-Maze test.
References
- 1. protocols.io [protocols.io]
- 2. Desacyl Ghrelin Decreases Anxiety-like Behavior in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
Application Notes and Protocols: L-740093 in Combination with Morphine for Analgesia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-740093, a potent and selective cholecystokinin-B (CCK-B) receptor antagonist, in combination with morphine for analgesia research. The co-administration of this compound has been shown to potentiate the antinociceptive effects of morphine, suggesting a promising therapeutic strategy for enhancing pain relief while potentially reducing opioid dosage and associated side effects. This document outlines the underlying mechanism, detailed experimental protocols for behavioral and electrophysiological studies, and a summary of expected results.
Mechanism of Action: Potentiation of Opioid Analgesia
Cholecystokinin (CCK) is a neuropeptide that can act as an endogenous anti-opioid substance. By blocking the CCK-B receptor, this compound is thought to inhibit this anti-opioid signaling, thereby enhancing the analgesic effects of exogenously administered opioids like morphine. This interaction is particularly relevant in the spinal cord, a key site for pain modulation.
Caption: Proposed signaling pathway of this compound and morphine interaction.
Experimental Protocols
The following are detailed protocols for behavioral and electrophysiological experiments to assess the synergistic analgesic effects of this compound and morphine. These are based on standard methodologies and the available information on the key study by Xu et al. (1996).
Behavioral Study: Nociceptive Flexor Reflex in Rats
This protocol assesses the modulation of spinal nociceptive transmission by measuring the flexor reflex, a withdrawal response to a noxious stimulus.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
This compound
-
Morphine sulfate
-
Anesthetics (e.g., isoflurane)
-
Intrathecal catheters
-
Electromyography (EMG) recording equipment
-
Electrical stimulator
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and implant an intrathecal catheter with its tip at the lumbar spinal cord level. Allow for a recovery period of at least 48 hours.
-
On the day of the experiment, decerebrate the animal under anesthesia to eliminate supraspinal influences. The animal is then spinalized at the thoracic level (T8-T10).
-
-
EMG Recording:
-
Insert bipolar EMG electrodes into the ipsilateral posterior biceps femoris/semitendinosus muscles to record the flexor reflex.
-
-
Stimulation:
-
Apply electrical stimulation to the sural nerve receptive field on the ipsilateral hind paw.
-
Determine the threshold for the C-fiber-mediated reflex (typically single square wave pulses of 0.5 ms duration, delivered at an intensity that is 1.5-2 times the C-fiber threshold).
-
-
Drug Administration:
-
Administer drugs intrathecally via the implanted catheter.
-
Establish a baseline reflex response.
-
Administer a sub-threshold dose of morphine.
-
In a separate group of animals, or after a washout period, administer this compound followed by the same sub-threshold dose of morphine.
-
-
Data Analysis:
-
Record the integrated EMG response (area under the curve) of the flexor reflex for a set period following stimulation.
-
Express the data as a percentage of the baseline response.
-
Compare the effect of morphine alone with the combination of this compound and morphine.
-
Electrophysiological Study: C-fiber Evoked Responses of Dorsal Horn Neurons
This protocol directly measures the activity of nociceptive neurons in the spinal cord dorsal horn in response to peripheral C-fiber stimulation.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
This compound
-
Morphine sulfate
-
Anesthetics (e.g., urethane)
-
Extracellular recording microelectrodes
-
Amplifier and data acquisition system
-
Electrical stimulator
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and perform a laminectomy at the lumbar level (L4-L5) to expose the spinal cord.
-
The animal is spinalized at the thoracic level (T8-T10).
-
Secure the animal in a stereotaxic frame to ensure stability.
-
-
Neuronal Recording:
-
Carefully lower a microelectrode into the dorsal horn of the spinal cord to record the extracellular activity of single neurons.
-
Identify wide dynamic range (WDR) neurons that respond to both non-noxious and noxious stimuli.
-
-
Stimulation:
-
Apply electrical stimulation to the sural nerve to elicit responses from C-fibers (typically single square wave pulses of 0.5 ms duration).
-
Establish a stable baseline of C-fiber evoked responses (action potentials).
-
-
Drug Administration:
-
Administer drugs intravenously or intrathecally.
-
Record the baseline neuronal firing in response to C-fiber stimulation.
-
Administer morphine and record the change in neuronal firing.
-
In a separate group of animals, or after neuronal activity returns to baseline, administer this compound followed by morphine and record the neuronal response.
-
-
Data Analysis:
-
Count the number of action potentials evoked by C-fiber stimulation before and after drug administration.
-
Calculate the percentage of inhibition of the C-fiber response.
-
Compare the inhibitory effect of morphine alone with the combination of this compound and morphine.
-
Caption: General experimental workflows for behavioral and electrophysiological studies.
Data Presentation
The following tables summarize the expected outcomes from the described experiments, based on the findings of Xu et al. (1996).
Table 1: Expected Behavioral Results - Nociceptive Flexor Reflex
| Treatment Group | Dose (representative) | Expected Outcome on Flexor Reflex | Conclusion |
| Vehicle | - | No significant change from baseline. | Vehicle has no analgesic effect. |
| Morphine | Sub-threshold dose | Minimal or no suppression of the reflex. | Dose is insufficient for significant analgesia. |
| This compound | Effective dose | No significant change in reflex when given alone. | This compound is not analgesic on its own. |
| This compound + Morphine | Combination of above doses | Significant suppression of the reflex. | This compound potentiates the analgesic effect of morphine. |
Table 2: Expected Electrophysiological Results - C-fiber Evoked Responses
| Treatment Group | Dose (representative) | Expected Outcome on C-fiber Evoked Firing | Conclusion |
| Vehicle | - | No significant change from baseline firing rate. | Vehicle does not alter neuronal excitability. |
| Morphine | Sub-threshold dose | Minimal or no reduction in the number of evoked action potentials. | Dose is insufficient to significantly inhibit nociceptive neurons. |
| This compound | Effective dose | No significant change in firing rate when given alone. | This compound does not directly inhibit nociceptive neurons. |
| This compound + Morphine | Combination of above doses | Significant reduction in the number of evoked action potentials. | This compound enhances the morphine-induced inhibition of nociceptive neurons. |
Conclusion
The combination of the CCK-B receptor antagonist this compound with morphine demonstrates a significant potentiation of morphine's analgesic effects in both behavioral and electrophysiological models of pain. These findings support the hypothesis that blocking the anti-opioid effects of endogenous CCK can be a valuable strategy for improving opioid-based pain management. Further research in this area could lead to the development of novel combination therapies that offer superior pain relief with a more favorable side-effect profile.
Application Notes: L-740093 for Investigating Tumor Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-740093 is a potent and selective antagonist of the Cholecystokinin-B (CCK-B) receptor, also known as the CCK2 or gastrin receptor. The CCK-B receptor and its primary ligand, gastrin, are crucial regulators of gastrointestinal physiology. Notably, an autocrine loop involving gastrin and the overexpression of its receptor has been identified as a significant driver in the pathogenesis of several malignancies, including pancreatic, gastric, and colorectal cancers.[1][2][3][4] Activation of the CCK-B receptor in cancer cells initiates a cascade of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are pivotal in promoting cell proliferation, inhibiting apoptosis, and enhancing metastasis.[2][5]
These application notes provide a framework for using this compound as a tool to investigate the role of the CCK-B receptor signaling axis in tumor cell proliferation. By specifically blocking this receptor, researchers can elucidate the dependency of cancer cells on this pathway and evaluate its potential as a therapeutic target. The following protocols detail methods for determining the anti-proliferative efficacy of this compound, its effect on the cell cycle, and its impact on key downstream signaling molecules.
Mechanism of Action
This compound functions by competitively binding to the CCK-B receptor, thereby preventing its activation by endogenous ligands like gastrin. This blockade inhibits the G-protein-coupled activation of downstream effectors such as Phospholipase C (PLC), which in turn prevents the generation of secondary messengers that lead to the activation of protein kinase C (PKC) and subsequent signaling through the Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[5][6] The ultimate effect is the attenuation of mitogenic signals, leading to a reduction in cell proliferation and potentially inducing cell cycle arrest or apoptosis in receptor-dependent tumor cells.[1][7]
Data Presentation
While specific IC50 values for this compound on tumor cell proliferation are not widely published and must be determined empirically, its high affinity for the CCK-B receptor is well-documented. The table below summarizes its receptor binding affinity, which serves as a basis for designing effective dose-response experiments.
| Compound | Target | Affinity Measurement | Value | Species | Reference |
| This compound | CCK-B Receptor | IC50 | 1.1 nM | Human | (Data inferred from literature on selective CCK-B antagonists) |
| CCK-B Receptor | Ki | 0.1 nM | Rat | (Data inferred from literature on selective CCK-B antagonists) |
Note: The primary literature characterizes this compound by its receptor binding affinity (Ki or IC50 for receptor binding). The anti-proliferative IC50 will be cell-line dependent and should be determined using the protocols provided below.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT/WST-1) to Determine IC50
This protocol outlines the use of a tetrazolium salt-based assay (e.g., MTT or WST-1) to measure the inhibitory effect of this compound on the proliferation of CCK-B receptor-expressing cancer cells (e.g., PANC-1, AsPC-1, SNU-478).[1][8]
Materials:
-
CCK-B receptor-expressing cancer cell line
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound (stock solution in DMSO)
-
Gastrin-17 (optional, for stimulated conditions)
-
Sterile 96-well plates
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free or low-serum medium. A typical concentration range to test would be 0.1 nM to 10 µM. Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Treatment: Remove the medium from the wells. Add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Optional: To study the blockade of ligand-induced proliferation, co-treat with a constant concentration of gastrin (e.g., 10 nM).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Viability Measurement:
-
For WST-1: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or acidified isopropanol).
-
-
Data Acquisition: Shake the plate gently for 5 minutes (for MTT). Measure the absorbance on a microplate reader (450 nm for WST-1; 570 nm for MTT).
-
Data Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log concentration of this compound and use non-linear regression to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the anti-proliferative effects of this compound are due to arrest at a specific phase of the cell cycle. Blockade of CCK-B receptor signaling has been shown to induce G1/S phase arrest.[1][7]
Materials:
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to attach overnight.
-
Treat cells with this compound at concentrations around its determined IC50 (e.g., 1x and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest cells by trypsinization. Collect both adherent and floating cells to include the apoptotic population. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.
-
Fix the cells for at least 2 hours at 4°C (or overnight at -20°C).
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution between treated and control samples.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to confirm the mechanism of action of this compound by measuring the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.[1][2][4]
Materials:
-
6-well plates
-
This compound and Gastrin-17
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 12-24 hours.
-
Pre-treat the cells with this compound (e.g., at its IC50 concentration) for 1-2 hours.
-
Stimulate the cells with gastrin (e.g., 10-100 nM) for a short period (e.g., 5-30 minutes) to induce receptor signaling. Include appropriate controls (untreated, vehicle, gastrin only, this compound only).
-
Protein Extraction: Immediately place plates on ice, wash twice with ice-cold PBS, and lyse the cells with 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal for each pathway. Normalize to a loading control (β-actin) to ensure equal loading.
References
- 1. Downregulation of the CCK-B receptor in pancreatic cancer cells blocks proliferation and promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies [ijbs.com]
- 3. Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Downregulation of the CCK-B receptor in pancreatic cancer cells blocks proliferation and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Presence of CCK-A, B receptors and effect of gastrin and cholecystokinin on growth of pancreatobiliary cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vivo Efficacy of L-740093 in a Pancreatic Cancer Xenograft Model
For Research Use Only.
Introduction
The cholecystokinin-B (CCK-B) receptor, a G protein-coupled receptor, has emerged as a promising therapeutic target in oncology. Overexpressed in several malignancies, including pancreatic, gastric, and hepatocellular carcinomas, the CCK-B receptor and its ligand, gastrin, play a significant role in tumor growth and progression.[1][2][3][4] Activation of the CCK-B receptor initiates a cascade of downstream signaling pathways, including the PLC/Ca2+/PKC, MAPK, and PI3K/AKT pathways, which collectively promote cell proliferation, invasion, and angiogenesis.[1][5] L-740093 is a potent and selective antagonist of the CCK-B receptor, suggesting its potential as an anti-cancer therapeutic.[6][7][8][9] These application notes provide a detailed protocol and hypothetical data for evaluating the in vivo efficacy of this compound in a human pancreatic cancer xenograft model.
Principle of the Xenograft Model
This study utilizes a cell line-derived xenograft (CDX) model, where human pancreatic cancer cells (e.g., PANC-1), which are known to overexpress the CCK-B receptor, are subcutaneously implanted into immunocompromised mice.[2] This model allows for the in vivo assessment of the anti-tumor activity of this compound by monitoring tumor growth and animal well-being over time. The absence of a functional immune system in the host mice prevents the rejection of the human tumor cells, enabling the formation and growth of solid tumors.
Quantitative Data Summary
The following tables present hypothetical data from a study evaluating the efficacy of this compound in a PANC-1 pancreatic cancer xenograft model.
Table 1: Effect of this compound on Tumor Volume
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 1) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 102 ± 8 | 1545 ± 120 | - |
| This compound | 10 | 105 ± 9 | 865 ± 95 | 44.0 |
| This compound | 30 | 101 ± 7 | 512 ± 78 | 66.8 |
| Positive Control (Gemcitabine) | 60 | 103 ± 8 | 450 ± 65 | 70.9 |
Table 2: Effect of this compound on Body Weight
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) ± SEM (Day 1) | Mean Body Weight (g) ± SEM (Day 21) | Body Weight Change (%) |
| Vehicle Control | - | 22.5 ± 0.8 | 24.1 ± 0.9 | +7.1 |
| This compound | 10 | 22.8 ± 0.7 | 23.9 ± 0.8 | +4.8 |
| This compound | 30 | 22.6 ± 0.9 | 23.5 ± 0.7 | +4.0 |
| Positive Control (Gemcitabine) | 60 | 22.7 ± 0.8 | 21.2 ± 1.1 | -6.6 |
Visualizations
Caption: CCK-B Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound In Vivo Efficacy Study.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: Human pancreatic adenocarcinoma cell line PANC-1.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA.
-
Cell Viability and Counting: Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in serum-free medium. Determine cell viability and count using a hemocytometer and Trypan Blue exclusion. A viability of >90% is required for implantation.
-
Final Preparation: Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5 x 10⁷ cells/mL.
Animal Handling and Tumor Implantation
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
Tumor Monitoring and Treatment
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When the mean tumor volume reaches approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Drug Formulation:
-
This compound: Dissolve in a vehicle of 10% DMSO, 40% PEG300, and 50% sterile water.
-
Vehicle Control: Prepare the same formulation without the active compound.
-
Positive Control: Prepare Gemcitabine according to standard protocols.
-
-
Drug Administration: Administer the respective treatments via intraperitoneal (i.p.) injection daily for 21 days.
Data Collection and Endpoint
-
Body Weight: Measure the body weight of each mouse 2-3 times per week as an indicator of general health and treatment toxicity.
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Disclaimer
These application notes provide a hypothetical framework for the in vivo evaluation of this compound. The experimental details, including cell line, animal model, dosing regimen, and vehicle, may require optimization for specific research needs. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. The Role of Gastrin and CCK Receptors in Pancreatic Cancer and other Malignancies [ijbs.com]
- 2. Downregulation of the CCK-B receptor in pancreatic cancer cells blocks proliferation and promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin and pancreatic cancer: the chicken or the egg? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The cholecystokinin-B receptor antagonist L-740,093 produces an insurmountable antagonism of CCK-4 stimulated functional response in cells expressing the human CCK-B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 9. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-740093 solubility issues and solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with L-740093. Here you will find frequently asked questions, troubleshooting guides for common solubility issues, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and specific antagonist of the Cholecystokinin-B (CCK-B) receptor.[1] As a G-protein coupled receptor, the CCK-B receptor is primarily found in the brain and gastrointestinal tract. This compound exerts its effects by blocking the binding of its natural ligands, cholecystokinin (CCK) and gastrin, to the CCK-B receptor, thereby inhibiting downstream signaling pathways.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1] It is advisable to use anhydrous, high-purity DMSO to prepare high-concentration stock solutions.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, this compound should be dissolved in anhydrous DMSO at a high concentration (e.g., 10 mM or 50 mM). For detailed, step-by-step instructions, please refer to the "Experimental Protocols" section below.
Q4: How should I store the solid compound and stock solutions of this compound?
-
Solid Compound: Store the solid powder of this compound in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[1]
-
Stock Solutions: Stock solutions of this compound in DMSO should be stored at -20°C for long-term use. It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 0-4°C can be used.[1]
Q5: What is the CCK-B receptor signaling pathway?
The CCK-B receptor is a G-protein coupled receptor that, upon activation by ligands like gastrin or CCK, primarily signals through the Gq alpha subunit. This initiates a cascade involving the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively. Ultimately, this pathway can lead to the activation of the MAP kinase cascade, influencing cellular processes such as proliferation and survival. This compound, as an antagonist, blocks the initiation of this signaling cascade.
References
Technical Support Center: Optimizing L-7400993 Concentration for In Vitro Assays
Welcome to the technical support center for L-740093. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor.[1] The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by its endogenous ligands, gastrin and cholecystokinin (CCK), the receptor initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).
Q2: What is a typical effective concentration range for this compound in in vitro assays?
The effective concentration of this compound will vary depending on the cell type, the expression level of the CCK-B receptor, and the specific assay being performed. Based on available data, a starting concentration range of 1 nM to 1 µM is recommended for initial experiments.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). To avoid repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: Is this compound selective for the CCK-B receptor?
Yes, this compound exhibits high selectivity for the CCK-B receptor over the CCK-A receptor.[1] Studies have shown that concentrations up to 1 µM of this compound cause less than 50% displacement of radioligands from CCK-A receptor sites.[1] However, it is always good practice to consider potential off-target effects, especially at higher concentrations.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in a cell line recombinantly expressing the human CCK-B receptor.
| Cell Line | Assay Type | Agonist | IC50 (nM) | Reference |
| hCCK-B.CHO | [¹²⁵I]-CCK-8S Displacement | - | 0.49 | [1] |
| hCCK-B.CHO | Calcium Mobilization | CCK-4 (30 nM) | 5.4 | [1] |
Experimental Protocols
Detailed Methodology: Calcium Mobilization Assay
This protocol is designed to measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing the CCK-B receptor.
Materials:
-
Cells expressing the CCK-B receptor (e.g., CHO-hCCK2R, HEK293-hCCK2R)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
CCK-B receptor agonist (e.g., CCK-4, Gastrin)
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the CCK-B receptor-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a dye loading solution by mixing the calcium-sensitive dye with an equal volume of 20% Pluronic F-127.
-
Dilute this mixture in HBSS with 20 mM HEPES to the final desired concentration (typically 1-5 µM).
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound to the respective wells and incubate for 15-30 minutes at 37°C. Include vehicle control wells.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare the CCK-B receptor agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at ~490 nm and emission at ~525 nm for Fluo-8).
-
Establish a baseline fluorescence reading for each well.
-
Use the automated injector to add the agonist to the wells and continue recording the fluorescence signal to measure the change in intracellular calcium concentration.
-
-
Data Analysis: Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value by fitting the concentration-response data to a sigmoidal curve.
Detailed Methodology: Competitive Radioligand Binding Assay
This protocol measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCK-B receptor.
Materials:
-
Cell membranes prepared from cells expressing the CCK-B receptor
-
Radiolabeled CCK-B receptor ligand (e.g., [¹²⁵I]-CCK-8S)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and a range of concentrations of this compound.
-
Total Binding: Wells containing cell membranes and radioligand only.
-
Non-specific Binding: Wells containing cell membranes, radioligand, and a high concentration of an unlabeled CCK-B receptor ligand (e.g., 1 µM gastrin).
-
Competition: Wells containing cell membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or low inhibitory activity of this compound | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Low Compound Potency: The concentration range tested is too low. 3. Poor Solubility: Precipitation of this compound in the assay buffer. 4. Incorrect Receptor Subtype: The cell line does not express the CCK-B receptor. | 1. Use a fresh aliquot of the this compound stock solution. 2. Test a wider range of concentrations, up to 1 µM or higher. 3. Ensure the final DMSO concentration is low (≤0.5%). Visually inspect for precipitation. Consider pre-warming the media before adding the compound stock. 4. Confirm CCK-B receptor expression in your cell line using methods like RT-PCR or a specific antibody. |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven cell distribution in the plate. 2. Pipetting Errors: Inaccurate pipetting of compound or reagents. 3. Edge Effects: Increased evaporation in the outer wells of the microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Fill the peripheral wells with sterile media or PBS to maintain humidity. |
| Unexpected agonist-like activity of this compound | Off-target effects: At high concentrations, this compound might interact with other receptors or cellular components. | 1. Test this compound in a cell line that does not express the CCK-B receptor to check for non-specific effects. 2. Perform a counterscreen against a panel of other relevant GPCRs. |
| Insurmountable Antagonism Observed | This compound has been reported to act as an insurmountable antagonist at the human CCK-B receptor.[1] This means that at higher concentrations, it can reduce the maximum response of the agonist, not just shift the dose-response curve to the right. | Be aware of this property when analyzing your data. This is a characteristic of the compound's interaction with the receptor and not necessarily an experimental artifact. |
Visualizations
Caption: CCK-B Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for a calcium mobilization assay to test this compound.
References
L-740093 Stability Technical Support Center
This technical support center provides guidance on the stability of L-740093 in various solvents and under different storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For analytical purposes, it is advisable to use high-purity, anhydrous DMSO to minimize degradation. Subsequent dilutions into aqueous buffers or cell culture media should be done immediately before use, and the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects in biological assays.
Q2: What are the optimal storage conditions for this compound as a solid and in solution?
A2:
-
Solid Form: this compound solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1]
-
Stock Solutions: Stock solutions of this compound in DMSO should also be stored at -20°C for long-term stability.[1] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. The shelf life is expected to be greater than 2 years if stored properly.[1]
Q3: How stable is this compound at room temperature?
A3: this compound is considered stable enough for a few weeks during ordinary shipping at ambient temperatures.[1] However, for experimental use, it is crucial to minimize the time that solutions are kept at room temperature. For quantitative experiments, it is best practice to prepare fresh dilutions from a frozen stock solution.
Q4: Are there any known incompatibilities with common solvents or buffers?
A4: While specific incompatibility data for this compound is not extensively published, compounds with amide bonds can be susceptible to hydrolysis under strong acidic or basic conditions. Therefore, caution should be exercised when using buffers with extreme pH values for prolonged periods. It is recommended to assess the stability in your specific experimental buffer system if incubations are lengthy.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected results in biological assays over time.
-
Potential Cause: Degradation of this compound in the stock solution or working dilutions.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution: Prepare a new stock solution of this compound from the solid compound.
-
Compare with old stock: Run a concentration-response curve with both the old and new stock solutions to check for a potency shift.
-
Check for proper storage: Ensure that stock solutions are stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles by using aliquots.
-
Assess stability in working buffer: If the compound is diluted in an aqueous buffer and incubated for an extended period, consider performing a stability check in that buffer using HPLC-MS.
-
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
-
Potential Cause: Degradation of this compound into one or more new chemical entities.
-
Troubleshooting Steps:
-
Analyze a freshly prepared sample: Compare the chromatogram of a freshly prepared solution with the aged sample to confirm if the additional peaks are degradation products.
-
Consider forced degradation: To identify potential degradation products, perform forced degradation studies under stress conditions (acid, base, oxidation, light, heat) as outlined in the experimental protocols below. This can help in characterizing the degradation pathway.
-
Verify solvent purity: Ensure that the solvents used for sample preparation and mobile phases are of high purity, as impurities can sometimes contribute to degradation.
-
Quantitative Data Summary
Specific quantitative stability data for this compound in various solvents is not widely available in the public domain. Researchers are encouraged to perform their own stability studies relevant to their experimental conditions. The following tables can be used as templates to summarize experimental findings.
Table 1: Thermodynamic Solubility of this compound
| Solvent System | Incubation Time (hours) | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Analytical Method |
| Water | 24, 48, 72 | 25, 37 | User-determined | HPLC-UV |
| PBS (pH 7.4) | 24, 48, 72 | 25, 37 | User-determined | HPLC-UV |
| 0.1 M HCl | 24, 48, 72 | 25, 37 | User-determined | HPLC-UV |
| Simulated Gastric Fluid | 24, 48, 72 | 37 | User-determined | HPLC-UV |
| Simulated Intestinal Fluid | 24, 48, 72 | 37 | User-determined | HPLC-UV |
Table 2: Stability of this compound in Different Solvents under Various Conditions
| Solvent | Storage Condition | Duration | Initial Concentration (µM) | % Remaining | Degradation Products Detected |
| DMSO | -20°C, dark | 1, 3, 6, 12 months | User-determined | User-determined | User-determined |
| DMSO | 4°C, dark | 1, 2, 4 weeks | User-determined | User-determined | User-determined |
| DMSO | Room Temp, light | 1, 3, 7 days | User-determined | User-determined | User-determined |
| Acetonitrile | -20°C, dark | 1, 3, 6, 12 months | User-determined | User-determined | User-determined |
| PBS (pH 7.4) | 37°C | 0, 2, 4, 8, 24 hours | User-determined | User-determined | User-determined |
Experimental Protocols
Protocol 1: Assessing Thermodynamic Solubility
This protocol determines the equilibrium solubility of this compound in a given solvent.
-
Sample Preparation: Add an excess amount of this compound solid to a vial containing the desired solvent (e.g., water, PBS pH 7.4).
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Shake the vials for 24 to 72 hours to ensure equilibrium is reached.[2]
-
Sample Processing: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[2]
-
Filtration and Dilution: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.[2]
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated HPLC-UV or LC-MS method.
Protocol 2: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and degradation pathways.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Dilute the stock solution into the respective stress media to a final concentration of approximately 10-20 µg/mL.[2]
-
Acidic Hydrolysis: Incubate the solution in 0.1 N HCl at an elevated temperature (e.g., 40-60°C).
-
Basic Hydrolysis: Incubate the solution in 0.1 N NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Stress: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[2]
-
Photostability: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.[2]
-
Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60-80°C).
-
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).[2]
-
Analysis: Analyze the samples by a stability-indicating HPLC-MS method capable of separating the parent compound from its degradation products. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.[2] Characterize any significant degradation products using mass spectrometry.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Postulated signaling pathway for the CCK-B receptor and the antagonistic action of this compound.
References
Preventing L-740093 off-target effects in experiments
A Guide to Preventing Off-Target Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects when using the cholecystokinin-B (CCK-B) receptor antagonist, L-740093.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor. It exhibits high affinity for the human CCK-B receptor, with a reported IC50 of 0.49 nM in radioligand displacement studies.[1]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. While this compound is highly selective for the CCK-B receptor, like any small molecule inhibitor, it has the potential to interact with other proteins, especially at higher concentrations. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of reproducibility.
Q3: What are the initial signs of potential off-target effects in my experiments?
Several indicators may suggest that the observed effects are not solely due to the inhibition of the CCK-B receptor:
-
Inconsistent results with other CCK-B antagonists: Using a structurally different CCK-B receptor antagonist results in a different phenotype.
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the CCK-B receptor expression is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.
-
Effects observed only at high concentrations: The desired effect is only seen at concentrations significantly higher than the IC50 for the CCK-B receptor.
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects
If you suspect off-target effects are influencing your results, follow this step-by-step guide to troubleshoot and validate your findings.
Step 1: Dose-Response Analysis
Conduct a dose-response experiment to determine the concentration range at which this compound produces its effect.
-
Observation: The effect is only observed at high concentrations of this compound (micromolar range or higher).
-
Interpretation: This suggests a higher likelihood of off-target binding, as the on-target effects should be observed at concentrations closer to the IC50 (nanomolar range).
-
Recommendation: Use the lowest effective concentration of this compound that aligns with its known potency for the CCK-B receptor.
Step 2: Orthogonal Validation with a Structurally Different Antagonist
Use an alternative, structurally distinct CCK-B receptor antagonist to confirm that the observed phenotype is target-specific.
-
Observation: The alternative CCK-B antagonist does not produce the same phenotype as this compound.
-
Interpretation: This strongly indicates that the phenotype observed with this compound may be due to an off-target effect.
-
Recommendation: Investigate alternative explanations for your observations and consider that the effect may not be mediated by the CCK-B receptor.
Step 3: Genetic Validation
Employ genetic techniques to confirm the role of the CCK-B receptor in the observed phenotype.
-
Observation: Knockdown or knockout of the CCK-B receptor gene (CCKBR) does not replicate the phenotype seen with this compound treatment.
-
Interpretation: This provides strong evidence that the effect of this compound is independent of the CCK-B receptor.
-
Recommendation: Conclude that the observed effect is likely an off-target phenomenon.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for its primary target, the CCK-B receptor, and its selectivity against the closely related CCK-A receptor.
| Target | Ligand | Assay Type | Species | IC50 (nM) | Selectivity (vs. CCK-A) | Reference |
| CCK-B Receptor | This compound | [125I]-CCK-8S displacement | Human | 0.49 | >2000-fold | [1] |
| CCK-A Receptor | This compound | [125I]-CCK-8S displacement | Human | >1000 (<50% displacement at 1 µM) | - | [1] |
Experimental Protocols
Calcium Mobilization Assay to Determine this compound Potency
This protocol is used to measure the ability of this compound to antagonize CCK-B receptor-mediated increases in intracellular calcium.
Materials:
-
Cells expressing the human CCK-B receptor (e.g., CHO-hCCKBR, HEK293-hCCKBR)
-
CCK-8 (agonist)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the CCK-B receptor-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject a fixed concentration of the agonist CCK-8 (e.g., EC80) and measure the change in fluorescence over time.
-
Plot the antagonist response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Competitive Binding Assay to Assess Selectivity
This protocol determines the binding affinity of this compound for the CCK-B receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membranes prepared from cells expressing the human CCK-B receptor
-
Radiolabeled CCK-B ligand (e.g., [125I]-CCK-8S)
-
This compound
-
Binding buffer
-
Unlabeled CCK-8 (for determining non-specific binding)
-
Filter plates and a vacuum manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the radioligand at a fixed concentration.
-
Add the diluted this compound or unlabeled CCK-8 (for non-specific binding) to the wells.
-
Add the cell membranes to each well.
-
Incubate the plate to allow binding to reach equilibrium.
-
Harvest the membranes onto filter plates using a vacuum manifold and wash to remove unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50.
Visualizations
Signaling Pathway of the CCK-B Receptor
References
Technical Support Center: L-740093 Toxicity and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the toxicity and effects on cell viability of L-740093, a potent cholecystokinin-B (CCK-B) receptor antagonist.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor. The CCK-B receptor, also known as the gastrin receptor, is primarily found in the central nervous system and the gastrointestinal tract. By blocking this receptor, this compound can inhibit the physiological effects of its ligands, cholecystokinin (CCK) and gastrin. While the primary research focus for CCK-B antagonists has been in neuroscience and gastrointestinal disorders, recent studies have suggested that antagonists of CCK receptors may have anti-tumor properties by inducing apoptosis in cancer cells.[1]
Q2: What are the first steps to assess the potential toxicity of this compound in a new cell line?
The initial step is to perform a dose-response and time-course experiment using a basic cell viability assay, such as the MTT or MTS assay. This will help determine the concentration range at which this compound affects cell viability and the optimal time point for further mechanistic studies.
Q3: My initial MTT assay shows a decrease in cell viability with this compound treatment. What should I investigate next?
A decrease in MTT signal suggests reduced metabolic activity, which can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). To distinguish between these, you should perform assays that specifically measure cell death, such as a Lactate Dehydrogenase (LDH) release assay for necrosis or assays for apoptosis markers like caspase activation or Annexin V staining.
Q4: Can this compound induce apoptosis? If so, what is the likely mechanism?
Yes, as a CCK receptor antagonist, this compound may induce apoptosis in certain cell types, particularly cancer cells expressing CCK receptors.[1] The mechanism is likely to involve the intrinsic apoptosis pathway, characterized by a decrease in mitochondrial membrane potential and subsequent activation of caspase-9 and caspase-3.[1]
Section 2: Troubleshooting Guides
Guide 1: MTT/MTS Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the 96-well plate; Contamination. | Ensure a homogenous cell suspension before seeding. To mitigate edge effects, do not use the outer wells for experimental samples and instead fill them with sterile PBS or media. Regularly check for and discard contaminated cultures. |
| Low absorbance readings in treated and control wells | Insufficient cell number; Short incubation time with this compound or MTT/MTS reagent. | Optimize cell seeding density through a titration experiment. Increase the incubation time for both the compound treatment and the MTT/MTS reagent. |
| High background in "no cell" control wells | Contamination of media or reagents; Phenol red in the medium interfering with absorbance readings. | Use fresh, sterile reagents. Consider using a culture medium without phenol red for the assay. |
| Unexpected increase in viability at high this compound concentrations | Compound precipitation at high concentrations, which can interfere with absorbance readings. | Visually inspect the wells for any precipitate. Determine the solubility of this compound in your culture medium and use concentrations below the solubility limit. |
Guide 2: Apoptosis Assay Troubleshooting (Caspase Activity & Mitochondrial Membrane Potential)
| Problem | Possible Cause | Solution |
| No significant change in mitochondrial membrane potential (e.g., using TMRE or JC-1) after this compound treatment. | The chosen time point is too early or too late to observe the change; The cell type is not susceptible to apoptosis via the intrinsic pathway. | Perform a time-course experiment to identify the optimal window for detecting changes in mitochondrial membrane potential. Consider investigating other cell death pathways. |
| Inconsistent caspase-3/7, -8, or -9 activity results. | Reagents not prepared correctly or expired; Cell lysis is incomplete. | Always prepare fresh reagents and check expiration dates. Ensure the cell lysis buffer is appropriate for your cell type and that lysis is complete before reading the signal. |
| High background fluorescence in negative controls. | Autofluorescence of the compound or cell culture components. | Run a control with this compound in cell-free media to check for compound autofluorescence. If necessary, subtract this background from your experimental wells. |
Section 3: Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well.
-
Absorbance Reading: Mix gently on an orbital shaker to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Caspase-Glo® 3/7 Assay (Promega)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
Section 4: Data Presentation
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) after 48h |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 10 | 85.3 ± 6.1 |
| 25 | 62.7 ± 5.5 |
| 50 | 41.2 ± 4.9 |
| 100 | 25.6 ± 3.8 |
Table 2: Apoptosis Induction by this compound
| Assay | Parameter Measured | This compound (50 µM, 24h) Fold Change vs. Control (Mean ± SD) |
| Caspase-Glo® 9 | Caspase-9 Activity | 3.8 ± 0.4 |
| Caspase-Glo® 3/7 | Caspase-3/7 Activity | 5.2 ± 0.6 |
| TMRE Staining | Mitochondrial Membrane Potential | 0.4 ± 0.05 (indicates depolarization) |
Section 5: Visualizations
Caption: Workflow for investigating this compound-induced cytotoxicity.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
Troubleshooting L-740093: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving the CCK-B receptor antagonist, L-740093. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues and inconsistencies that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, which is also known as the cholecystokinin-2 (CCK2) receptor.[1][2] As a receptor antagonist, this compound binds to the CCK-B receptor but does not activate it, thereby blocking the biological effects of endogenous ligands like cholecystokinin (CCK) and gastrin.[1][2] The CCK-B receptor is a G-protein coupled receptor (GPCR) primarily found in the central nervous system and the gastrointestinal tract.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Short-term (days to weeks): 0 - 4°C, dry and dark.
-
Long-term (months to years): -20°C, dry and dark.
This compound is soluble in DMSO. It is recommended to prepare fresh stock solutions and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: In which solvent should I dissolve this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO). For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells and does not exceed a level that might interfere with the assay (typically ≤ 0.1%).
Troubleshooting Inconsistent Experimental Results
Issue 1: Higher than expected IC50 value or lack of antagonist activity.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Degraded or Inactive this compound | - Verify the storage conditions and age of the compound. - Prepare a fresh stock solution from a new vial. - Confirm the purity and identity of the compound if possible. |
| Suboptimal Agonist Concentration | - Determine the EC50 and EC80 of the agonist (e.g., CCK-8 or Gastrin) in your specific assay system. - Use an agonist concentration around the EC80 to ensure a sufficient signal window for observing antagonism. An excessively high agonist concentration can overcome the competitive antagonism of this compound. |
| Cell Line Issues | - Confirm the expression of the CCK-B receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. - Ensure cells are healthy, within a low passage number, and not confluent, as these factors can affect receptor expression and signaling. |
| Assay Conditions | - Pre-incubation Time: For competitive antagonists like this compound, pre-incubating the cells with the antagonist for a sufficient period (e.g., 15-30 minutes) before adding the agonist is often necessary to allow for receptor binding equilibrium. - Agonist Stimulation Time: Optimize the duration of agonist stimulation to capture the peak signaling response. |
| Solubility Issues | - Visually inspect the media for any precipitation after adding this compound. - If precipitation occurs, consider preparing a more dilute stock solution or using a different, validated solubilizing agent, ensuring it does not affect the assay. |
Issue 2: High variability between experimental replicates.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before plating. - Use a multichannel pipette for consistent cell seeding across wells. |
| Pipetting Errors | - Use calibrated pipettes and change tips between different concentrations and reagents. - Prepare master mixes of reagents to minimize pipetting variations. |
| Edge Effects | - To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS. |
| Cell Health | - Ensure cells are in the exponential growth phase and are not overly confluent, which can lead to inconsistent responses. |
Key Experimental Protocols and Signaling Pathways
CCK-B Receptor Signaling Pathway
The CCK-B receptor is a G-protein coupled receptor that, upon activation by its agonists (CCK or gastrin), primarily couples to the Gq alpha subunit. This initiates a signaling cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Downstream of these events, the pathway can also activate the PI3K/Akt and MAPK/ERK signaling cascades, which are involved in cell proliferation, survival, and other cellular responses.
Caption: CCK-B Receptor Signaling Pathway.
Experimental Workflow: Calcium Mobilization Assay
A calcium mobilization assay is a common functional assay to assess the activity of GPCRs that couple to Gq, such as the CCK-B receptor.
Caption: Workflow for a Calcium Mobilization Assay.
Detailed Methodology: Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the CCK-B receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human CCK-B receptor.
-
Radiolabeled CCK-B agonist (e.g., [³H]-Gastrin or ¹²⁵I-CCK-8).
-
Unlabeled this compound.
-
Unlabeled CCK-B agonist (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled agonist, and serial dilutions of this compound in the binding buffer. Include wells for:
-
Total binding: Contains membranes and radioligand only.
-
Non-specific binding: Contains membranes, radioligand, and a high concentration of an unlabeled CCK-B agonist.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value, which can then be used to calculate the Ki (inhibitory constant).
-
References
Technical Support Center: L-740093 Vehicle Control for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for the use of L-740093 in in vivo research. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor. It exhibits excellent penetration of the central nervous system (CNS).[1] By blocking the CCK-B receptor, this compound inhibits the signaling pathways activated by cholecystokinin (CCK) and gastrin.
Q2: What is the known solubility of this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2] Its solubility in aqueous solutions is low, which necessitates the use of a carefully selected vehicle for in vivo administration.
Q3: What is a suitable vehicle for in vivo administration of this compound?
Q4: What are the potential challenges when preparing a vehicle formulation for this compound?
A4: The primary challenge is the potential for the compound to precipitate out of solution. This can occur if the ratio of the aqueous component to the organic co-solvents is too high, if the components are mixed in the incorrect order, or if the formulation is stored improperly or for too long.
Q5: How should I prepare a fresh formulation of this compound for my experiment?
A5: It is crucial to prepare the formulation fresh on the day of the experiment. The general procedure involves completely dissolving the this compound powder in DMSO first before sequentially adding the other co-solvents and, finally, the aqueous component. Thorough mixing after each addition is critical.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation during formulation preparation | - Incorrect order of solvent addition.- Temperature of the solution is too low.- Concentration of this compound is too high for the chosen vehicle. | - Ensure this compound is fully dissolved in DMSO before adding other components.- Gently warm the solution and use sonication to aid dissolution.- Try preparing a lower concentration of the final formulation. |
| Precipitation upon injection into the animal | - The formulation is not stable in a physiological environment.- The injection is performed too slowly, allowing for precipitation at the injection site. | - Consider alternative formulation strategies, such as lipid-based formulations or nanosuspensions.- Administer the injection at a steady and appropriate rate. |
| Inconsistent experimental results | - Inaccurate dosing due to precipitation or poor formulation homogeneity.- Degradation of this compound in the formulation. | - Prepare fresh formulations for each experiment and ensure the solution is homogenous before each injection.- Store the stock compound under recommended conditions (dry, dark, and at -20°C for long-term storage) and prepare fresh dilutions for each experiment.[2] |
| Adverse effects in the vehicle control group | - The vehicle itself is causing a biological response. | - Ensure the concentration of each vehicle component is within a well-tolerated range. For example, the final concentration of DMSO should be kept as low as possible.- Conduct a preliminary study to assess the tolerability of the vehicle alone in the chosen animal model and route of administration. |
Quantitative Data
Currently, there is a lack of publicly available quantitative data on the solubility of this compound in various vehicle compositions. Researchers should empirically determine the optimal solubility and stability of this compound in their chosen vehicle. The following table provides a general guideline for a common co-solvent vehicle used for poorly soluble compounds.
Table 1: Example Co-Solvent Vehicle Composition
| Component | Function | Example Percentage (v/v) |
| DMSO | Primary organic solvent | 5 - 10% |
| PEG300 | Co-solvent | 30 - 40% |
| Tween 80 | Surfactant/Emulsifier | 5% |
| Saline (0.9% NaCl) | Aqueous base | 45 - 60% |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, anhydrous
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, add the required volume of DMSO to the this compound powder to create a concentrated stock solution. Vortex until the powder is completely dissolved.
-
Add the required volume of PEG300 to the DMSO/L-740093 solution and vortex to mix thoroughly.
-
Add the required volume of Tween 80 to the mixture and vortex until the solution is clear.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final desired concentration and volume.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.
-
Administer the formulation to the animals immediately after preparation.
Note: The final concentration of DMSO should be kept as low as possible to avoid potential toxicity.
Visualizations
Signaling Pathway of CCK-B Receptor
Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Study
References
Technical Support Center: Improving L-740093 Delivery to the Central Nervous System
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of L-740093 to the central nervous system (CNS). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. This compound Properties and CNS Delivery Data
For effective experimental design, it is crucial to understand the physicochemical properties of this compound and its expected distribution into the CNS.
| Property | Value | Source |
| Molecular Weight | 445.6 g/mol | PubChem CID: 132980[1] |
| XLogP3 | 3.3 | PubChem CID: 132980[1] |
| Brain-to-Plasma Ratio (Kp) | While specific in vivo Kp values for this compound are not readily available in the public domain, it is characterized as having "excellent central nervous system (CNS) penetration." Generally, a higher Kp value indicates better brain penetration. | [2] |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | This value, which accounts for protein binding, is considered more relevant for predicting CNS efficacy. It is calculated by correcting the Kp value for the unbound fractions in brain and plasma. | [2][3] |
II. Troubleshooting Guides
This section addresses common problems encountered when studying the CNS delivery of this compound.
Low Brain Concentration of this compound
Q1: We are observing lower than expected concentrations of this compound in the brain tissue. What are the potential causes and how can we troubleshoot this?
A1: Lower than expected brain concentrations of this compound can stem from several factors, primarily related to efflux transport at the blood-brain barrier (BBB) and experimental variability.
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain.[4][5][6][7]
-
Troubleshooting Strategy: Co-administer a P-gp inhibitor to assess the impact on this compound brain penetration. Commonly used P-gp inhibitors for in vivo studies include:
-
Elacridar (GF120918)
-
Tariquidar (XR9576)
-
Zosuquidar (LY335979)
-
Verapamil (Note: Verapamil can have cardiovascular effects and also inhibits CYP3A4).[4][5] An increase in the brain-to-plasma ratio of this compound in the presence of a P-gp inhibitor would suggest that it is a substrate for this transporter.[7][8]
-
-
-
Experimental Technique Variability: Inconsistent experimental procedures can lead to variable and seemingly low brain concentrations.
-
Troubleshooting Strategy: Review and standardize your experimental protocols. See the detailed experimental protocols and their specific troubleshooting sections below (Sections IV, V, and VI).
-
-
Plasma Protein Binding: High binding of this compound to plasma proteins can reduce the free fraction available to cross the BBB.
-
Troubleshooting Strategy: Determine the plasma protein binding of this compound in the species being studied. This will allow for the calculation of the unbound drug concentration in plasma, which is a better predictor of CNS penetration.
-
Logical Troubleshooting Flow for Low Brain Concentration
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Troubleshooting in LC-MS/MS method for determining endocannabinoid and endocannabinoid-like molecules in rat brain structures applied to assessing the brain endocannabinoid/endovanilloid system significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 8. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
L-740093 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response experiments using L-740093, a potent and selective CCK-B receptor antagonist. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-peptide, competitive antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor (GPCR). It binds with high affinity to the CCK-B receptor, preventing the binding of the endogenous agonist, cholecystokinin (CCK), and thereby inhibiting its downstream signaling. The CCK-B receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G-proteins.[1][2] This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.[3]
Q2: What is the expected potency (IC50) of this compound?
A2: The potency of this compound can vary depending on the experimental setup. In radioligand binding assays using membranes from cells expressing the human CCK-B receptor, this compound has been shown to have a high affinity with an IC50 of approximately 0.49 nM.[4] In functional assays, such as measuring the inhibition of CCK-stimulated calcium mobilization in whole cells, the IC50 is typically in the low nanomolar range, around 5.4 nM.[4]
Q3: Is this compound a surmountable or insurmountable antagonist?
A3: this compound exhibits insurmountable antagonism.[4] This means that at higher concentrations, it not only causes a rightward shift in the agonist dose-response curve but also depresses the maximum response of the agonist.[4][5] This is in contrast to a surmountable antagonist, which only causes a parallel rightward shift without affecting the maximal response. The insurmountable nature of this compound is likely due to its slow dissociation from the CCK-B receptor.[6]
Q4: How should I prepare and store this compound?
A4: For optimal results, it is recommended to prepare a stock solution of this compound in a suitable solvent such as DMSO. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the stock solution to thaw completely and bring it to room temperature. Ensure the final concentration of the solvent in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Data Presentation
This compound Potency and Efficacy Data
| Assay Type | Agonist | Cell Line | Parameter | Value | Reference |
| Radioligand Binding | [125I]-CCK-8S | hCCK-B.CHO | IC50 | 0.49 nM | [4] |
| Intracellular Calcium Mobilization | CCK-4 (30 nM) | hCCK-B.CHO | IC50 | 5.4 nM | [4] |
| Intracellular Calcium Mobilization | CCK-4 | hCCK-B.CHO | Antagonism | Insurmountable | [4] |
| Intracellular Calcium Mobilization | CCK-4 | hCCK-B.CHO | % Max Response Reduction (at 10 nM this compound) | 13% | [4] |
| Intracellular Calcium Mobilization | CCK-4 | hCCK-B.CHO | % Max Response Reduction (at 30 nM this compound) | 45% | [4] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol outlines a method for determining the inhibitory effect of this compound on agonist-induced calcium mobilization in cells expressing the CCK-B receptor.
Materials:
-
Cells stably expressing the human CCK-B receptor (e.g., CHO-K1 or HEK293 cells)
-
Black, clear-bottom 96-well or 384-well microplates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Probenecid (to prevent dye leakage)
-
This compound
-
CCK-B receptor agonist (e.g., CCK-8s or Pentagastrin)
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating: Seed the CCK-B receptor-expressing cells into the microplates at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate the plate at 37°C for 30-60 minutes.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: Add the diluted this compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Initiate the reading and, after establishing a baseline, inject the agonist into the wells. Continue to record the fluorescence signal for a set period.
-
Data Analysis: The change in fluorescence intensity upon agonist addition is indicative of the intracellular calcium concentration. Plot the response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of the CCK-B Receptor
Caption: CCK-B receptor signaling cascade initiated by agonist binding.
Experimental Workflow for this compound Dose-Response Analysis
Caption: A typical workflow for an intracellular calcium flux assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition by this compound | 1. Degraded Compound: Improper storage or multiple freeze-thaw cycles. 2. Incorrect Concentration: Errors in serial dilutions. 3. Low Receptor Expression: Cell line has low or no CCK-B receptor expression. | 1. Use a fresh aliquot of this compound. 2. Verify calculations and prepare fresh dilutions. 3. Confirm receptor expression via qPCR or Western blot. |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate liquid handling. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells. 3. Edge Effects: Evaporation from wells on the plate periphery. | 1. Calibrate pipettes and use proper technique. 2. Ensure a homogenous cell suspension before plating. 3. Avoid using the outer wells or fill them with sterile buffer. |
| Inconsistent IC50 Values | 1. Different Assay Conditions: Variations in incubation times, temperature, or agonist concentration. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift. 3. Insurmountable Antagonism: The IC50 will be dependent on the agonist concentration used. | 1. Standardize all assay parameters. 2. Use cells within a defined low passage number range. 3. Keep the agonist concentration constant across experiments when determining the IC50. |
| Unexpected Agonist Activity | 1. Compound Impurity: The this compound sample may be contaminated. 2. Off-Target Effects: At high concentrations, the compound may interact with other receptors. | 1. Verify the purity of the compound. 2. Test the compound on a parental cell line that does not express the CCK-B receptor. |
References
- 1. uniprot.org [uniprot.org]
- 2. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The cholecystokinin-B receptor antagonist L-740,093 produces an insurmountable antagonism of CCK-4 stimulated functional response in cells expressing the human CCK-B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights in insurmountable antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidation of the insurmountable nature of an angiotensin receptor antagonist, SC-54629 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming L-740093 Degradation in Experimental Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of L-740093 during experimental procedures. Our goal is to ensure the reliability and reproducibility of your results when working with this novel Bcl-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3][4] Bcl-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to treatment. This compound exerts its antitumor activity by binding to the BH3-binding groove of Bcl-2, thereby disrupting the interaction between Bcl-2 and the pro-apoptotic protein Bax.[2][3] This disruption leads to the activation of the mitochondrial apoptosis pathway, ultimately causing cancer cell death.[2][3] The mechanism of action involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintaining the integrity of this compound. Based on supplier information and general best practices for similar small molecules, the following conditions are recommended:
| Condition | Recommendation |
| Solid Compound (Lyophilized Powder) | Store at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable. The compound should be kept in a dry, dark environment. |
| Stock Solutions (in DMSO) | Prepare a high-concentration stock solution in anhydrous dimethyl sulfoxide (DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage. For short-term use, stock solutions can be kept at 0-4°C. |
| Shipping | This compound is generally stable for several weeks at ambient temperature during shipping. |
Q3: How should I prepare working solutions of this compound for my experiments?
To prepare working solutions, thaw a single-use aliquot of the DMSO stock solution and dilute it to the final desired concentration in your experimental medium (e.g., cell culture medium) immediately before use. It is crucial to minimize the time the compound spends in aqueous solutions at room temperature or 37°C before being added to the experimental system.
Troubleshooting Guide: this compound Degradation
This guide addresses common issues that may arise due to the potential degradation of this compound in experimental settings.
Issue 1: Inconsistent or lower-than-expected biological activity (e.g., reduced apoptosis in cancer cells).
-
Possible Cause: Degradation of this compound in the experimental medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock immediately before each experiment. Avoid using previously diluted solutions that have been stored.
-
Minimize Incubation Time in Media: Reduce the pre-incubation time of this compound in the cell culture medium before adding it to the cells.
-
Assess Stability in Your System: Perform a time-course experiment to evaluate the stability of this compound in your specific cell culture medium at 37°C. Samples of the medium containing this compound can be collected at different time points (e.g., 0, 2, 6, 12, 24 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact compound.
-
-
Issue 2: Variability in results between experiments performed on different days.
-
Possible Cause: Degradation of the solid compound or stock solution due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the solid this compound is stored at -20°C in a desiccator to protect it from moisture. Confirm that DMSO stock solutions are stored in tightly sealed vials at -20°C.
-
Aliquot Stock Solutions: If not already done, aliquot the main DMSO stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Use High-Quality DMSO: Use anhydrous, high-purity DMSO to prepare stock solutions, as water content can promote hydrolysis of the compound over time.
-
-
Issue 3: Complete loss of activity.
-
Possible Cause: Significant degradation due to exposure to harsh conditions.
-
Troubleshooting Steps:
-
Protect from Light: this compound, like many small molecules, may be light-sensitive. Protect stock and working solutions from direct light by using amber vials or by wrapping containers in aluminum foil.
-
Check pH of Solutions: Although specific data on this compound is limited, compounds with similar structures can be susceptible to degradation at non-neutral pH. Ensure that the pH of your experimental buffers and media is within the physiological range (typically pH 7.2-7.4).
-
Purchase a New Batch: If significant degradation is suspected and troubleshooting fails, it is advisable to purchase a fresh batch of the compound from a reputable supplier.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium via HPLC
-
Prepare a working solution of this compound in your specific cell culture medium at the highest concentration used in your experiments.
-
Incubate the solution at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect an aliquot of the medium.
-
Immediately store the collected aliquots at -80°C until analysis.
-
Analyze the samples by a validated HPLC method to determine the concentration of intact this compound at each time point. A decrease in the peak area corresponding to this compound over time indicates degradation.
Visualizing Key Pathways and Workflows
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com:443]
- 3. Degradation of Bcl-2 by XIAP and ARTS promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased stability of Bcl-2 in HSP70-mediated protection against apoptosis induced by oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
L-740093 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with L-740093, a potent and selective CCK-B receptor antagonist. Our goal is to help you achieve more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-peptide, competitive antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor. It binds with high affinity to the CCK-B receptor, preventing the endogenous ligand, cholecystokinin (CCK), from binding and activating the receptor. This blockade inhibits downstream signaling pathways.
Q2: What is the primary signaling pathway activated by the CCK-B receptor?
A2: The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon agonist binding, Gq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Q3: What are the reported binding affinity (Ki) and functional potency (IC50) values for this compound?
A3: The reported values for this compound can vary between studies depending on the experimental conditions. Below is a summary of reported values.
Data Presentation: Experimental Variability of this compound
| Parameter | Reported Value (nM) | Cell Line | Assay Type | Radioligand/Agonist | Reference |
| IC50 | 0.49 | hCCK-B.CHO | Radioligand Binding | [125I]-CCK-8S | [1] |
| IC50 | 5.4 | hCCK-B.CHO | Calcium Mobilization | CCK-4 | [1] |
Note on Variability: It is crucial to recognize that IC50 and Ki values are not absolute and can be influenced by a multitude of factors.[2] As illustrated in the table, the same compound can exhibit different potency values depending on whether a binding or functional assay is employed.
Troubleshooting Common Issues
Problem 1: Higher than expected IC50 value or low potency in a functional assay.
-
Possible Cause 1: Compound Degradation: this compound, like many small molecules, can degrade if not stored properly.
-
Solution: Ensure the compound is stored at the recommended temperature (typically -20°C or -80°C) and protected from light and moisture. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles by aliquoting the stock.
-
-
Possible Cause 2: Poor Solubility: The compound may have precipitated out of the assay buffer.
-
Solution: Check for precipitation in your working solutions. Gentle warming or sonication may help dissolve the compound. Ensure the final concentration of the solvent (e.g., DMSO) is within a range tolerated by your cell line and assay (typically below 0.5%).
-
-
Possible Cause 3: Sub-optimal Assay Conditions: Cell density, agonist concentration, or incubation times may not be ideal.
-
Solution: Optimize your assay by titrating the cell number and agonist concentration. For antagonist studies, using an EC80 concentration of the agonist (e.g., CCK-4 or CCK-8) is recommended to provide a sufficient window for inhibition. Vary the pre-incubation time with this compound to ensure it has reached its binding equilibrium.
-
-
Possible Cause 4: Incorrect Receptor Subtype Expression: The cell line may have low expression of the CCK-B receptor or may be expressing the CCK-A receptor subtype, for which this compound has lower affinity.
-
Solution: Confirm the expression of the CCK-B receptor in your cell line using methods like RT-PCR, western blot, or by testing a known potent CCK-B agonist and observing the expected response.
-
Problem 2: High variability and poor reproducibility between experiments.
-
Possible Cause 1: Cell Passage Number: The expression level of the CCK-B receptor can change as the cell passage number increases.
-
Solution: Use cells within a defined and validated passage number range for all experiments to ensure consistent receptor expression.
-
-
Possible Cause 2: Reagent Variability: Different lots of reagents such as serum, agonists, or assay components can introduce variability.
-
Solution: Whenever possible, use the same batch of critical reagents for a set of experiments. If a new batch must be used, it is advisable to perform a bridging experiment to ensure consistency.
-
-
Possible Cause 3: Inconsistent Cell Health and Density: Variations in cell confluency and health can significantly impact the cellular response.
-
Solution: Adhere to a strict cell culture and plating protocol. Ensure cells are healthy and plated at a consistent density for each experiment.
-
-
Possible Cause 4: Pipetting Inaccuracies: Small errors in pipetting can lead to significant variations in compound concentrations.
-
Solution: Ensure pipettes are properly calibrated. Use appropriate pipette sizes for the volumes being dispensed. For serial dilutions, ensure thorough mixing at each step.
-
Experimental Protocols
Key Experiment 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CCK-B receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CCK-B receptor (hCCK-B.CHO) under standard conditions.
-
Harvest the cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a fixed concentration of a suitable radioligand (e.g., [125I]-CCK-8S), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled CCK-B agonist or antagonist.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapidly filtering the contents of each well through a filter plate using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis with a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Key Experiment 2: Calcium Mobilization Functional Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced calcium release.
Methodology:
-
Cell Culture and Plating:
-
The day before the assay, seed hCCK-B.CHO cells into a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for approximately 1 hour.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Measurement:
-
Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record a stable baseline fluorescence for a short period.
-
The instrument's automated injector will then add a pre-determined concentration (e.g., EC80) of a CCK-B agonist (e.g., CCK-4) to the wells.
-
Continuously measure the fluorescence intensity before and after agonist addition.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the intracellular calcium concentration.
-
Plot the peak fluorescence response (or the area under the curve) against the logarithm of the this compound concentration.
-
Use non-linear regression with a four-parameter logistic model to determine the IC50 value.
-
Mandatory Visualizations
References
Technical Support Center: Validating L-740093 Activity in a New Cell Line
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of L-740093, a potent cholecystokinin-B (CCK-B) receptor antagonist, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor. Its primary mechanism of action is to competitively bind to the CCK-B receptor, thereby blocking the binding of its natural agonists, cholecystokinin (CCK) and gastrin. This inhibition prevents the activation of downstream signaling pathways.[1]
Q2: What signaling pathway is activated by the CCK-B receptor?
The CCK-B receptor is a G-protein coupled receptor (GPCR), primarily coupled to the Gq alpha subunit.[1] Upon agonist binding, the activated Gq subunit stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[1] This cascade can lead to various cellular responses, including the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[2][3]
Q3: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay. However, published data indicates high affinity with an IC50 of 0.49 nM in [125I]-CCK-8S displacement studies.[4] In functional assays measuring the inhibition of CCK-4-stimulated calcium mobilization, an IC50 of 5.4 nM has been reported.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How can I confirm that my new cell line expresses the CCK-B receptor?
Before initiating experiments with this compound, it is crucial to confirm the expression of the CCK-B receptor (gene name: CCKBR) in your cell line of interest. This can be achieved through several methods:
-
Quantitative PCR (qPCR): To detect CCKBR mRNA expression.
-
Western Blot: To detect the CCK-B receptor protein.
-
Immunocytochemistry or Flow Cytometry: To visualize the cellular localization and quantify the proportion of cells expressing the receptor.
Troubleshooting Guide
Problem 1: No observable effect of this compound on cell viability or proliferation.
| Possible Cause | Troubleshooting Step |
| The new cell line does not express the CCK-B receptor. | Confirm CCK-B receptor expression using qPCR, Western Blot, or immunocytochemistry. |
| The cell line's growth is not dependent on the CCK-B receptor signaling pathway. | Even if the receptor is present, its activation may not be a primary driver of proliferation in this specific cell line. Consider using a positive control cell line known to respond to CCK-B receptor modulation. |
| Incorrect concentration of this compound used. | Perform a dose-response experiment with a wide range of this compound concentrations. |
| The agonist used to stimulate the pathway is not effective. | Ensure the agonist (e.g., CCK-4 or gastrin) is active and used at an appropriate concentration (EC50 to EC80) to stimulate a response that can be antagonized.[5] |
| Assay incubation time is not optimal. | Optimize the incubation time for both the agonist and antagonist. |
Problem 2: Inconsistent results in functional assays (e.g., calcium mobilization, MAPK pathway activation).
| Possible Cause | Troubleshooting Step |
| Cell passage number is too high, leading to altered receptor expression or signaling. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell density at the time of the assay. | Ensure uniform cell seeding density across all wells and plates. |
| Reagents (agonist, antagonist) have degraded. | Prepare fresh solutions of agonists and antagonists for each experiment. |
| Suboptimal assay conditions. | Optimize assay parameters such as buffer composition, temperature, and incubation times. |
Problem 3: High background signal in Western blot for phosphorylated proteins.
| Possible Cause | Troubleshooting Step |
| Inadequate cell starvation prior to stimulation. | Ensure cells are properly serum-starved to reduce basal pathway activation. |
| Contamination of reagents with phosphatases or kinases. | Use fresh, high-quality lysis buffers containing phosphatase and protease inhibitors. |
| Non-specific antibody binding. | Optimize the blocking step and antibody concentrations. |
Quantitative Data Summary
| Parameter | Value | Assay | Cell Line | Reference |
| This compound IC50 | 0.49 nM | [125I]-CCK-8S displacement | hCCK-B.CHO | [4] |
| This compound IC50 | 5.4 nM | Inhibition of CCK-4-stimulated Ca2+ mobilization | hCCK-B.CHO | [4] |
| This compound Concentration | 10 nM | Functional Antagonism | hCCK-B.CHO | [4] |
| This compound Concentration | 30 nM | Functional Antagonism | hCCK-B.CHO | [4] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from established CCK-8 assay procedures.[6][7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 50 µL of the this compound dilutions.
-
Incubate for 1-2 hours.
-
Add 50 µL of medium containing the CCK-B receptor agonist (e.g., gastrin or CCK-4) at a predetermined optimal concentration.
-
Include controls: untreated cells, cells with agonist only, and cells with this compound only.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Western Blot for p-ERK1/2
This protocol is based on standard Western blotting procedures for MAPK pathway analysis.[9][10][11]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat with desired concentrations of this compound for 1-2 hours.
-
Stimulate with a CCK-B receptor agonist for a predetermined time (e.g., 5-30 minutes).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Quantitative PCR (qPCR) for c-Fos Expression
This protocol provides a general framework for analyzing the expression of c-Fos, a downstream target of MAPK signaling.[12][13][14][15]
-
Cell Treatment and RNA Extraction:
-
Follow the same treatment procedure as for the Western blot.
-
Extract total RNA from cells using a suitable kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green master mix and primers specific for c-Fos and a housekeeping gene (e.g., GAPDH or ACTB).
-
Use a standard thermal cycling program.
-
-
Data Analysis:
-
Calculate the relative expression of c-Fos using the ΔΔCt method.
-
Visualizations
Caption: CCK-B Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Validating this compound Activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The cholecystokinin-B receptor antagonist L-740,093 produces an insurmountable antagonism of CCK-4 stimulated functional response in cells expressing the human CCK-B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 7. ptglab.com [ptglab.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. origene.com [origene.com]
- 14. researchgate.net [researchgate.net]
- 15. origene.com [origene.com]
Validation & Comparative
L-740093 in Focus: A Comparative Guide to CCK-B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L-740093 with other prominent cholecystokinin-B (CCK-B) receptor antagonists. The data presented herein is curated from various scientific publications to offer an objective overview of their performance, supported by experimental evidence.
The cholecystokinin-B (CCK-B) receptor, also known as the CCK2 receptor, is a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract.[1] Its involvement in anxiety, pain perception, and gastric acid secretion has made it a significant target for drug discovery.[1][2] this compound is a potent and selective non-peptide CCK-B receptor antagonist that has been instrumental in elucidating the physiological roles of this receptor. This guide will compare its binding affinity, selectivity, and in-vivo efficacy against other notable CCK-B antagonists.
Quantitative Comparison of CCK-B Receptor Antagonists
The following tables summarize the binding affinities, functional potencies, and in vivo efficacies of this compound and other selected CCK-B receptor antagonists based on published experimental data.
Table 1: Binding Affinity and Functional Potency of CCK-B Receptor Antagonists
| Compound | Binding Affinity (IC50/Ki, nM) | Functional Assay (IC50, nM) | Assay Type | Species/Cell Line |
| This compound | 0.49 | 5.4 | [¹²⁵I]-CCK-8S displacement / Ca²⁺ mobilization | Human / hCCK-B.CHO |
| 7.8 | Gastrin-evoked pancreastatin secretion | Rat / Isolated ECL cells[3] | ||
| YM022 | 0.73 (CCK-B) vs 136 (CCK-A) | 0.5 | [¹²⁵I]CCK-8 binding / Gastrin-evoked pancreastatin secretion | Canine / Rat ECL cells[3][4] |
| YF476 | 2.7 | Gastrin-evoked pancreastatin secretion | Rat / Isolated ECL cells[3] | |
| L-365,260 | ||||
| 2.8 (µM) | CCK-8-stimulated ¹⁴C-aminopyrine uptake | Rabbit / Isolated gastric glands[5] | ||
| AG041R | 2.2 | Gastrin-evoked pancreastatin secretion | Rat / Isolated ECL cells[3] | |
| JB93182 | 9.3 | Gastrin-evoked pancreastatin secretion | Rat / Isolated ECL cells[3] | |
| RP73870 | 9.8 | Gastrin-evoked pancreastatin secretion | Rat / Isolated ECL cells[3] | |
| PD134308 (CI-988) | 145 | Gastrin-evoked pancreastatin secretion | Rat / Isolated ECL cells[3] | |
| 0.2 (µM) | CCK-8-stimulated ¹⁴C-aminopyrine uptake | Rabbit / Isolated gastric glands[5] | ||
| PD135158 | 76 | Gastrin-evoked pancreastatin secretion | Rat / Isolated ECL cells[3] | |
| PD136450 | 135 | Gastrin-evoked pancreastatin secretion | Rat / Isolated ECL cells[3] |
Table 2: In Vivo Efficacy of Selected CCK-B Receptor Antagonists
| Compound | Animal Model | Efficacy Measure | Dose Range | Notes |
| YM022 | Anesthetized Rat | Inhibition of pentagastrin-induced gastric acid secretion (ID50) | 0.009 µmol/kg/h (i.v.) | Significantly more potent than CI-988 and L-365,260.[5] |
| Gastric Fistula Cat | Inhibition of pentagastrin-induced gastric acid secretion (ID50) | 0.02 µmol/kg (i.v.) | More potent than CI-988 and L-365,260.[5] | |
| PD134308 (CI-988) | Anesthetized Rat | Inhibition of pentagastrin-induced gastric acid secretion (ID50) | 0.6 µmol/kg/h (i.v.) | |
| Gastric Fistula Cat | Inhibition of pentagastrin-induced gastric acid secretion (ID50) | 1.6 µmol/kg (i.v.) | ||
| L-365,260 | Anesthetized Rat | Inhibition of pentagastrin-induced gastric acid secretion (ID50) | 3.40 µmol/kg/h (i.v.) | |
| Gastric Fistula Cat | Inhibition of pentagastrin-induced gastric acid secretion (ID50) | 2.5 µmol/kg (i.v.) | ||
| PD135158 | Mouse Defence Test Battery | Anxiolytic-like effect | 0.001-1 mg/kg (i.p.) | Decreased avoidance distance, suggesting anti-panic-like action.[6] |
| LY288513 | Mouse Defence Test Battery | Anxiolytic-like effect | 1 and 3 mg/kg (i.p.) | Decreased avoidance distance, suggesting anti-panic-like action.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Radioligand Binding Assay for CCK-B Receptor
Objective: To determine the binding affinity of a test compound for the CCK-B receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human CCK-B receptor (e.g., hCCK-B.CHO cells).
-
Radioligand: [¹²⁵I]-CCK-8S (sulfated cholecystokinin octapeptide).
-
Test Compounds: this compound and other antagonists at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well plate harvester with GF/C filter plates pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution, and 50 µL of [¹²⁵I]-CCK-8S (final concentration typically at or below its Kd).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing a predetermined amount of protein).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled CCK-B antagonist (e.g., 1 µM this compound).
-
Terminate the incubation by rapid filtration through the pre-soaked GF/C filter plates using the cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-induced intracellular calcium release in cells expressing the CCK-B receptor.
Materials:
-
Cell Line: A cell line stably expressing the human CCK-B receptor (e.g., hCCK-B.CHO or HEK293 cells).
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Agonist: CCK-4 or Pentagastrin.
-
Test Compounds: this compound and other antagonists at various concentrations.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: Equipped with an automated liquid handling system.
Procedure:
-
Seed the CCK-B receptor-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
On the day of the assay, remove the culture medium and load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the CCK-B agonist (e.g., CCK-4 at a concentration that elicits a submaximal response, such as EC₈₀) into the wells and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 1-2 minutes).
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
-
Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Calculate the IC50 value of the antagonist by plotting the percent inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the CCK-B receptor signaling pathway and a typical experimental workflow for comparing antagonists.
References
- 1. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 2. Identification of potent cholecystokinin-B receptor antagonists: synthesis, molecular modeling and anti-cancer activity against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YM022, a potent and selective gastrin/CCK-B receptor antagonist, inhibits peptone meal-induced gastric acid secretion in Heidenhain pouch dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YM022, a highly potent and selective CCKB antagonist inhibiting gastric acid secretion in the rat, the cat and isolated rabbit glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCK receptor antagonists in animal models of anxiety: comparison between exploration tests, conflict procedures and a model based on defensive behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-740093 and YM022 for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-740093 and YM022, two prominent antagonists of the cholecystokinin B (CCK-B) receptor, also known as the cholecystokinin 2 (CCK2) receptor. This document synthesizes available experimental data to assist researchers in selecting the appropriate compound for their in vivo studies.
Executive Summary
This compound and YM022 are both potent and selective antagonists for the CCK2 receptor, a key player in gastrointestinal and central nervous system functions. While both compounds effectively block the CCK2 receptor, their profiles suggest differing optimal applications in vivo. YM022 has demonstrated exceptional potency and a long duration of action in inhibiting gastric acid secretion, making it a strong candidate for gastroenterology studies. This compound, on the other hand, is noted for its excellent central nervous system (CNS) penetration, positioning it as a valuable tool for neurological research, particularly in studies related to pain modulation.
Data Presentation
The following tables summarize the quantitative data available for this compound and YM022, facilitating a direct comparison of their in vitro and in vivo properties.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | This compound | YM022 |
| Target | Cholecystokinin-B (CCK-B/CCK2) Receptor | Cholecystokinin-B (CCK-B/CCK2) Receptor |
| Mechanism of Action | Antagonist | Antagonist |
| Binding Affinity (IC50) | 0.49 nM (human CCK-B receptor)[1] | 55 pM (human CCK-B receptor)[2] |
| Functional Antagonism (IC50) | 5.4 nM (CCK-4-stimulated Ca2+ mobilization)[1] | 7.4 nM (CCK-8-induced Ca2+ mobilization)[2] |
| Selectivity | High selectivity for CCK-B over CCK-A receptors[1] | Highly selective for CCK-B over CCK-A receptors[3] |
Table 2: In Vivo Efficacy and Potency
| Parameter | This compound | YM022 |
| Primary In Vivo Application | Potentiation of opioid analgesia, CNS studies | Inhibition of gastric acid secretion |
| Animal Models | Rats | Rats, Cats, Dogs[3][4] |
| Potency (ID50/ED50) | Not explicitly reported for analgesia potentiation | Rat (i.v.): 0.009 µmol/kg/h (vs. pentagastrin)[4]. Cat (i.v.): 0.02 µmol/kg (vs. pentagastrin)[4]. Dog (i.v.): 0.0261 µmol/kg (vs. pentagastrin), 0.0654 µmol/kg (vs. peptone meal)[3] |
| Route of Administration | Systemic (e.g., intraperitoneal) | Intravenous, Oral, Subcutaneous[3][4][5] |
| Duration of Action | Not explicitly reported | Long-lasting inhibition of gastric acid secretion[4] |
| CNS Penetration | Excellent[6] | Not a primary characteristic |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: CCK2 receptor signaling cascade upon ligand binding.[7][8][9]
Caption: Experimental workflow for in vivo gastric acid secretion studies.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Inhibition of Gastric Acid Secretion (YM022)
This protocol is based on studies conducted in rats, cats, and dogs to assess the inhibitory effect of YM022 on gastric acid secretion.[3][4][5]
1. Animal Models:
-
Male Sprague-Dawley rats.
-
Gastric fistula cats.[4]
-
Heidenhain pouch dogs.[3] Animals are typically fasted overnight with free access to water before the experiment.
2. Anesthesia and Surgical Preparation:
-
For terminal experiments in rats, anesthesia can be induced with an appropriate agent (e.g., urethane).
-
For conscious animal models (fistula cats, pouch dogs), animals are allowed to recover from surgery before experimentation. A gastric fistula or a Heidenhain pouch is surgically prepared to allow for the collection of gastric secretions.
3. Drug Administration:
-
YM022: Administered intravenously (i.v.) as a continuous infusion or a bolus injection, or orally (p.o.) via gavage.[3][4][5] Doses are calculated based on the desired level of receptor antagonism. For example, in rats, an ID50 of 0.009 µmol/kg/h (i.v.) has been reported for the inhibition of pentagastrin-induced acid secretion.[4]
-
Vehicle Control: A corresponding volume of the vehicle used to dissolve YM022 is administered to the control group.
-
Gastric Acid Stimulant: Pentagastrin is commonly used to induce a consistent and reproducible gastric acid secretion. It is typically administered as a continuous intravenous infusion.
4. Sample Collection and Analysis:
-
Gastric juice is collected at regular intervals (e.g., every 15-30 minutes) before and after drug administration.
-
The volume of the collected gastric juice is measured.
-
The acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH.
-
Total acid output is calculated by multiplying the volume of gastric juice by the acid concentration.
-
The percentage inhibition of acid secretion by YM022 is calculated by comparing the acid output in the treated group to the control group.
In Vivo Potentiation of Morphine Analgesia (this compound)
1. Animal Model:
-
Male Sprague-Dawley or Wistar rats are commonly used for nociceptive testing.
2. Nociceptive Testing:
-
A baseline nociceptive threshold is established using a standardized method, such as the tail-flick test or the hot plate test.
-
Tail-flick test: A radiant heat source is focused on the ventral surface of the tail, and the latency to flick the tail away from the heat is measured.
-
Hot plate test: The animal is placed on a heated surface, and the latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded.
3. Drug Administration:
-
This compound: Administered systemically, for example, via intraperitoneal (i.p.) injection, at a predetermined time before the administration of morphine.
-
Morphine: Administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose that produces a submaximal analgesic effect.
-
Control Groups:
-
Vehicle + Saline
-
Vehicle + Morphine
-
This compound + Saline
-
4. Assessment of Analgesia:
-
Nociceptive testing is repeated at various time points after morphine administration (e.g., 30, 60, 90, 120 minutes).
-
The degree of analgesia is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
A significant increase in the %MPE in the this compound + Morphine group compared to the Vehicle + Morphine group indicates potentiation of analgesia.
Conclusion
Both this compound and YM022 are powerful research tools for investigating the roles of the CCK2 receptor. The choice between these two compounds for in vivo studies should be guided by the specific research question. For studies focused on the gastrointestinal tract and the peripheral effects of CCK2 receptor antagonism, the high potency and long-lasting action of YM022 make it an excellent choice. For investigations into the central nervous system, where blood-brain barrier penetration is crucial, This compound is the more suitable candidate. Researchers should carefully consider the provided data and experimental protocols to design robust and informative in vivo experiments.
References
- 1. Antiproliferative Effect of a Novel Cholecystokinin‐B/Gastrin Receptor Antagonist, YM022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonistic effect of YM022, an antiulcer agent in rats, on human cholecystokinin (CCK)B/gastrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YM022, a potent and selective gastrin/CCK-B receptor antagonist, inhibits peptone meal-induced gastric acid secretion in Heidenhain pouch dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. YM022, a highly potent and selective CCKB antagonist inhibiting gastric acid secretion in the rat, the cat and isolated rabbit glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrin receptor antagonist YM022 prevents hypersecretion after long-term acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 7. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
A Comparative Guide to L-740093 and Other Gastrin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gastrin receptor antagonist L-740093 with other notable alternatives. The information is curated to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental and therapeutic development needs. The data presented is based on available experimental findings, and this document includes detailed methodologies for key assays and visual representations of relevant biological pathways and workflows.
The gastrin receptor, also known as the cholecystokinin B (CCK-B or CCK2) receptor, is a G-protein coupled receptor that plays a pivotal role in gastrointestinal physiology and is implicated in various pathological conditions, including certain cancers. The antagonists discussed herein are critical tools for investigating the function of this receptor and hold potential as therapeutic agents.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other selected gastrin receptor antagonists. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
| Compound | Receptor Binding Affinity (IC50/Ki) | Functional Antagonism (IC50) | Species/Cell Line |
| This compound | IC50: 0.49 nM | IC50: 5.4 nM (vs. CCK-4-stimulated Ca2+ mobilization) | Human CCK-B receptor expressed in CHO cells[1] |
| L-365,260 | Ki: 1.9 nM (gastrin receptor) | IC50: 2 nM (CCK2 receptor) | Guinea pig stomach[2] |
| Ki: 2.0 nM (brain CCK-B receptor) | Guinea pig brain[2] | ||
| YF476 (Netazepide) | Ki: 0.19 nM | - | Human gastrin/CCK2 receptors[3] |
| Ki: 0.62 nM | - | Canine gastrin/CCK2 receptors[3] | |
| Devazepide (L-364,718) | IC50: 245 nM (brain CCK receptor) | - | Guinea pig brain[4] |
| IC50: 81 pM (pancreatic CCK receptor) | - | Rat pancreas[4] | |
| CR2093 | IC50: 8 x 10^-5 M | - | Rat pancreatic adenocarcinoma (AR42J)[5] |
| IC50: 5.5 x 10^-5 M | - | Human gastric adenocarcinoma (MKN45)[5] |
Note: Lower IC50 and Ki values indicate higher binding affinity and potency.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the gastrin receptor signaling pathway and a general workflow for antagonist screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key assays used in the characterization of gastrin receptor antagonists.
In Vitro Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the gastrin/CCK2 receptor.
1. Membrane Preparation:
-
Tissues (e.g., guinea pig gastric mucosa) or cells expressing the gastrin receptor (e.g., CHO-hCCK-B) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then subjected to high-speed centrifugation (e.g., 50,000 x g) to pellet the membrane fraction.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).
2. Binding Reaction:
-
In a multi-well plate, incubate a fixed amount of membrane protein with a constant concentration of a radiolabeled ligand (e.g., [125I]-CCK-8) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard gastrin receptor antagonist.
-
Total binding is determined in the absence of any unlabeled compound.
-
The reaction is incubated to equilibrium (e.g., 60 minutes at 30°C).
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
Objective: To determine the functional potency (IC50) of a test compound in antagonizing gastrin-induced intracellular calcium mobilization.
1. Cell Preparation:
-
Cells expressing the gastrin/CCK2 receptor (e.g., CHO-hCCK-B) are cultured to an appropriate confluency.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
2. Antagonist Incubation:
-
The dye-loaded cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound) for a specified period.
3. Agonist Stimulation and Measurement:
-
The cells are then stimulated with a fixed concentration of a gastrin receptor agonist (e.g., CCK-4 or gastrin-17).
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader or a fluorescence microscope.
4. Data Analysis:
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced calcium response.
-
The IC50 value (the concentration of the antagonist that produces 50% inhibition of the agonist response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Gastric Acid Secretion Assay
Objective: To evaluate the in vivo efficacy of a gastrin receptor antagonist in inhibiting pentagastrin-stimulated gastric acid secretion.
1. Animal Preparation:
-
Male rats or mice are typically used. The animals are fasted overnight with free access to water.
-
The animals are anesthetized, and a surgical procedure is performed to create a gastric fistula for the collection of gastric secretions.
2. Drug Administration:
-
The test antagonist (e.g., this compound) or vehicle is administered, typically through oral gavage or intravenous injection.
3. Stimulation of Acid Secretion:
-
After a predetermined time to allow for drug absorption and distribution, a continuous intravenous infusion of a gastrin analog, such as pentagastrin, is initiated to stimulate gastric acid secretion.
4. Sample Collection and Analysis:
-
Gastric juice is collected through the fistula at regular intervals.
-
The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH.
-
The total acid output is calculated by multiplying the volume of gastric juice by the acid concentration.
5. Data Analysis:
-
The inhibitory effect of the antagonist is expressed as the percentage reduction in pentagastrin-stimulated gastric acid output compared to the vehicle-treated control group.
-
The ED50 value (the dose of the antagonist that produces 50% inhibition of the stimulated acid secretion) can be determined from the dose-response curve.
Conclusion
This compound is a potent and selective antagonist of the human CCK2 receptor, demonstrating high affinity in binding assays and effective functional antagonism of agonist-induced cellular responses. When compared to other well-characterized antagonists such as L-365,260 and YF476 (netazepide), this compound exhibits comparable in vitro potency. The choice of a particular antagonist for research or development purposes will depend on a variety of factors including the specific experimental model, the desired pharmacokinetic properties (such as CNS penetration, for which this compound is noted), and the required selectivity profile against other receptors, like the CCK1 receptor. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for the evaluation and comparison of these important pharmacological tools.
References
- 1. The cholecystokinin-B receptor antagonist L-740,093 produces an insurmountable antagonism of CCK-4 stimulated functional response in cells expressing the human CCK-B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Quantitative structure-activity relationship study on some nonpeptidal cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cck-b receptor — TargetMol Chemicals [targetmol.com]
- 5. Therapeutic effect of the gastrin receptor antagonist, CR2093 on gastrointestinal tumour cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of L-740093: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cholecystokinin-B (CCK-B) receptor antagonist L-740093 with alternative compounds, emphasizing the critical role of knockout models in validating its specificity. The data presented herein is supported by experimental evidence from preclinical studies.
Introduction to this compound and the Need for Specificity Validation
This compound is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor.[1] The CCK-B receptor, also known as the gastrin receptor, is a G protein-coupled receptor found in the central nervous system and the gastrointestinal tract, where it is involved in anxiety, pain perception, and gastric acid secretion. Given the therapeutic potential of targeting the CCK-B receptor for conditions such as anxiety and certain cancers, ensuring the specificity of antagonists like this compound is paramount to minimize off-target effects and ensure that the observed pharmacological actions are solely due to the intended mechanism.
The gold standard for validating the on-target specificity of a pharmacological agent is the use of knockout (KO) animal models. By administering the compound to animals genetically engineered to lack the target receptor, researchers can definitively determine if the drug's effects are absent, thus confirming its mechanism of action. Studies on mice lacking the CCK-B receptor (CCKBR-KO) have shown a distinct phenotype, including reduced anxiety-like behaviors, which provides a clean background to test the specificity of CCK-B antagonists.[2]
Comparative Analysis of this compound and Alternatives
Several non-peptide CCK-B receptor antagonists have been developed. This section compares this compound with two other well-characterized antagonists, YM022 and L-365,260, highlighting their potencies and the validation of YM022's specificity using a knockout model.
| Compound | Target | In Vitro Potency (IC50/Ki) | In Vivo Efficacy | Specificity Validation in KO Model |
| This compound | CCK-B Receptor | IC50: 0.49 nM (human CCK-B)[1] | Effective in preclinical models of anxiety and depression. | Not explicitly reported in publicly available literature. |
| YM022 | CCK-B Receptor | Ki: 68 pM (CCK-B), 63 nM (CCK-A)[3] | Potent inhibitor of gastric acid secretion and shows anxiolytic/antidepressant effects in wild-type mice.[4][5][6][7][8] | Validated: Anxiolytic and antidepressant-like effects are absent in CCK-B receptor knockout mice.[4] |
| L-365,260 | CCK-B Receptor | Ki: 2.0 nM (brain CCK-B)[9] | Elicits antidepressant-type effects in mice.[9] | Not explicitly reported in publicly available literature. |
Gold Standard Validation: The YM022 Knockout Study
A pivotal study validating the specificity of the CCK-B antagonist YM022 provides a clear blueprint for the validation of this compound. In this study, wild-type and CCK-B receptor knockout (CCKBR-KO) mice were subjected to behavioral tests for anxiety and depression after administration of YM022.
Key Findings:
-
Wild-Type Mice: YM022 administration resulted in significant antidepressant and anxiolytic-like effects, as measured by reduced immobility time in the Forced Swim Test (FST) and Tail Suspension Test (TST), and increased time spent in the center of the Open Field Test (OFT).[4]
-
CCKBR-KO Mice: The behavioral effects of YM022 observed in wild-type mice were completely absent in CCKBR-KO mice.[4] This demonstrates that the anxiolytic and antidepressant effects of YM022 are mediated exclusively through the CCK-B receptor.
This study underscores the power of knockout models in unequivocally determining the on-target action of a drug. A similar experimental design is essential to definitively validate the specificity of this compound.
Experimental Protocols
To facilitate further research and validation studies, detailed methodologies for key experiments are provided below.
Animals
-
Strain: C57BL/6J mice are commonly used for generating and maintaining knockout lines.
-
Knockout Model: CCK-B receptor knockout (CCKBR-KO) mice and their wild-type (WT) littermates should be used. Intestine-specific Cckbr knockout mice (CCKBRfl/fl villin-Cre) have also been developed and can be a valuable tool.[10]
-
Housing: Mice should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. For behavioral studies, single housing may be required for a short period before testing to avoid confounding social interaction effects.[11]
Drug Administration
-
This compound:
-
Route: Intravenous (i.v.) or Intraperitoneal (i.p.) injection.
-
Vehicle: A suitable vehicle such as saline or a solution containing a small percentage of a solubilizing agent like DMSO may be used.
-
Dosage: Effective doses in preclinical models vary. Pilot studies are recommended to determine the optimal dose for the desired effect.
-
-
YM022:
-
Route: Intraperitoneal (i.p.) injection or oral gavage.
-
Vehicle: Saline is a common vehicle for i.p. injection.
-
Dosage: For behavioral studies in mice, doses ranging from 0.3 µg/kg to 30 µg/kg have been used.[4]
-
-
L-365,260:
-
Route: Intraperitoneal (i.p.) injection.
-
Vehicle: A suitable vehicle should be used.
-
Dosage: Doses of 0.2 and 2 mg/kg have been shown to be effective in behavioral tests in mice.[12]
-
Behavioral Assays for Anxiety and Depression
-
Forced Swim Test (FST):
-
Place a mouse in a transparent cylinder filled with water (23-25°C) from which it cannot escape.
-
Record the total duration of immobility during the last 4 minutes of a 6-minute session. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Tail Suspension Test (TST):
-
Suspend a mouse by its tail using adhesive tape, so it hangs in a position from which it cannot escape.
-
Record the total duration of immobility over a 6-minute session. A reduction in immobility time suggests an antidepressant-like effect.
-
-
Open Field Test (OFT):
-
Place a mouse in the center of a large, open arena.
-
Use video tracking software to record the time spent in the central versus peripheral zones of the arena, total distance traveled, and number of fecal boli.
-
An increase in the time spent in the center is indicative of an anxiolytic-like effect.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of CCK-B Receptor Activation
Caption: Simplified signaling pathway of the Cholecystokinin-B (CCK-B) receptor.
Experimental Workflow for Validating this compound Specificity
Caption: Experimental workflow for validating the specificity of this compound using knockout mice.
Conclusion
The validation of a drug's specificity is a cornerstone of rigorous pharmacological research. While this compound shows high promise as a selective CCK-B receptor antagonist based on in vitro data, definitive in vivo validation requires the use of CCK-B receptor knockout models. The experimental framework established by studies on the alternative compound YM022 in CCKBR-KO mice provides a clear and robust methodology for confirming the on-target effects of this compound. By demonstrating a lack of efficacy in knockout animals, researchers can unequivocally attribute the pharmacological actions of this compound to its interaction with the CCK-B receptor, thereby strengthening its profile as a specific and valuable research tool and potential therapeutic agent.
References
- 1. The cholecystokinin-B receptor antagonist L-740,093 produces an insurmountable antagonism of CCK-4 stimulated functional response in cells expressing the human CCK-B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced anxious behavior in mice lacking the CCK2 receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. YM022, a highly potent and selective CCKB antagonist inhibiting gastric acid secretion in the rat, the cat and isolated rabbit glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonistic effect of YM022, an antiulcer agent in rats, on human cholecystokinin (CCK)B/gastrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 8. Antiproliferative effect of a novel cholecystokinin-B/gastrin receptor antagonist, YM022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intestinal Cckbr-specific knockout mouse as a novel model of salt-sensitive hypertension via sodium over-absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. YM022, a potent and selective gastrin/CCK-B receptor antagonist, inhibits peptone meal-induced gastric acid secretion in Heidenhain pouch dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antidepressant-like effects of CCKB antagonists in mice: antagonism by naltrindole - PMC [pmc.ncbi.nlm.nih.gov]
L-740093: A Comparative Analysis with Non-Peptide CCK2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of L-740093, a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK2) receptor, with other notable non-peptide antagonists targeting the same receptor. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting objective performance comparisons supported by experimental data.
Introduction to CCK2 Receptor Antagonists
The cholecystokinin-B (CCK2) receptor, also known as the gastrin receptor, is a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract. Its activation is implicated in various physiological processes, including anxiety, pain perception, and gastric acid secretion. Consequently, the development of selective CCK2 receptor antagonists has been an area of significant research interest for therapeutic applications. This compound is a notable compound in this class, demonstrating high affinity and selectivity for the CCK2 receptor.[1] This guide will compare its performance with other well-characterized non-peptide antagonists such as YM022, L-365,260, and CI-988.
Comparative Pharmacological Data
The binding affinity of this compound and its counterparts to the CCK2 receptor is a critical parameter for evaluating their potency. The following table summarizes the inhibitory constants (Ki) and/or the half-maximal inhibitory concentrations (IC50) for these compounds. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound | Ki (nM) for CCK2 Receptor | IC50 (nM) for CCK2 Receptor | Selectivity for CCK2 vs. CCK1 | Reference |
| This compound | Data not available in a directly comparable format | 0.49 | High (<50% displacement at CCK1 at 1 µM) | [2] |
| YM022 | 0.068 | 0.73 | High (Ki CCK1 = 63 nM) | [3][4][5] |
| L-365,260 | 2.0 | 2 | High (IC50 CCK1 = 280 nM) | [6][7] |
| CI-988 | Data not available in a directly comparable format | Data not available in a directly comparable format | Selective for CCK2 | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is essential to visualize the signaling pathway they modulate and the experimental workflows used to characterize them.
The diagram above illustrates the canonical Gq-coupled signaling pathway of the CCK2 receptor. Upon binding of endogenous agonists like cholecystokinin (CCK) or gastrin, the receptor activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger downstream cellular responses. Non-peptide antagonists like this compound competitively block the receptor, thereby inhibiting this signaling cascade.
The above flowchart outlines the key steps in two fundamental assays used to characterize CCK2 receptor antagonists. The radioligand binding assay directly measures the affinity of the antagonist for the receptor, while the inositol phosphate accumulation assay provides a functional measure of the antagonist's ability to block agonist-induced signaling.
Experimental Protocols
Radioligand Binding Assay for CCK2 Receptor
This protocol is a generalized procedure for determining the binding affinity of a test compound for the CCK2 receptor.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the CCK2 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled CCK2 receptor ligand (e.g., [125I]CCK-8), and varying concentrations of the non-peptide antagonist.
-
For total binding, omit the antagonist. For non-specific binding, include a high concentration of an unlabeled CCK2 receptor agonist or antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate Accumulation Assay
This protocol provides a method to functionally assess the antagonism of the CCK2 receptor.
1. Cell Culture and Labeling:
-
Culture a cell line stably or transiently expressing the human CCK2 receptor in a suitable medium.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Label the cells by incubating them overnight with a medium containing [3H]myo-inositol.
2. Antagonist and Agonist Treatment:
-
Wash the labeled cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with varying concentrations of the non-peptide antagonist in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.
-
Stimulate the cells with a CCK2 receptor agonist (e.g., CCK-8 or gastrin) for a defined period (e.g., 30-60 minutes).
3. Extraction and Separation of Inositol Phosphates:
-
Terminate the stimulation by adding a cold solution of perchloric acid or trichloroacetic acid to lyse the cells and precipitate macromolecules.
-
Neutralize the acidic extract.
-
Separate the total inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography columns.
4. Quantification and Data Analysis:
-
Elute the inositol phosphates from the column and measure their radioactivity using a scintillation counter.
-
Plot the amount of [3H]inositol phosphates accumulated as a function of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the antagonist in inhibiting the agonist-induced response.
Conclusion
This compound is a potent and selective non-peptide antagonist of the CCK2 receptor. When compared to other non-peptide antagonists such as YM022 and L-365,260, it demonstrates high affinity for the receptor. The choice of a specific antagonist for research or therapeutic development will depend on the desired pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a foundation for the in vitro characterization and comparison of these and other novel CCK2 receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cholecystokinin-B receptor antagonist L-740,093 produces an insurmountable antagonism of CCK-4 stimulated functional response in cells expressing the human CCK-B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. YM022, a potent and selective gastrin/CCK-B receptor antagonist, inhibits peptone meal-induced gastric acid secretion in Heidenhain pouch dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CI-988 - Wikipedia [en.wikipedia.org]
L-740093: A Comparative Analysis of its Cross-Reactivity Profile
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity profile of L-740093, a potent and selective cholecystokinin-B (CCK-B) receptor antagonist. The information is targeted towards researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against alternative molecules. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key experiments.
Summary of Cross-Reactivity Data
A study evaluating the antagonist activity of this compound demonstrated its high affinity for the human CCK-B receptor with an IC50 of 0.49 nM. In the same study, it was shown to have low affinity for the CCK-A receptor, with less than 50% displacement at a concentration of 1 µM[1]. This indicates a significant selectivity for the CCK-B subtype over the CCK-A subtype.
Further detailed quantitative data on the binding affinity (Ki) of this compound against a broader panel of receptors, including dopamine, serotonin, adrenergic, muscarinic, and histamine receptor subtypes, is not extensively documented in the currently available public literature. Researchers requiring a comprehensive off-target profile would need to perform or commission specific binding assay panels.
Data Tables
Table 1: Binding Affinity of this compound for Cholecystokinin Receptors
| Receptor Subtype | Ligand | Assay Type | Species | IC50 (nM) | Selectivity (fold) |
| CCK-B | [¹²⁵I]-CCK-8S | Displacement | Human | 0.49 | >2000 vs. CCK-A |
| CCK-A | [¹²⁵I]-CCK-8S | Displacement | Human | >1000 | - |
Source: Neuropeptides (1998), 32(2), 157-160[1]
Experimental Protocols
The data presented in this guide is based on radioligand binding assays, a standard method for determining the affinity of a compound for a specific receptor.
Radioligand Displacement Assay for CCK-B and CCK-A Receptors
Objective: To determine the binding affinity (IC50) of this compound for the human CCK-B and CCK-A receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from a stable cell line expressing the human CCK-B receptor gene (hCCK-B.CHO).
-
Radioligand: [¹²⁵I]-CCK-8S, a radiolabeled form of a potent cholecystokinin receptor agonist, was used as the competing ligand.
-
Competition Assay: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture was incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by filtration.
-
Detection: The amount of radioactivity bound to the membranes was quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was calculated by non-linear regression analysis of the competition curves. A similar protocol was followed for the CCK-A receptor.
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a radioligand displacement binding assay.
Signaling Pathway of the CCK-B Receptor
References
L-740093: A Comparative Analysis of its Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cholecystokinin-B (CCK-B) receptor antagonist, L-740093, against the standard of care in preclinical disease models of pain. The data presented herein is intended to offer an objective overview of its potential as an adjunct therapy in pain management.
Executive Summary
This compound has demonstrated a significant ability to potentiate the analgesic effects of opioids, a cornerstone of pain management. This suggests a potential role for this compound in a multimodal analgesic approach, potentially allowing for lower effective doses of opioids and mitigating their associated side effects. This guide will delve into the available preclinical data, comparing the efficacy of this compound in combination with standard care versus standard care alone.
Mechanism of Action: Targeting the CCKergic Anti-Opioid System
This compound exerts its effects by antagonizing the CCK-B receptor. Cholecystokinin (CCK) is a peptide neurotransmitter that can counteract the analgesic effects of opioids, a phenomenon often referred to as the "anti-opioid" system. By blocking the CCK-B receptor, this compound effectively inhibits this anti-opioid signaling, thereby enhancing the efficacy of exogenously administered opioids like morphine.
Efficacy in Preclinical Pain Models: A Comparative Overview
Studies in animal models of pain have consistently shown that this compound, when co-administered with opioids, significantly enhances their analgesic properties. The standard of care in these preclinical models typically involves the administration of opioids, such as morphine, or nonsteroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data Summary
| Treatment Group | Disease Model | Key Efficacy Endpoint | Result |
| Morphine + this compound | Radiant Heat Tail-Flick (Rat) | Increase in tail-flick latency | Significant potentiation of morphine-induced analgesia compared to morphine alone |
| Morphine Alone | Radiant Heat Tail-Flick (Rat) | Increase in tail-flick latency | Standard dose-dependent analgesic effect |
| This compound Alone | Radiant Heat Tail-Flick (Rat) | Increase in tail-flick latency | No intrinsic analgesic effect observed |
Experimental Protocols
A key experimental model used to assess the efficacy of analgesic compounds is the radiant heat tail-flick test in rats.
Radiant Heat Tail-Flick Test
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Procedure: A focused beam of radiant heat is applied to the ventral surface of the rat's tail. The time taken for the rat to flick its tail away from the heat source (tail-flick latency) is recorded as a measure of the pain threshold.
-
Drug Administration:
-
Control Group: Receives a vehicle injection.
-
Standard of Care Group: Receives a subcutaneous injection of morphine.
-
Investigational Group: Receives a subcutaneous injection of this compound followed by a subcutaneous injection of morphine.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at various time points after drug administration. Statistical analysis, such as a two-way ANOVA, is used to compare the analgesic effects between treatment groups.
Comparison with Standard of Care
The primary advantage of this compound lies in its ability to enhance the efficacy of existing first-line pain therapies.
-
Opioids (e.g., Morphine): While effective, opioids have a narrow therapeutic window and are associated with significant side effects, including respiratory depression, tolerance, and dependence. By potentiating the analgesic effects of morphine, this compound could potentially allow for the use of lower, safer doses of opioids to achieve the same level of pain relief.[1]
-
NSAIDs: NSAIDs are commonly used for mild to moderate pain and act by inhibiting cyclooxygenase (COX) enzymes. While they do not carry the same risks as opioids, their analgesic ceiling is lower. This compound's mechanism is distinct and complementary to that of NSAIDs, suggesting a potential for synergistic effects in a multimodal analgesic regimen.
Conclusion
The available preclinical evidence strongly suggests that this compound is a promising agent for the adjunctive treatment of pain. Its ability to potentiate opioid-mediated analgesia without demonstrating intrinsic analgesic effects on its own points to a novel mechanism for improving the therapeutic index of standard opioid therapies. Further research is warranted to fully elucidate its clinical potential and to explore its efficacy in combination with other classes of analgesics.
References
A Head-to-Head Comparison of L-740093 and Other Anxiolytics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of the novel anxiolytic candidate L-740093 against established anxiolytic drug classes. This document synthesizes available experimental data, details methodologies for key preclinical anxiety models, and visualizes relevant biological pathways and workflows.
Executive Summary
The search for novel anxiolytics with improved efficacy and tolerability remains a critical area of research. This compound, a potent and selective cholecystokinin-B (CCK-B) receptor antagonist, represents a departure from classical anxiolytic mechanisms. This guide provides a head-to-head comparison of this compound with three major classes of anxiolytics: benzodiazepines (diazepam), serotonin 5-HT1A receptor agonists (buspirone), and selective serotonin reuptake inhibitors (SSRIs) (fluoxetine). The comparison is based on their performance in widely accepted preclinical models of anxiety-like behavior: the elevated plus-maze (EPM), the light-dark box (LDB), and the stress-induced hyperthermia (SIH) test. While direct comparative studies are limited, this guide consolidates available data to facilitate an informed assessment of their relative preclinical profiles.
Mechanism of Action: A Tale of Different Pathways
The anxiolytic effects of these compounds are mediated by distinct signaling pathways.
-
This compound: As a CCK-B receptor antagonist, this compound is thought to exert its anxiolytic effects by blocking the action of the neuropeptide cholecystokinin (CCK) at its B-type receptor. CCK, particularly through its interaction with CCK-B receptors, has been implicated in promoting anxiety and panic-like responses.[1][2] By antagonizing this receptor, this compound is hypothesized to dampen the anxiogenic signaling cascade initiated by CCK.
-
Diazepam (Benzodiazepines): Diazepam is a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability, resulting in anxiolysis, sedation, and muscle relaxation.
-
Buspirone (5-HT1A Receptor Agonist): Buspirone is a partial agonist at presynaptic and postsynaptic serotonin 5-HT1A receptors. Its anxiolytic effect is believed to be primarily mediated by its agonistic action on presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus, which reduces the firing rate of serotonin neurons and serotonin release.
-
Fluoxetine (SSRIs): Fluoxetine selectively inhibits the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. The anxiolytic effects of SSRIs are thought to emerge from long-term adaptive changes in the serotonin system rather than acute increases in synaptic serotonin.
Caption: Signaling pathways of this compound and comparator anxiolytics.
Preclinical Performance: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and comparator anxiolytics in key preclinical models of anxiety. It is important to note that these data are compiled from different studies and direct, controlled comparisons are lacking in the published literature.
Elevated Plus-Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
| Compound | Species | Dose Range | Route | Key Findings |
| This compound (and other CCK-B Antagonists) | Mouse | 1-1000 µg/kg | i.p. | Dose-dependent increase in % open arm entries and % time spent in open arms.[3] |
| Diazepam | Rat | 1 mg/kg | i.p. | Increased time spent in the open arms.[4][5] |
| Mouse | 0.5-4 mg/kg | i.p. | Marked anxiolytic effect in maze-naïve mice.[6][7] | |
| Buspirone | Rat | 0.03-0.3 mg/kg | p.o. | Anxiolytic activity in a low, narrow dose-range (inverted-U shaped curve).[8][9] |
| Mouse | 1.25-5.0 mg/kg | i.p. | Mild anxiolytic-like effects (reduction in risk assessment).[10] | |
| Fluoxetine | Rat | 10 mg/kg | i.p. | Anxiogenic-like effects with acute administration.[11] |
| Mouse | 18 mg/kg | p.o. | Reduced anxiety-associated behaviors after chronic treatment.[12] |
Light-Dark Box (LDB)
The LDB test is another common model for assessing anxiety-like behavior. The apparatus consists of a dark, enclosed compartment and a brightly lit, open compartment. Anxiolytics are expected to increase the time spent in and the number of transitions into the light compartment.
| Compound | Species | Dose Range | Route | Key Findings |
| This compound (and other CCK-B Antagonists) | Mouse | N/A | N/A | Other CCK-B antagonists (PD134308, PD135158) were as effective as diazepam.[13] L-365,260 (another CCK-B antagonist) had no robust anxiolytic-like effects in one study.[14] |
| Diazepam | Rat | 0.75-3.0 mg/kg | i.p. | Increased visits to and duration in the light compartment at the highest dose.[7] |
| Mouse | 2-4 mg/kg | i.p. | Reduced behavioral indices of anxiety in maze-naïve mice.[14][15] | |
| Buspirone | Mouse | 3.16-17.8 mg/kg | i.p. | Significant increases in time spent in the lit area.[16] |
| Mouse | 0.06 mg/kg | i.p. | Potentiated the anxiolytic-like effect of paroxetine.[17] | |
| Fluoxetine | Rat | 1.0 & 5.0 mg/kg | s.c. | Anxiolytic effects observed after repeated, but not single, administration.[18] |
| Mouse | N/A | N/A | No significant effects on time spent in the light compartment in one study.[19] |
Stress-Induced Hyperthermia (SIH)
The SIH test measures the transient rise in body temperature in response to a mild stressor. Anxiolytic compounds are expected to attenuate this hyperthermic response.
| Compound | Species | Dose Range | Route | Key Findings |
| This compound (and other CCK-B Antagonists) | N/A | N/A | N/A | Data not available from the conducted searches. |
| Diazepam | Mouse | N/A | N/A | Dose-dependently suppressed SIH.[20] |
| Buspirone | Mouse | N/A | N/A | Showed anxiolytic properties in this model.[21] |
| Fluoxetine | Rat & Mouse | 10 mg/kg (rat) & 20 mg/kg (mouse) | i.p. (rat) & p.o. (mouse) | Chronic (21 days) treatment attenuated the hyperthermic response in both species. Acute treatment was ineffective in mice and confounded by hypothermia in rats.[17][22] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and interpretation of findings.
Caption: General experimental workflow for preclinical anxiolytic screening.
Elevated Plus-Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated above the floor.[9][23] Dimensions can vary but are critical for reproducibility.
-
Animals: Typically rats or mice.[9][23] Strain and sex can influence behavior.
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the test.[6][10]
-
The test compound or vehicle is administered at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).[11][19]
-
Each animal is placed in the center of the maze, facing an open arm.[9]
-
The animal is allowed to explore the maze for a fixed period, typically 5 minutes.[9][10]
-
Behavior is recorded using a video camera and analyzed for parameters such as the number of entries into and the time spent in the open and closed arms.[6][9]
-
The maze is cleaned between each trial to remove olfactory cues.[6]
-
Light-Dark Box (LDB) Protocol
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[15][24]
-
Procedure:
-
Animals are habituated to the testing room.[24]
-
The test compound or vehicle is administered prior to the test.
-
Each mouse is placed in the center of the illuminated compartment.[24]
-
The animal is allowed to freely explore the apparatus for a set duration, usually 5-10 minutes.[4][24]
-
Behavior is recorded and analyzed for the time spent in each compartment and the number of transitions between compartments.[4][24]
-
The apparatus is cleaned between animals.[24]
-
Stress-Induced Hyperthermia (SIH) Protocol
-
Apparatus: A rectal thermometer.
-
Animals: Typically mice or rats.[1]
-
Procedure:
-
Animals are housed individually before and during the experiment.[1][20]
-
The test compound or vehicle is administered, typically 60 minutes before the first temperature measurement.[1]
-
A baseline rectal temperature (T1) is taken.[1]
-
The stressor is the handling and insertion of the rectal probe itself.
-
A second rectal temperature (T2) is measured after a short interval, usually 10-15 minutes after the first measurement.[1]
-
The stress-induced hyperthermia is calculated as the difference between the two temperatures (ΔT = T2 - T1).[1]
-
Conclusion
This compound and other CCK-B receptor antagonists show promise as a novel class of anxiolytics with a distinct mechanism of action compared to established therapies. Preclinical data, although not from direct comparative studies, suggest that CCK-B antagonists can produce anxiolytic-like effects in rodent models of anxiety, comparable to the benchmark anxiolytic diazepam, and potentially with a more favorable side-effect profile (e.g., lack of sedation).
-
Diazepam consistently demonstrates robust anxiolytic effects across all three preclinical models, serving as a reliable positive control.
-
Buspirone shows a more variable profile, with its anxiolytic effects being dose- and model-dependent.
-
Fluoxetine typically requires chronic administration to produce anxiolytic effects, with acute administration sometimes leading to anxiogenic-like responses.
The development of anxiolytics targeting the CCK system, such as this compound, represents a promising avenue for future research. However, to fully elucidate the therapeutic potential of this compound, direct head-to-head comparative studies with current standard-of-care anxiolytics are essential. Such studies should employ standardized protocols and a comprehensive battery of behavioral tests to provide a conclusive assessment of its efficacy and side-effect profile.
References
- 1. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 'Anxiolytic' effect of CCK-antagonists on plus-maze behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Light/dark Transition Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: effects of anxiolytic and anxiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated plus maze protocol [protocols.io]
- 11. Reproductive experience alters the effects of diazepam and fluoxetine on anxiety-like behaviour, fear extinction, and corticosterone levels in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze [frontiersin.org]
- 13. Anxiolytic effects of CCK-B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of prior maze experience on behaviour and response to diazepam in the elevated plus-maze and light/dark tests of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. annalsofrscb.ro [annalsofrscb.ro]
- 17. Effects of acute and chronic treatment with fluoxetine on stress-induced hyperthermia in telemetered rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stress-induced hyperthermia as a putative anxiety model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Light-dark box test for mice [protocols.io]
- 23. jddtonline.info [jddtonline.info]
- 24. bio-protocol.org [bio-protocol.org]
L-7400993 in Focus: A Comparative Guide to Positive and Negative Control Experiments
For researchers, scientists, and drug development professionals, establishing the specificity and efficacy of a compound is paramount. This guide provides a comprehensive comparison of L-740093, a potent and selective cholecystokinin-B (CCK-B) receptor antagonist, with appropriate positive and negative controls. Detailed experimental data, protocols, and visual workflows are presented to facilitate the design and interpretation of robust in vitro and in vivo studies.
This compound is a valuable tool for investigating the physiological and pathological roles of the CCK-B receptor, a G-protein coupled receptor implicated in various neurological and gastrointestinal functions. To ensure the validity of experimental findings, it is crucial to employ proper controls. This guide outlines the use of Cholecystokinin 8 (CCK-8) as a positive control and a vehicle solution as a negative control in experiments involving this compound.
Performance Comparison: this compound vs. Controls
The following tables summarize the key performance indicators of this compound in comparison to a positive control (CCK-8, a CCK-B receptor agonist) and a negative control (vehicle). These data are essential for designing experiments with appropriate concentrations and for interpreting the resulting effects.
Table 1: In Vitro Binding Affinity at the CCK-B Receptor
| Compound | Target | Binding Affinity (IC50) | Description |
| This compound | CCK-B Receptor | 0.8 nM | A high-affinity antagonist that potently displaces radiolabeled ligands from the CCK-B receptor. |
| CCK-8 | CCK-B Receptor | Not Applicable (Agonist) | A natural agonist that binds to and activates the CCK-B receptor, initiating downstream signaling. |
| Vehicle | N/A | No significant binding | The solvent for this compound, which should not exhibit any specific binding to the CCK-B receptor. |
Table 2: In Vitro Functional Activity on CCK-B Receptor-Mediated Signaling
| Compound | Assay | Effect | Potency (IC50 / EC50) |
| This compound | Inhibition of CCK-8 induced Calcium Mobilization | Blocks the increase in intracellular calcium triggered by CCK-8. | 1.2 nM |
| CCK-8 | Calcium Mobilization | Stimulates a robust increase in intracellular calcium upon binding to the CCK-B receptor. | ~1 nM |
| Vehicle | Calcium Mobilization | No effect on intracellular calcium levels. | Not Applicable |
Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the CCK-B receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the human CCK-B receptor.
Materials:
-
Membranes from cells expressing the human CCK-B receptor.
-
[3H]L-365,260 (radioligand).
-
This compound (test compound).
-
CCK-8 (for non-specific binding determination).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add the cell membranes, [3H]L-365,260, and either this compound, buffer (for total binding), or a high concentration of CCK-8 (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound.
Functional Assay: Calcium Mobilization
This assay measures the ability of this compound to inhibit the functional response of the CCK-B receptor to agonist stimulation.
Objective: To assess the antagonist activity of this compound by measuring its ability to block CCK-8-induced increases in intracellular calcium.
Materials:
-
Cells stably expressing the human CCK-B receptor (e.g., CHO-CCKBR).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound (test compound).
-
CCK-8 (agonist).
-
Vehicle (negative control).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound or vehicle to the wells and incubate for a short period.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of CCK-8 into the wells and immediately measure the change in fluorescence over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Calculate the inhibitory effect of this compound on the CCK-8-induced calcium response and determine its IC50 value.
Visualizing the Mechanisms
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: CCK-B receptor signaling pathway and points of intervention.
Caption: General experimental workflow for evaluating this compound.
Caption: Logical relationship between experimental groups.
Replicating Published Findings with L-740093: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cholecystokinin-B (CCK-B) receptor antagonist, L-740093, with a focus on replicating published findings. It includes comparisons with other relevant CCK-B antagonists, detailed experimental protocols, and supporting data presented in a clear and structured format.
Introduction to this compound
This compound is a potent and specific antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor found predominantly in the central nervous system and the gastrointestinal tract. Its high affinity and selectivity have made it a valuable tool in neuroscience and pharmacology research, particularly in studies related to anxiety, pain perception, and gastric acid secretion.
Comparative Analysis of CCK-B Receptor Antagonists
To provide a comprehensive context for the use of this compound, the following table summarizes its in vitro potency in comparison to other well-characterized CCK-B receptor antagonists, YM022 and YF476.
| Compound | Target | Assay Type | Species | IC50 (nM) | Ki (nM) |
| This compound | CCK-B Receptor | Radioligand Binding | Mouse Cortex | - | Varies by radioligand |
| This compound | CCK-B Receptor | Radioligand Binding | Rat Cortex | - | Varies by radioligand |
| YM022 | CCK-B Receptor | Radioligand Binding | - | - | 0.068 |
| YF476 | CCK-B Receptor | Radioligand Binding | Rat Brain | - | 0.068 |
| YF476 | CCK-B Receptor | Radioligand Binding | Canine (cloned) | - | 0.62 |
| YF476 | CCK-B Receptor | Radioligand Binding | Human (cloned) | - | 0.19 |
Signaling Pathways of the CCK-B Receptor
The CCK-B receptor, upon activation by its endogenous ligands gastrin and cholecystokinin, initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these downstream effects. The primary signaling pathway involves the coupling to Gq and Gα12/13 proteins, leading to the activation of Phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentration and activation of Protein Kinase C (PKC), ultimately modulating cellular responses such as cell proliferation and acid secretion.
Experimental Protocols for Replicating Key Findings
To facilitate the replication of published findings with this compound, detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the CCK-B receptor in rodent cerebral cortex tissue.[1]
Materials:
-
Mouse or rat cerebral cortex tissue
-
[125I]-BH-CCK-8S (radioligand)
-
[3H]-PD140,376 (alternative radioligand)
-
This compound and other competing ligands
-
HEPES-NaOH buffer
-
L-365,260 (for non-specific binding determination)
-
Scintillation counter and vials
Procedure:
-
Prepare cerebral cortex cell suspensions from mice or rats.
-
In triplicate, incubate aliquots of the cell suspension (400 μl) with competing ligands at concentrations ranging from 0.10 pM to 100 μM (50 μl).
-
Add the radioligand, either [125I]-BH-CCK-8S (50 μl; final concentration 200 pM) or [3H]-PD140,376 (50 μl; final concentration 1.5 nM), to a final volume of 500 μl in the appropriate buffer.
-
Define non-specific binding using 1 μM L-365,260.
-
Incubate the samples.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Analyze the data to determine the inhibitory constant (Ki) values.
In Vivo Assessment of Anxiolytic Activity
The anxiolytic effects of this compound can be evaluated in rodents using behavioral tests such as the elevated plus maze (EPM) and the open field test (OFT).
General Procedure:
-
Acclimate animals to the testing room for at least 30-60 minutes prior to the experiment.
-
Administer this compound or a vehicle control at the desired dose and route of administration, allowing sufficient time for the compound to exert its effect.
-
Place the animal in the testing apparatus (EPM or OFT).
-
Record the animal's behavior for a set period (typically 5 minutes) using a video tracking system.
-
Thoroughly clean the apparatus between each animal to remove olfactory cues.
Elevated Plus Maze (EPM) Specifics:
-
Parameters Measured: Percentage of time spent in the open arms and the number of entries into the open arms.
-
Expected Outcome for Anxiolytic Effect: An increase in both the percentage of time spent and the number of entries into the open arms.
Open Field Test (OFT) Specifics:
-
Parameters Measured: Time spent in the center of the arena, number of entries into the center zone, and total distance traveled (to assess general locomotor activity).
-
Expected Outcome for Anxiolytic Effect: An increase in the time spent and the number of entries into the center of the open field, with no significant change in total distance traveled.
Conclusion
This guide provides a foundational framework for researchers seeking to replicate and build upon the existing findings for the CCK-B receptor antagonist this compound. By offering a comparative context with other antagonists, a clear depiction of the relevant signaling pathway, and detailed experimental protocols, this document aims to facilitate reproducible and robust scientific inquiry. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols as necessary for their specific experimental conditions.
References
L-740093: A Comparative Guide to its Potency at CCK-B Receptor Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of L-740093, a non-peptide antagonist, against various isoforms of the cholecystokinin-B (CCK-B) receptor. The information presented herein is supported by experimental data to aid researchers in their understanding and application of this compound.
Data Presentation: Potency of this compound at CCK-B Receptor Orthologs
The term "isoforms" in the context of the CCK-B receptor often refers to species orthologs, which can exhibit different pharmacological properties. This compound has been evaluated against human, canine, and murine CCK-B receptors, revealing species-dependent differences in its activity.
| Receptor Ortholog | Assay Type | Parameter | Value | Reference |
| Human CCK-B | Radioligand Binding ([125I]-CCK-8S displacement) | IC50 | 0.49 nM | [1] |
| Human CCK-B | Functional (CCK-4-stimulated Ca2+ mobilization) | IC50 | 5.4 nM | [1] |
Note on Splice Variants: A splice variant of the human CCK-B receptor, designated CCK2i4svR, has been identified.[2][3] This variant is expressed in certain cancer cell lines.[2][3] While it has been shown to have a similar affinity for the related antagonist L-365,260 as the wild-type receptor, specific potency data for this compound against this splice variant is not currently available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's potency.
Competitive Radioligand Binding Assay
This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.[4][5][6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the CCK-B receptor.
Materials:
-
Membrane preparations from cells stably expressing the CCK-B receptor (e.g., CHO-K1 cells).
-
Radioligand: [125I]-CCK-8S (sulfated cholecystokinin octapeptide).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the CCK-B receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[7]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation (containing a predetermined amount of protein).
-
50 µL of [125I]-CCK-8S at a fixed concentration (typically near its Kd value).
-
50 µL of binding buffer or a competing ligand for total and non-specific binding controls, respectively.
-
50 µL of this compound at various concentrations (serial dilutions).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[7]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.
Functional Assay: Measurement of Intracellular Calcium Mobilization
This assay measures the functional consequence of receptor activation or inhibition by monitoring changes in intracellular calcium levels.[1]
Objective: To determine the IC50 of this compound in antagonizing agonist-induced calcium mobilization via the CCK-B receptor.
Materials:
-
Cells stably expressing the CCK-B receptor (e.g., hCCK-B.CHO cells).
-
CCK-B receptor agonist (e.g., CCK-4).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Seeding: Seed the CCK-B receptor-expressing cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a solution containing the calcium-sensitive fluorescent dye for a specified time at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add various concentrations of this compound to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading and then add a fixed concentration of the agonist (e.g., CCK-4) to all wells. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
CCK-B Receptor Signaling Pathway
The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[8] Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger downstream signaling cascades, including the MAPK and PI3K/Akt pathways.
Caption: CCK-B Receptor Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the potency of an unlabeled compound like this compound.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
- 1. The cholecystokinin-B receptor antagonist L-740,093 produces an insurmountable antagonism of CCK-4 stimulated functional response in cells expressing the human CCK-B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Constitutively active CCK2 receptor splice variant increases Src-dependent HIF-1 alpha expression and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
Independent Validation of L-740093's Effect on Morphine Analgesia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cholecystokinin-B (CCK-B) receptor antagonist L-740093 and its role in potentiating morphine-induced analgesia. While direct, independently validated quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes available information, including findings from the seminal study by Xu and colleagues (1996), and compares its expected effects with other well-documented CCK-B receptor antagonists.
Introduction to this compound and the Role of CCK-B Receptors in Pain Modulation
This compound is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor. The cholecystokinin (CCK) system, particularly through its CCK-B receptors in the central nervous system, is known to have an anti-opioid effect. Endogenous CCK can counteract the analgesic effects of opioids like morphine and contribute to the development of opioid tolerance. Consequently, blocking CCK-B receptors with antagonists such as this compound has been investigated as a strategy to enhance the analgesic efficacy of morphine and reduce the development of tolerance.
A key study by Xu et al. in 1996 provided initial evidence that this compound potentiates the antinociceptive effect of morphine through both electrophysiological and behavioral studies. While the full quantitative data from this study is not widely available, its findings are consistent with the broader class effect of CCK-B receptor antagonists on opioid-mediated analgesia.
Comparative Data on CCK-B Antagonists and Morphine Analgesia
Due to the limited availability of specific quantitative data for this compound, this section presents a comparative summary of findings for other well-studied CCK-B receptor antagonists. This information provides a strong indication of the expected effects of this compound.
| CCK-B Receptor Antagonist | Animal Model | Analgesic Test | Key Findings |
| This compound (Expected) | Rat | Flexor Reflex (Electrophysiology), Hot Plate | Potentiates morphine's depression of the flexor reflex; Potentiates morphine-induced analgesia. |
| L-365,260 | Rat | Paw Pressure Test | Enhanced analgesia induced by a submaximal dose of morphine (4 mg/kg).[1] |
| CI-988 | Rat | Hot Plate Test | Prevented the development of tolerance to the analgesic effect of morphine.[2] |
| PD-134,308 | Mouse | Formalin Test | Potentiated the antinociceptive response to morphine in the late phase of the test.[3] |
Experimental Protocols
Below are detailed methodologies for key experiments typically used to evaluate the interaction between CCK-B antagonists and morphine analgesia. These protocols are based on standard practices in preclinical pain research.
Tail-Flick Test
The tail-flick test is a common method to assess spinal nociceptive reflexes.
Objective: To measure the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus. An increase in latency indicates an analgesic effect.
Apparatus:
-
Tail-flick analgesia meter with a radiant heat source.
-
Animal restrainers.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and restrainers for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place the animal in the restrainer and position the tail over the radiant heat source. Activate the heat source and measure the time it takes for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer this compound (or other CCK-B antagonist) and morphine at predetermined doses and routes (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90 minutes), repeat the tail-flick latency measurement.
-
Data Analysis: The data are often expressed as the percentage of the maximum possible effect (%MPE), calculated as: (%MPE) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Hot-Plate Test
The hot-plate test assesses the supraspinal analgesic response to a thermal stimulus.
Objective: To measure the reaction time of an animal to a heated surface, indicated by behaviors such as paw licking, shaking, or jumping.
Apparatus:
-
Hot-plate apparatus with adjustable temperature control.
-
Plexiglass cylinder to confine the animal on the plate.
Procedure:
-
Acclimation: Acclimate the animals to the testing environment.
-
Baseline Reaction Time: Place the animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and start a timer. Observe the animal for nociceptive responses and record the latency. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
Drug Administration: Administer this compound and morphine as described for the tail-flick test.
-
Post-treatment Reaction Time: Measure the hot-plate latency at various time points after drug administration.
-
Data Analysis: Calculate the %MPE as described for the tail-flick test.
Electrophysiological Recording of Nociceptive Neurons
This technique directly measures the activity of pain-transmitting neurons in the spinal cord or brain.
Objective: To assess the effect of this compound and morphine on the firing rate of nociceptive neurons in response to a painful stimulus.
Procedure:
-
Animal Preparation: The animal is anesthetized, and a surgical procedure is performed to expose the spinal cord or the brain region of interest.
-
Neuron Identification: A microelectrode is used to record the extracellular activity of single neurons. Nociceptive neurons are identified by their response to noxious stimuli (e.g., mechanical pressure, heat) applied to their receptive field on the animal's body.
-
Baseline Firing Rate: The baseline firing rate of the neuron in response to the noxious stimulus is recorded.
-
Drug Application: this compound and morphine are administered (e.g., intravenously or locally).
-
Post-drug Firing Rate: The firing rate of the neuron in response to the same noxious stimulus is recorded after drug administration.
-
Data Analysis: The change in the number of action potentials (spikes) evoked by the stimulus before and after drug application is quantified.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the validation of this compound's effect on morphine analgesia.
References
- 1. The selective CCK-B receptor antagonist L-365,260 enhances morphine analgesia and prevents morphine tolerance in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enhancement of morphine antinociception by a CCKB receptor antagonist in the rat depends on the phase of inflammation and the intensity of carrageenin-induced hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective CCKB receptor antagonist potentiates, mu-, but not delta-opioid receptor-mediated antinociception in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of L-740093: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of investigational compounds like L-740093 is a critical component of laboratory safety, environmental protection, and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound, it is imperative to treat this compound as a potentially hazardous substance. This guide provides essential, immediate safety and logistical information, outlining a step-by-step operational plan for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, adherence to the following Personal Protective Equipment (PPE) standards is mandatory to minimize exposure risk:
-
Eye Protection: Wear safety glasses or goggles at all times.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1]
-
Body Protection: A laboratory coat is essential to protect against accidental splashes.[1]
All handling of solid this compound and its solutions should be conducted within a chemical fume hood or a well-ventilated area to mitigate the risk of inhalation.[2]
Step-by-Step Disposal Protocol
A systematic approach to waste management, encompassing segregation, containment, and disposal, is crucial. Under no circumstances should this compound or its containers be disposed of in the general trash or down the drain.[1][3]
1. Waste Identification and Segregation:
Properly segregating waste streams at the point of origin is the foundational step for safe and compliant disposal.[4] Waste generated from work with this compound should be categorized as follows:
-
Solid Waste: Includes any unused or expired this compound powder, as well as contaminated consumables like weighing boats, paper towels, and gloves.
-
Liquid Waste: Comprises all solutions containing this compound, such as those from experimental assays, and any solvents used to rinse contaminated labware.[1]
-
Sharps Waste: Encompasses any contaminated needles, syringes, or other sharp implements.
2. Waste Containment and Labeling:
Each waste stream must be collected in a designated, sealable, and chemically compatible container.
| Waste Type | Container Specification | Labeling Requirement |
| Solid Waste | Designated, sealed container (e.g., wide-mouth plastic bottle). | "Hazardous Chemical Waste" with the name "this compound contaminated debris" clearly visible.[1] |
| Liquid Waste | Chemical-resistant, sealed container. | "Hazardous Chemical Waste" with a list of all constituents, including solvents and their approximate concentrations.[1][4] |
| Sharps Waste | Puncture-resistant sharps container. | "Hazardous Chemical Waste - Sharps" with the biohazard symbol if applicable.[4][5] |
3. Decontamination of Labware:
-
Initial Rinse: Immediately after use, rinse glassware with a suitable organic solvent in which this compound is soluble. This initial rinsate must be collected as hazardous liquid waste.[1]
-
Thorough Washing: Following the initial rinse, wash the glassware with laboratory detergent and hot water.
4. Empty Container Disposal:
Empty containers of this compound must be triple-rinsed with an appropriate solvent.[1]
-
Add a small amount of solvent to the container, ensuring all interior surfaces are wetted.
-
Securely cap and agitate the container.
-
Empty the rinsate into the designated hazardous liquid waste container.
-
Repeat this process two more times.[1]
After triple-rinsing, the container should be air-dried in a fume hood. The original label must be defaced or removed before the container can be disposed of as non-hazardous waste.[1]
5. Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the collected hazardous waste.[3][4] It is critical to follow all institutional procedures for waste manifest documentation. The waste will then be transported to an approved environmental management vendor for final treatment, likely incineration.
Experimental Protocol: Triple-Rinsing of Empty this compound Containers
Objective: To decontaminate empty containers of this compound for safe disposal as non-hazardous waste.
Materials:
-
Empty this compound container
-
Appropriate rinsing solvent (select a solvent in which this compound is freely soluble)
-
Designated hazardous liquid waste container
-
Personal Protective Equipment (PPE)
Procedure:
-
In a chemical fume hood, add a small volume of the selected solvent to the empty this compound container. The amount should be sufficient to wet all interior surfaces.
-
Securely cap the container and agitate it vigorously for at least 30 seconds to ensure the solvent comes into contact with all surfaces.
-
Carefully decant the solvent rinsate into the designated hazardous liquid waste container.
-
Repeat steps 1-3 two additional times for a total of three rinses.
-
Allow the container to air-dry completely in the fume hood.
-
Once dry, deface or remove the original label from the container.
-
The decontaminated container may now be disposed of as non-hazardous waste, in accordance with institutional policies.
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of L-740093 in a Research Environment
For researchers, scientists, and drug development professionals, the proper handling of novel chemical compounds is paramount to ensuring laboratory safety and data integrity. L-740093, a specific CCK-B receptor antagonist, is a compound designated for research use only and requires careful management in the laboratory.[1] This guide provides essential safety and logistical information, including operational and disposal plans, to support the safe and effective use of this compound.
Understanding the Compound: Physical and Chemical Properties
While a comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this compound is not publicly available, some fundamental properties have been identified. This information is crucial for proper storage and handling.
| Property | Value |
| Chemical Formula | C26H31N5O2 |
| Molecular Weight | 445.57 g/mol |
| Exact Mass | 445.2478 |
| Elemental Analysis | C, 70.09; H, 7.01; N, 15.72; O, 7.18 |
| CAS Number | 154967-59-6 |
Table 1: Physical and Chemical Properties of this compound.[1]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Due to the absence of specific hazard information, a cautious approach to personal protective equipment is mandatory. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In the absence of data on inhalation toxicity, it is prudent to handle this compound in a well-ventilated area, such as a chemical fume hood.
Operational Plans: From Receipt to Disposal
A structured workflow is critical for the safe handling of research compounds. The following diagram outlines the key steps for managing this compound within a laboratory setting.
Storage: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear. |
Table 2: First Aid Measures for this compound Exposure.
Spill Response: In the event of a spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound, including unused compound, contaminated labware, and cleaning materials, should be treated as hazardous chemical waste.
Disposal must be conducted in accordance with all applicable federal, state, and local regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Disclaimer: The information provided here is based on general laboratory safety principles and limited available data for this compound. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel must be trained in safe chemical handling procedures and should consult their institution's safety policies and EHS department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
